Product packaging for 1-Ethynyl-4-propoxybenzene(Cat. No.:CAS No. 39604-97-2)

1-Ethynyl-4-propoxybenzene

Cat. No.: B1586923
CAS No.: 39604-97-2
M. Wt: 160.21 g/mol
InChI Key: NMKZRVMAECEGMV-UHFFFAOYSA-N
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Description

1-Ethynyl-4-propoxybenzene ( 39604-97-2) is a high-purity aromatic compound of molecular formula C 11 H 12 O and molecular weight 160.21 g/mol, serving as a versatile building block in advanced research . Its structure, featuring a rigid ethynyl group attached to a propoxy-substituted benzene ring, makes it a valuable intermediate for various synthetic transformations. The compound is particularly valued in material science for the synthesis of conjugated polymers via cross-coupling reactions like the Sonogashira coupling, which are fundamental for developing organic materials with tailored optoelectronic properties . Furthermore, its structural motif—a rigid aromatic core combined with a flexible propoxy tail—makes it a useful precursor in the development of liquid crystal materials . In pharmaceutical research , this compound acts as a key synthetic intermediate. The ethynyl group is a crucial handle in "click chemistry," specifically the Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with azides, to create 1,2,3-triazole derivatives . This reaction is widely employed to generate diverse compound libraries for biological screening, including the discovery of novel adenosine receptor agonists and antagonists, as well as potent and selective NLRP3 inflammasome inhibitors with potential therapeutic applications . Please note that this product is sold exclusively For Research Use Only . It is not approved for human or veterinary use, diagnostics, or formulation into commercial products .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B1586923 1-Ethynyl-4-propoxybenzene CAS No. 39604-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h2,5-8H,3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKZRVMAECEGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379397
Record name 1-ethynyl-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39604-97-2
Record name 1-ethynyl-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethynyl-4-propoxybenzene: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern organic synthesis, 1-ethynyl-4-propoxybenzene offers a versatile scaffold for the introduction of the ethynylphenyl moiety into a wide range of molecular architectures. Its terminal alkyne functionality serves as a linchpin for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, intended to be a valuable resource for researchers in drug discovery, materials science, and chemical biology.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a terminal ethynyl group and a propoxy group at the para position.

Chemical Structure:

Figure 1: 2D Structure of this compound.

The presence of the electron-donating propoxy group influences the electronic properties of the aromatic ring and the reactivity of the ethynyl group. The terminal proton on the alkyne is weakly acidic, a key feature exploited in its coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 39604-97-2[1]
Molecular Formula C₁₁H₁₂O[1]
Molecular Weight 160.21 g/mol [1]
Boiling Point 234.2 °C at 760 mmHgLookChem
Density 0.98 g/cm³LookChem
Refractive Index 1.518LookChem
Flash Point 88.6 °CLookChem
LogP 2.45670LookChem

Synthesis of this compound

A robust and common synthetic strategy for this compound involves a two-step sequence: Williamson ether synthesis to prepare the 4-propoxyaryl precursor, followed by a Sonogashira coupling to introduce the ethynyl group.

Step 1: Synthesis of 4-Iodo-1-propoxybenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[2] In this case, 4-iodophenol is deprotonated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with 1-iodopropane.

Reaction Scheme:

Figure 2: Williamson Ether Synthesis of 4-Iodo-1-propoxybenzene.

Experimental Protocol:

  • To a solution of 4-iodophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-iodo-1-propoxybenzene.

Step 2: Synthesis of this compound via Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2][3] In this step, the previously synthesized 4-iodo-1-propoxybenzene is coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.

Reaction Scheme:

Figure 3: Two-step Sonogashira coupling and deprotection.

Experimental Protocol:

  • To a solution of 4-iodo-1-propoxybenzene (1.0 eq) in a suitable solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add trimethylsilylacetylene (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • The crude 1-(trimethylsilylethynyl)-4-propoxybenzene is then dissolved in methanol (MeOH).

  • Potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature until deprotection is complete (monitored by TLC).[4]

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product, this compound, is purified by flash column chromatography.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the propoxy group, and the terminal alkyne proton. The aromatic protons will appear as two doublets in the aromatic region (approx. δ 6.8-7.4 ppm). The propoxy group will exhibit a triplet for the O-CH₂ protons (approx. δ 3.9 ppm), a sextet for the -CH₂- protons (approx. δ 1.8 ppm), and a triplet for the terminal -CH₃ group (approx. δ 1.0 ppm). The acetylenic proton will appear as a sharp singlet around δ 3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all 11 carbon atoms. The quaternary carbons of the alkyne will appear in the range of δ 80-90 ppm. The aromatic carbons will resonate between δ 114-160 ppm, and the carbons of the propoxy group will be found in the upfield region (approx. δ 10-70 ppm).

  • IR Spectroscopy: The infrared spectrum will display a characteristic sharp, weak absorption for the C≡C stretch around 2100-2150 cm⁻¹ and a sharp, medium intensity band for the ≡C-H stretch around 3300 cm⁻¹.[5][6] The C-O-C ether linkage will show a strong absorption in the 1250-1000 cm⁻¹ region.

  • Mass Spectrometry: The electron ionization mass spectrum (EI-MS) will show the molecular ion peak (M⁺) at m/z 160. Fragmentation patterns may include the loss of the propoxy group or cleavage of the alkyne moiety.[1][7][8]

Key Chemical Reactions and Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne, making it a valuable partner in several powerful coupling reactions.

Sonogashira Coupling

As demonstrated in its synthesis, this compound can also serve as the alkyne component in Sonogashira couplings with various aryl or vinyl halides. This allows for the construction of more complex, conjugated systems, which are of interest in materials science for their electronic and optical properties.

General Reaction Scheme:

Figure 4: Sonogashira coupling with this compound.

Causality in Experimental Design: The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as the homocoupling of the alkyne (Glaser coupling).[2] For electron-rich aryl halides, more active catalyst systems may be required.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[9] This reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.

General Reaction Scheme:

Figure 5: CuAAC reaction of this compound.

Self-Validating Protocol for CuAAC:

  • Dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O).

  • Add a solution of sodium ascorbate (0.2 eq) in water.

  • Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) in water.

  • Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up typically involves dilution with water and extraction with an organic solvent. The triazole product is often crystalline and can be purified by recrystallization or column chromatography.

The formation of the highly stable triazole ring provides a thermodynamic driving force for the reaction, ensuring high yields and specificity. The use of a reducing agent like sodium ascorbate in situ generates the active Cu(I) catalyst from the more stable Cu(II) salt.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Information: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the high efficiency of its subsequent transformations, particularly Sonogashira couplings and click chemistry, make it an attractive component for the construction of complex molecules. Further exploration of its utility in the synthesis of novel pharmaceuticals, functional materials, and biological probes is warranted. While crystallographic data is not currently available, such information would provide deeper insights into its solid-state packing and intermolecular interactions, potentially guiding the design of new crystalline materials.

References

An In-depth Technical Guide to 1-Ethynyl-4-propoxybenzene (CAS: 39604-97-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

1-Ethynyl-4-propoxybenzene is a bifunctional organic molecule of significant interest in materials science and synthetic chemistry. Structurally, it comprises a terminal alkyne group, a central phenylene ring, and a propoxy ether linkage. This unique combination of a reactive ethynyl group and a substituted aromatic core makes it a valuable building block for the synthesis of advanced materials with tailored electronic and photophysical properties.

The terminal alkyne serves as a versatile handle for a variety of coupling reactions, most notably the Sonogashira coupling and azide-alkyne "click" cycloadditions.[1][2] The 4-propoxyphenyl moiety, on the other hand, imparts desirable characteristics such as improved solubility in organic solvents and can influence the mesomorphic (liquid crystalline) and photoluminescent properties of the final materials.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this compound, with a focus on practical insights for researchers in the field.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource(s)
CAS Number 39604-97-2[5]
Molecular Formula C₁₁H₁₂O[5]
Molecular Weight 160.21 g/mol [5]
IUPAC Name This compound[5]
Boiling Point 93 °C[6]
Density 0.98 g/cm³[6]
Appearance Pale yellow liquid[6]

Safety and Handling:

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is associated with the following hazard statements[5]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[7][8][9][10]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is a two-step process commencing from the commercially available 1-iodo-4-propoxybenzene. This involves a Sonogashira coupling with a protected acetylene source, followed by deprotection of the silyl group.

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 1-Iodo-4-propoxybenzene C 1-Propoxy-4-((trimethylsilyl)ethynyl)benzene A->C Pd(PPh₃)₂Cl₂, CuI, Et₃N B Ethynyltrimethylsilane B->C D This compound C->D K₂CO₃, MeOH

Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling of 1-Iodo-4-propoxybenzene with Ethynyltrimethylsilane

This step utilizes the well-established Sonogashira reaction to form the C(sp²)-C(sp) bond.[5] The use of a trialkylsilyl-protected alkyne, such as ethynyltrimethylsilane, is crucial to prevent the undesired homocoupling of the terminal alkyne.

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-propoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Add anhydrous triethylamine (Et₃N, 5.0 eq) as the solvent and base.

  • To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-propoxy-4-((trimethylsilyl)ethynyl)benzene, which can often be used in the next step without further purification.

Step 2: Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) protecting group is readily cleaved under basic conditions to afford the terminal alkyne.

  • Dissolve the crude 1-propoxy-4-((trimethylsilyl)ethynyl)benzene from the previous step in methanol (MeOH).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • After filtration and removal of the solvent, the crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound as a pale yellow liquid.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. Below are the expected spectral data for this compound, based on known values for analogous compounds and standard chemical shift predictions.[11]

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40d2HAr-H (ortho to -C≡CH)
~6.85d2HAr-H (ortho to -OPr)
~3.95t2H-O-CH₂ -CH₂-CH₃
~3.05s1H-C≡C-H
~1.80sext2H-O-CH₂-CH₂ -CH₃
~1.05t3H-O-CH₂-CH₂-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)Assignment
~159.5C -OPr
~133.5Ar-C H (ortho to -C≡CH)
~115.0Ar-C H (ortho to -OPr)
~114.5Ar-C -C≡CH
~83.5-C ≡CH
~77.0-C≡C H
~70.0-O-C H₂-
~22.5-O-CH₂-C H₂-
~10.5-C H₃

FT-IR (Fourier-Transform Infrared) Spectroscopy:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300≡C-H stretchTerminal Alkyne
~2960-2850C-H stretchAlkyl (propoxy)
~2110C≡C stretchAlkyne
~1610, 1510C=C stretchAromatic Ring
~1250C-O stretchAryl Ether

Reactivity and Applications

The synthetic utility of this compound stems primarily from the reactivity of its terminal alkyne group. This functionality allows for its incorporation into a wide array of larger, more complex molecular architectures.

Sonogashira Cross-Coupling Reactions

As a terminal alkyne, this compound is an excellent substrate for further Sonogashira coupling reactions with aryl or vinyl halides.[12] This reaction is a cornerstone of modern organic synthesis for the construction of conjugated systems.

Sonogashira_Reaction cluster_0 Sonogashira Coupling A This compound C 4-Propoxy-1-(arylethynyl)benzene A->C Pd(PPh₃)₂Cl₂, CuI, Base B Ar-X (Aryl Halide) B->C

Representative Sonogashira coupling of this compound.

This reactivity allows for the synthesis of unsymmetrical diarylacetylenes, which are key components in the development of:

  • Liquid Crystals: The rigid, linear structure of the resulting diarylacetylene core, combined with the flexible propoxy chain, makes these molecules suitable for use in nematic liquid crystal formulations. The alkoxy chain length is a critical determinant of the mesophase stability and transition temperatures.[3][4]

  • High-Performance Polymers: this compound can be used as a monomer or a chain-capping agent in the synthesis of poly(phenylene ethynylene)s (PPEs).[13][14] These are a class of conjugated polymers known for their high thermal stability, chemical resistance, and interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal alkyne of this compound can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."[1][2] This reaction forms a stable 1,2,3-triazole ring, providing a robust method for linking the 4-propoxyphenylacetylene moiety to other molecules, including biomolecules and polymers. This is particularly useful in drug development and materials science for creating complex architectures with high efficiency and selectivity.

Conclusion

This compound is a versatile and valuable building block for researchers in organic and materials chemistry. Its straightforward synthesis and the predictable reactivity of its terminal alkyne group provide access to a wide range of functional materials. The propoxy group offers a means to fine-tune solubility and other physical properties, making it an attractive component for the design of novel liquid crystals, high-performance polymers, and complex molecular systems for various applications. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective utilization in the laboratory.

References

Physical and chemical properties of 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethynyl-4-propoxybenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a disubstituted aromatic compound featuring a terminal alkyne and a propoxy ether group. This unique combination of functional groups renders it a highly versatile building block in modern organic synthesis. The terminal alkyne, in particular, serves as a reactive handle for a variety of powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Its structural framework is of significant interest to professionals in drug development and materials science, where the precise and efficient construction of complex molecular architectures is paramount. This guide provides a comprehensive overview of its core physical and chemical properties, predictable reactivity, and established synthetic protocols, offering field-proven insights for its practical application.

Core Molecular and Physical Properties

The physical properties of a compound govern its behavior in both reaction vessels and biological systems. Understanding these characteristics is the first step in designing effective experimental protocols.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 39604-97-2[1][2][3][4]
Molecular Formula C₁₁H₁₂O[1][2][3][4]
Molecular Weight 160.216 g/mol [2][3][4]
Boiling Point 234.2 °C (at 760 mmHg)[4]
Density 0.98 g/cm³[4]
Refractive Index 1.518[4]
Flash Point 88.6 °C[4]
Vapor Pressure 0.0819 mmHg (at 25°C)[4]
LogP 2.4567[4]
SMILES CCCOC1=CC=C(C=C1)C#C[1][2][3]
InChIKey NMKZRVMAECEGMV-UHFFFAOYSA-N[1][2][3]

The calculated LogP value of approximately 2.46 indicates a moderate degree of lipophilicity. This suggests that while the compound is largely insoluble in water, it has good solubility in common organic solvents such as dichloromethane, ether, and ethyl acetate.[5] For drug development professionals, this lipophilicity profile is a critical parameter, influencing formulation strategies and predicting the molecule's potential to cross cellular membranes.

Spectroscopic Signature: A Predictive Analysis

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be clean and highly informative. Key predicted shifts include a sharp singlet for the acidic alkyne proton (≡C-H) around δ 3.1 ppm. The aromatic region should display a classic AA'BB' splitting pattern, with two distinct doublets between δ 6.8 and 7.4 ppm, characteristic of a 1,4-disubstituted benzene ring. The propoxy group will present as a triplet for the terminal methyl group (~δ 1.0 ppm), a sextet for the central methylene group (~δ 1.8 ppm), and another triplet for the methylene group attached to the ether oxygen (~δ 3.9 ppm).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all 11 carbon atoms. The two sp-hybridized alkyne carbons are expected in the δ 75-85 ppm range. The six aromatic carbons will appear between δ 114 and 160 ppm, with the carbon attached to the oxygen (C-O) being the most downfield. The three aliphatic carbons of the propoxy group will be found upfield, typically below δ 70 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A sharp, weak absorption around 3300 cm⁻¹ is the characteristic stretch for the terminal alkyne C-H bond. The C≡C triple bond stretch will appear as a weak to medium absorption around 2100-2150 cm⁻¹ . Strong C-O-C ether stretches are expected in the fingerprint region, typically between 1250 cm⁻¹ and 1050 cm⁻¹ .

  • MS (Mass Spectrometry): In a mass spectrum, this compound will exhibit a distinct molecular ion peak (M⁺) at m/z = 160.[1] Common fragmentation patterns would involve the loss of the propyl group or cleavage of the ether bond, leading to characteristic daughter ions.

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dominated by the reactivity of its terminal alkyne. This functionality serves as a linchpin for constructing more complex molecules with high precision.

Reactivity of the Terminal Alkyne

The sp-hybridization of the terminal carbon atom imparts significant acidity to its attached proton (pKa ≈ 25), making it susceptible to deprotonation by a strong base. This deprotonation generates a potent acetylide nucleophile, but the most common and powerful applications involve metal-catalyzed reactions.

Key Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction, often called "click chemistry," is arguably the most important transformation for this class of compounds in a drug discovery context.[6] It involves the reaction between the terminal alkyne and an organic azide to form a stable 1,2,3-triazole linkage. The value of this reaction lies in its high efficiency, mild reaction conditions, and orthogonality to most other functional groups found in biological systems.

CuAAC_Workflow Alkyne This compound Product 1,4-Disubstituted Triazole Product Alkyne->Product Azide Organic Azide (R-N3) Azide->Product Catalyst Catalyst System (CuSO4, Sodium Ascorbate) Catalyst->Product Catalyzes Reaction Solvent Solvent System (e.g., tBuOH/H2O) Solvent->Product

Caption: Workflow for the CuAAC (Click Chemistry) reaction.

Experimental Protocol: General Procedure for CuAAC

  • Reactant Preparation: In a suitable vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition: To this solution, add sodium ascorbate (0.2 eq) from a freshly prepared aqueous stock solution, followed by copper(II) sulfate pentahydrate (0.1 eq). Causality Note: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure triazole.

Other Important Alkyne Reactions
  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This is a powerful method for forming C(sp)-C(sp²) bonds, enabling the synthesis of complex conjugated systems.

  • Iodination: The terminal alkyne can be selectively iodinated using reagents like N-iodosuccinimide (NIS), providing a useful intermediate for further functionalization.[7]

Recommended Synthesis Protocol

A reliable and scalable synthesis of this compound can be achieved via a two-step sequence involving a Sonogashira coupling followed by deprotection. This method is self-validating as the progress and purity can be checked at each stage using standard analytical techniques.

Synthesis_Workflow SM Starting Material 1-Iodo-4-propoxybenzene Step1 {Step 1: Sonogashira Coupling|+ (Trimethylsilyl)acetylene |Pd(PPh₃)₂Cl₂, CuI, Et₃N } SM->Step1 Intermediate Protected Intermediate (4-Propoxyphenyl)(trimethylsilyl)acetylene Step1->Intermediate Step2 {Step 2: Deprotection|+ K₂CO₃ |Methanol } Intermediate->Step2 Product {Final Product|this compound} Step2->Product

Caption: A robust two-step synthesis of this compound.

Step-by-Step Methodology:

  • Sonogashira Coupling:

    • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-iodo-4-propoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

    • Add degassed triethylamine as the solvent and base.

    • To this stirred mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

    • Heat the reaction to 60-70 °C and monitor by TLC until the starting iodide is consumed.

    • After cooling, filter the mixture through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography to isolate the silyl-protected intermediate. Expertise Note: Using a protected alkyne like TMS-acetylene prevents self-coupling, a common side reaction with terminal alkynes under Sonogashira conditions.

  • Desilylation (Deprotection):

    • Dissolve the purified intermediate from Step 1 in methanol.

    • Add a stoichiometric amount of potassium carbonate (K₂CO₃) and stir the mixture at room temperature.

    • Monitor the reaction by TLC. The deprotection is typically rapid (30-60 minutes).

    • Once complete, neutralize the mixture with dilute HCl, and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product, this compound, which can be further purified by chromatography if necessary.

Safety, Handling, and Storage

  • Hazard Profile: According to GHS classifications provided by suppliers to ECHA, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[4] Keeping the container under an inert atmosphere is recommended to prevent potential degradation of the reactive alkyne group over long-term storage.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined physical properties and the predictable, high-yielding reactivity of its terminal alkyne group make it an essential tool for synthetic chemists. For researchers in drug discovery, its suitability for click chemistry provides a reliable method for conjugating molecules of interest, developing probes, and assembling complex bioactive compounds. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in advanced research and development settings.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Ethynyl-4-propoxybenzene, a valuable terminal alkyne in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the CAS number 39604-97-2 and molecular formula C₁₁H₁₂O, is an aromatic compound featuring a propoxy group and a terminal ethynyl group attached to a benzene ring.[1][2][3] This structure makes it a versatile building block, particularly in click chemistry and as a coupling partner in various metal-catalyzed reactions. Accurate interpretation of its spectroscopic data is crucial for confirming its identity and purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often culminating in a deprotection reaction to reveal the terminal alkyne. A common route involves the Sonogashira coupling of a protected alkyne with an appropriate aryl halide, followed by removal of the protecting group.

Experimental Protocol: A Representative Synthesis

A plausible synthetic route involves the reaction of 4-propoxy-iodobenzene with a protected alkyne like trimethylsilylacetylene, followed by deprotection.

Step 1: Sonogashira Coupling

  • To a solution of 4-propoxy-iodobenzene (1 equivalent) in a suitable solvent such as triethylamine, add PdCl₂(PPh₃)₂ (0.02 equivalents) and CuI (0.04 equivalents).

  • Degas the mixture with argon or nitrogen.

  • Add trimethylsilylacetylene (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(trimethylsilylethynyl)-4-propoxybenzene.

Step 2: Deprotection

  • Dissolve the purified 1-(trimethylsilylethynyl)-4-propoxybenzene in a solvent mixture like methanol and dichloromethane.

  • Add a base such as potassium carbonate (K₂CO₃) (2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Neutralize the reaction with dilute aqueous HCl and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection start1 4-Propoxy-iodobenzene + Trimethylsilylacetylene reagents1 PdCl₂(PPh₃)₂, CuI, TEA start1->reagents1 product1 1-(Trimethylsilylethynyl)-4-propoxybenzene reagents1->product1 start2 1-(Trimethylsilylethynyl)-4-propoxybenzene product1->start2 reagents2 K₂CO₃, Methanol/DCM start2->reagents2 product2 This compound reagents2->product2 caption Synthesis Workflow for this compound

Caption: A two-step synthesis of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40d, J = 8.8 Hz2HAr-H (ortho to -C≡CH)
6.84d, J = 8.8 Hz2HAr-H (ortho to -OPr)
3.92t, J = 6.6 Hz2H-OCH₂-
3.00s1H-C≡CH
1.80sextet, J = 7.0 Hz2H-OCH₂CH₂-
1.03t, J = 7.4 Hz3H-CH₃

Interpretation: The downfield region shows two doublets corresponding to the aromatic protons, exhibiting a typical para-substitution pattern. The triplet at 3.92 ppm is characteristic of the methylene group attached to the oxygen atom. The singlet at 3.00 ppm is a key signal for the acetylenic proton. The upfield region displays the signals for the propyl chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
159.4Ar-C (attached to -OPr)
133.8Ar-C (ortho to -C≡CH)
114.8Ar-C (ortho to -OPr)
114.1Ar-C (ipso to -C≡CH)
83.5-C≡CH
77.4-C≡CH
69.6-OCH₂-
22.5-OCH₂CH₂-
10.5-CH₃

Interpretation: The aromatic region shows four distinct signals, consistent with a para-substituted benzene ring. The two signals at 83.5 and 77.4 ppm are characteristic of the alkyne carbons. The remaining signals correspond to the carbons of the propoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
160.09[M]⁺ (Molecular Ion)
131.05[M - C₂H₅]⁺
118.04[M - C₃H₆]⁺
103.05[M - C₃H₅O]⁺
91.05[C₇H₇]⁺

Interpretation: The mass spectrum shows a clear molecular ion peak at m/z 160.09, which corresponds to the molecular weight of this compound (C₁₁H₁₂O).[4] The fragmentation pattern is consistent with the structure, showing losses of fragments from the propoxy chain.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Functional GroupVibration
~3300≡C-HStretching
~2100-C≡C-Stretching
3100-3000=C-H (Aromatic)Stretching
2960-2850C-H (Aliphatic)Stretching
~1600, ~1500C=C (Aromatic)Stretching
~1250C-O (Aryl ether)Stretching

Interpretation: The most characteristic peaks would be the sharp acetylenic C-H stretch at around 3300 cm⁻¹ and the weak alkyne C≡C stretch near 2100 cm⁻¹. The presence of the aromatic ring and the aliphatic propoxy group would also be confirmed by their respective C-H and C-O stretching vibrations.

Molecular Structure and Spectroscopic Correlation Diagram

Caption: Key ¹H NMR chemical shift assignments for this compound.

References

Solubility of 1-Ethynyl-4-propoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Ethynyl-4-propoxybenzene in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of significant interest in organic synthesis and materials science. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical principles governing its solubility, predictive analyses, and a robust experimental protocol for quantitative determination.

Introduction: The Significance of this compound

This compound (CAS No: 39604-97-2) is an aromatic compound featuring a terminal alkyne and a propoxy ether group.[1][2][3] This unique bifunctionality makes it a valuable building block in cross-coupling reactions, such as Sonogashira coupling, and a precursor for synthesizing more complex molecules with potential applications in pharmaceuticals and electronic materials. Understanding its solubility is paramount for its practical application, influencing reaction kinetics, purification strategies (like recrystallization), and formulation development. This guide provides the foundational knowledge to effectively handle and utilize this compound in a laboratory setting.

Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₂O[1][2][4]
Molecular Weight 160.216 g/mol [1][3][4]
Density 0.98 g/cm³[1]
Boiling Point 234.2 °C at 760 mmHg[1]
LogP (Octanol-Water Partition Coefficient) 2.45670[1]
XLogP3 (Predicted) 3.0[1][5]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1 (the ether oxygen)[1]

Analysis of Physicochemical Properties:

  • "Like Dissolves Like" Principle : The core principle of solubility dictates that substances with similar intermolecular forces and polarity tend to be soluble in one another.[6]

  • Polarity : this compound has a largely nonpolar character due to the benzene ring and the propyl chain. The ether oxygen and the π-system of the alkyne introduce a degree of polarity. The LogP value of ~2.5-3.0 indicates a preference for lipophilic (nonpolar) environments over aqueous ones.

  • Intermolecular Forces : The primary intermolecular forces at play will be van der Waals forces (specifically London dispersion forces) due to the aromatic ring and alkyl chain. The ether oxygen can act as a hydrogen bond acceptor, which may enhance solubility in protic solvents, though the absence of a hydrogen bond donor limits this interaction.[1]

Based on this profile, we can predict that this compound will exhibit poor solubility in water and high solubility in nonpolar to moderately polar organic solvents.

Predicted Solubility in Common Organic Solvents

SolventRelative PolarityPredicted SolubilityRationale
Hexane 0.009High Nonpolar solvent, interacts well with the nonpolar parts of the solute via London dispersion forces.
Toluene 0.099High Nonpolar aromatic solvent, interacts favorably with the benzene ring of the solute.
Diethyl Ether 0.117High A related compound is soluble in ether.[8] Its slight polarity and ability to accept hydrogen bonds are compatible.
Dichloromethane (DCM) 0.309High A versatile solvent with moderate polarity that can effectively solvate the entire molecule. A similar compound is soluble in DCM.[8]
Ethyl Acetate 0.228High Moderately polar solvent capable of engaging in dipole-dipole interactions.
Acetone 0.355Medium-High A polar aprotic solvent that should effectively dissolve the compound.
Acetonitrile 0.460Medium Higher polarity may lead to slightly reduced, but still significant, solubility.
Isopropanol 0.546Medium A polar protic solvent. The alkyl group aids solubility, but the high polarity of the hydroxyl group is less ideal.
Ethanol 0.654Low-Medium The increasing polarity and hydrogen bonding network of the solvent make it less compatible with the largely nonpolar solute.
Methanol 0.762Low High polarity and strong hydrogen bonding network make it a poor solvent for this lipophilic compound.
Water 1.000Insoluble Highly polar protic solvent. A structurally similar compound is noted as insoluble in water.[8]

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantitative data, a reliable experimental protocol is necessary. The following describes a self-validating gravimetric method for determining the solubility of this compound.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (≥97% purity)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials with caps

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.2 µm, PTFE for organic solvents)

  • Syringes

  • Pre-weighed glass vials for solvent evaporation

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The key is to ensure solid solute remains, confirming saturation.

    • Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

    • Seal the vial and place it in a temperature-controlled shaker set to 25 °C.

    • Allow the mixture to equilibrate for at least 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

  • Sample Withdrawal and Filtration:

    • After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe, avoiding any solid particles.

    • Attach a 0.2 µm PTFE syringe filter to the syringe. This step is crucial to remove any microscopic undissolved particles, which would otherwise inflate the measured solubility.

    • Dispense the filtered solution into a pre-weighed, labeled glass vial. Record the exact mass of the empty vial.

  • Solvent Evaporation and Mass Determination:

    • Place the vial in a drying oven at a moderate temperature (e.g., 40-50 °C) or use a gentle stream of nitrogen to evaporate the solvent completely. The temperature must be well below the boiling point of the solute to prevent its loss.

    • Once the solvent is fully evaporated, transfer the vial to a vacuum desiccator and allow it to cool to room temperature.

    • Weigh the vial containing the dried solute. Repeat the drying and weighing cycle until a constant mass is achieved.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the mass of the empty vial from the final mass.

    • Determine the solubility using the following formula: Solubility (g/L) = Mass of solute (g) / Volume of aliquot taken (L)

Experimental Workflow Diagram

G cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling & Filtration cluster_analysis 3. Analysis cluster_calc 4. Calculation A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at 25°C for 24h B->C D Allow excess solid to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.2µm PTFE filter into pre-weighed vial E->F G Evaporate solvent under controlled temp. F->G H Dry to constant mass in desiccator G->H I Weigh vial with dried solute H->I J Calculate Solubility (g/L) I->J G cluster_features cluster_interactions cluster_solvents Solute This compound Propoxy Propoxy Group (-OC3H7) Solute->Propoxy Aromatic Benzene Ring Solute->Aromatic Alkyne Ethynyl Group (-C≡CH) Solute->Alkyne VDW Van der Waals (London Dispersion) Propoxy->VDW HBA Hydrogen Bond Acceptor (Ether O) Propoxy->HBA Aromatic->VDW PiPi π-π Stacking Aromatic->PiPi Alkyne->VDW Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) VDW->Nonpolar Strong Interaction PolarAprotic Polar Aprotic Solvents (e.g., DCM, Acetone) VDW->PolarAprotic Moderate Interaction PiPi->Nonpolar Strong Interaction (with aromatics) HBA->PolarAprotic Moderate Interaction PolarProtic Polar Protic Solvents (e.g., Methanol, Water) HBA->PolarProtic Weak Interaction (No H-bond donor on solute) HighSol HIGH SOLUBILITY Nonpolar->HighSol PolarAprotic->HighSol LowSol LOW SOLUBILITY PolarProtic->LowSol

References

The Propoxy Group on the Phenyl Ring: A Comprehensive Technical Guide to its Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The propoxy group (–OCH₂CH₂CH₃), a common substituent in organic chemistry and medicinal chemistry, imparts distinct electronic characteristics to the phenyl ring that are crucial for molecular design and reactivity. This in-depth technical guide provides a comprehensive analysis of the electronic properties of the propoxy group when attached to a phenyl ring. We will delve into the interplay of its inductive and resonance effects, quantify these effects using Hammett constants, and explore modern computational and experimental techniques for their characterization. This guide is intended to serve as a valuable resource for researchers and professionals in understanding and leveraging the electronic influence of the propoxy group in various scientific endeavors, particularly in the realm of drug development.

Introduction: The Dual Nature of the Propoxy Substituent

The electronic influence of a substituent on an aromatic ring is a cornerstone of physical organic chemistry, dictating the molecule's reactivity, acidity/basicity, and interaction with biological targets. The propoxy group, as an alkoxy substituent, exhibits a fascinating duality in its electronic behavior. It simultaneously exerts two opposing electronic effects: an inductive effect and a resonance effect.[1] Understanding the balance between these two forces is paramount to predicting the chemical and biological behavior of propoxy-substituted aromatic compounds.

  • Inductive Effect (-I): The oxygen atom in the propoxy group is more electronegative than the carbon atom of the phenyl ring to which it is attached. This difference in electronegativity leads to the withdrawal of electron density from the phenyl ring through the sigma (σ) bond.[2] This is known as a negative inductive effect (-I).

  • Resonance Effect (+M or +R): The oxygen atom of the propoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the phenyl ring.[3] This donation of electron density into the ring is a positive mesomeric or resonance effect (+M or +R). This effect is most pronounced at the ortho and para positions of the ring.

The net electronic effect of the propoxy group is a delicate balance of these two opposing forces. The position of the propoxy group on the phenyl ring (ortho, meta, or para) significantly influences which effect dominates.

Quantifying the Electronic Influence: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of a substituent on the reactivity of a benzene derivative.[4][5] It relates the equilibrium or rate constant of a reaction for a substituted benzene derivative to that of the unsubstituted compound through the following equation:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for the substituted reactant.

  • K₀ or k₀ is the constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant , which depends on the nature of the reaction.

The substituent constant, σ, is a quantitative measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.[6]

For alkoxy groups like propoxy, the Hammett constants are similar to those of the well-studied methoxy group (–OCH₃). The accepted values for the methoxy group are:

Substituentσ_meta (σ_m)σ_para (σ_p)
-OCH₃+0.12-0.27

Table 1: Hammett constants for the methoxy group, serving as a close approximation for the propoxy group.[3]

Interpretation of Hammett Constants for the Propoxy Group:

  • σ_meta (+0.12): At the meta position, the resonance effect is minimal. Therefore, the positive σ_m value reflects the dominance of the electron-withdrawing inductive effect (-I) of the oxygen atom.

  • σ_para (-0.27): At the para position, both inductive and resonance effects are at play. The negative σ_p value indicates that the electron-donating resonance effect (+M) is stronger than the electron-withdrawing inductive effect (-I).[6] This leads to an overall electron-donating character at the para position.

The following diagram illustrates the interplay of these effects:

G cluster_0 Electronic Effects of a Para-Propoxy Group Ring Phenyl Ring NetEffect Net Effect: Electron Donating (σ_p < 0) Ring->NetEffect Propoxy Propoxy Group (-OPr) Propoxy->Ring σ bond Inductive Inductive Effect (-I) Electron Withdrawing Inductive->Ring Through σ bond Resonance Resonance Effect (+M) Electron Donating Resonance->Ring Through π system

Caption: Interplay of inductive and resonance effects of a para-propoxy group.

Computational Analysis of Electronic Properties

Modern computational chemistry provides powerful tools to visualize and quantify the electronic landscape of molecules. For propoxybenzene, two key computational methods are particularly insightful: Molecular Electrostatic Potential (MEP) maps and Mulliken population analysis.

Molecular Electrostatic Potential (MEP) Maps

An MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule.[2][7] It provides a color-coded guide to the charge distribution, where:

  • Red: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack.

  • Blue: Regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack.

  • Green/Yellow: Regions of neutral electrostatic potential.

For propoxybenzene, an MEP map would be expected to show a high electron density (red) localized on the oxygen atom of the propoxy group and on the ortho and para positions of the phenyl ring. This is a direct consequence of the resonance effect. The hydrogen atoms of the propyl chain and the phenyl ring would exhibit a positive potential (blue).

Mulliken Population Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule.[8] While it has some known limitations, it provides a useful qualitative picture of the charge distribution.[9] For propoxybenzene, a Mulliken charge analysis would likely reveal:

  • A significant negative charge on the oxygen atom.

  • A slight negative charge on the ortho and para carbon atoms of the phenyl ring compared to the meta carbons and the carbons in unsubstituted benzene.

  • Positive charges on the hydrogen atoms.

The following diagram outlines a typical computational workflow for analyzing these properties:

G cluster_workflow Computational Workflow start Define Molecular Structure (Propoxybenzene) dft Perform DFT Calculation (e.g., B3LYP/6-31G*) start->dft mep Generate Molecular Electrostatic Potential (MEP) Map dft->mep mulliken Perform Mulliken Population Analysis dft->mulliken analysis Analyze Charge Distribution and Reactivity mep->analysis mulliken->analysis

Caption: A typical workflow for computational analysis of electronic properties.

Experimental Characterization Techniques

While computational methods provide valuable theoretical insights, experimental techniques are essential for validating and quantifying the electronic properties of the propoxy group.

Synthesis of Propoxybenzene

The synthesis of propoxybenzene is a prerequisite for its experimental characterization. A common and efficient method is the Williamson ether synthesis.[10]

Protocol: Williamson Ether Synthesis of Propoxybenzene

  • Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable anhydrous solvent (e.g., ethanol or DMF).

  • Add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), portion-wise at room temperature to deprotonate the phenol and form the sodium phenoxide salt.

  • Nucleophilic Substitution: To the resulting solution, add 1-bromopropane (or 1-iodopropane) dropwise.

  • Reaction: Heat the reaction mixture to reflux for several hours to facilitate the Sₙ2 reaction between the phenoxide and the propyl halide.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude propoxybenzene can be further purified by distillation.

Spectroscopic Analysis

Spectroscopic techniques can provide indirect evidence of the electronic effects of the propoxy group.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the phenyl ring are sensitive to the electron density. The ortho and para carbons of propoxybenzene are expected to be shielded (shifted to a lower ppm value) compared to benzene, reflecting the increased electron density at these positions due to the +M effect. The ipso carbon (the carbon attached to the propoxy group) will be significantly deshielded.

  • Infrared (IR) Spectroscopy: The C=C stretching vibrations of the aromatic ring in the IR spectrum can be influenced by substituents. Electron-donating groups can slightly alter the frequencies and intensities of these bands.

Implications in Drug Design and Development

The electronic properties of the propoxy group have significant implications in drug design. The ability of the propoxy group to donate electron density into the phenyl ring can influence:

  • Receptor Binding: The increased electron density at the ortho and para positions can enhance π-π stacking interactions or hydrogen bonding with amino acid residues in a protein's active site.

  • Metabolic Stability: The electronic nature of the aromatic ring can affect its susceptibility to metabolic enzymes, such as cytochrome P450s. The electron-donating nature of the propoxy group can influence the regioselectivity of aromatic hydroxylation.

  • Physicochemical Properties: The propoxy group increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The steric bulk of the propyl chain, while not an electronic effect, also plays a crucial role in drug design by influencing the molecule's conformation and its fit within a binding pocket.

Conclusion

The propoxy group exerts a nuanced electronic influence on the phenyl ring, characterized by a delicate balance between an electron-withdrawing inductive effect and a stronger, position-dependent electron-donating resonance effect. This duality makes it a versatile substituent in organic synthesis and medicinal chemistry. A thorough understanding of these electronic properties, quantified by Hammett constants and visualized through computational modeling, is essential for the rational design of molecules with desired reactivity and biological activity. The experimental protocols and characterization techniques outlined in this guide provide a framework for the practical investigation of these fundamental principles.

References

A Technical Guide to the Reactivity of the Terminal Alkyne in 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-propoxybenzene is a versatile bifunctional molecule featuring a reactive terminal alkyne and a substituted benzene ring. The interplay between the electron-donating propoxy group and the sp-hybridized carbons of the alkyne confers a unique reactivity profile, making it a valuable building block in medicinal chemistry, materials science, and organic synthesis. This guide provides an in-depth analysis of the principal reactions involving the terminal alkyne moiety, including Sonogashira cross-coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), hydration, and deprotonation-alkylation reactions. Each section details the underlying chemical principles, provides field-proven experimental protocols, and explains the causality behind methodological choices, offering researchers a comprehensive resource for leveraging this compound in their work.

Introduction: The Molecular Architecture and Strategic Value

This compound (also known as 4-propoxyphenylacetylene) possesses a structure that is simple yet potent for chemical elaboration.[1][2] Its core utility stems from two key features:

  • The Terminal Alkyne (C≡C-H): This functional group is a linchpin for carbon-carbon bond formation. The sp-hybridization of the carbons results in a bond angle of 180°, creating a linear, non-bulky linker. The terminal proton is notably acidic (pKa ≈ 25) compared to protons on sp2 or sp3 carbons, allowing for its facile removal by a strong base to generate a potent carbon nucleophile (an acetylide).[3] Furthermore, the triple bond itself is rich in π-electrons and serves as a reactive site for addition and cycloaddition reactions.[4][5]

  • The 4-Propoxybenzene Moiety: The propoxy group (-OCH₂CH₂CH₃) is an electron-donating group (EDG) due to the lone pairs on the oxygen atom. This group increases electron density in the benzene ring through resonance, which can subtly influence the reactivity of the attached alkyne. This moiety also imparts lipophilicity, a critical parameter in drug design for modulating solubility and membrane permeability.

This combination makes this compound a key intermediate for synthesizing complex organic materials, active pharmaceutical ingredients (APIs), and molecular probes.[6][7][8][9]

Core Reactivity of the Terminal Alkyne

The chemical behavior of this compound is dominated by the reactions of its terminal alkyne. The following sections explore the most synthetically valuable transformations.

Palladium/Copper-Catalyzed Sonogashira Cross-Coupling

The Sonogashira coupling is one of the most powerful methods for forming a C(sp)-C(sp²) bond, linking the terminal alkyne to an aryl or vinyl halide.[10][11][12] This reaction is fundamental for constructing conjugated systems found in organic electronics and complex drug scaffolds.[6][10]

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles.[13][14][15]

  • Palladium Cycle: A Pd(0) catalyst undergoes oxidative addition into the aryl/vinyl halide (R-X) bond to form a Pd(II) complex.

  • Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a mild amine base (e.g., Et₃N, DIPEA) to form a copper acetylide intermediate. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The Pd(II) complex reductively eliminates the final cross-coupled product and regenerates the active Pd(0) catalyst.

Diagram: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L₂ pd_oxidative R-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (R-X) pd_transmetal R-Pd(II)(C≡CR')L₂ pd_oxidative->pd_transmetal Transmetalation product R-C≡CR' pd_transmetal->product Reductive Elimination product->pd0 Catalyst Regeneration cu_cycle Copper Cycle cu_acetylide Cu-C≡CR' alkyne H-C≡CR' alkyne->cu_acetylide [CuI], Base base Base cu_acetylide->pd_oxidative To Transmetalation

Caption: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

Objective: To couple this compound with 1-iodo-4-nitrobenzene.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 1-iodo-4-nitrobenzene (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed THF as the solvent, followed by this compound (1.1 eq.).

  • Base Addition: Add triethylamine (Et₃N, 2.5 eq.) via syringe. The base is critical for neutralizing the HX byproduct and facilitating the formation of the copper acetylide.[13]

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography on silica gel.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂Pre-catalyst that forms the active Pd(0) species in situ.
Copper Co-catalyst CuIActivates the alkyne by forming the copper acetylide.[16]
Base Triethylamine (Et₃N)Neutralizes HX byproduct and promotes acetylide formation.
Solvent Anhydrous THFAprotic solvent to prevent quenching of intermediates.
Temperature Room TemperatureMild conditions are often sufficient, preserving sensitive functional groups.[10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "Click Chemistry," is a highly efficient and regiospecific method for forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[17][18] This reaction's reliability, mild conditions, and bioorthogonality have made it indispensable in drug discovery for linking molecular fragments and in bioconjugation.[9][19][20]

Mechanistic Rationale: Unlike the uncatalyzed Huisgen cycloaddition which gives a mixture of regioisomers, the copper-catalyzed version is highly specific.[17][18] The currently accepted mechanism involves the formation of a copper(I) acetylide, which then coordinates with the azide.[21] A subsequent cyclization and protonolysis yields the 1,4-triazole product and regenerates the Cu(I) catalyst. The reaction exhibits an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed version.[17][22]

Diagram: CuAAC "Click" Reaction Workflow

CuAAC_Workflow start Combine in Solvent (e.g., tBuOH/H₂O) reagents This compound (Alkyne) + Benzyl Azide (Azide) start->reagents catalyst Add Catalyst System: CuSO₄ (Cu(II) source) + Sodium Ascorbate (Reductant) reagents->catalyst reaction Stir at Room Temperature (Monitor by TLC/LCMS) catalyst->reaction workup Aqueous Workup (e.g., Dilute, Extract with EtOAc) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Final Product: 1,4-Disubstituted Triazole purification->product

Caption: A typical experimental workflow for a CuAAC reaction.

Experimental Protocol: CuAAC Reaction

Objective: To synthesize the triazole product from this compound and benzyl azide.

  • Reaction Setup: In a vial, dissolve this compound (1.0 eq.) and benzyl azide (1.0 eq.) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq.) in water.

  • Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. Sodium ascorbate reduces the Cu(II) salt to the active Cu(I) catalyst in situ.[23][24]

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 12-24 hours. The product often precipitates as a white solid.

  • Workup: Collect the solid product by filtration, wash with water, then a small amount of cold ethanol, and dry under vacuum. If no precipitate forms, extract the product with ethyl acetate.

  • Purification: The crude product is often pure. If necessary, recrystallize from ethanol or purify by column chromatography.

ParameterConditionRationale
Catalyst System CuSO₄ / Sodium AscorbateIn situ generation of the active Cu(I) catalyst from a stable Cu(II) precursor.[17][24]
Solvent t-BuOH / H₂OA common, benign solvent system that accommodates both organic and inorganic reagents.[24]
Temperature Room TemperatureThe reaction is highly exothermic and proceeds efficiently without heating.[17]
Stoichiometry 1:1 Alkyne:AzideThe reaction is typically high-yielding with equimolar reactants.
Hydration Reactions

Addition of water across the alkyne triple bond (hydration) yields carbonyl compounds.[4] The regiochemical outcome—whether a methyl ketone or an aldehyde is formed—is controlled by the choice of catalyst.[25]

  • Markovnikov Hydration (to form a Ketone): This is typically achieved using mercury(II) sulfate (HgSO₄) in aqueous sulfuric acid.[26][27] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne (the internal carbon). The initially formed enol intermediate rapidly tautomerizes to the more stable keto form, yielding a methyl ketone.[25][26]

  • Anti-Markovnikov Hydration (to form an Aldehyde): This outcome requires a hydroboration-oxidation sequence.[25][28] A sterically hindered borane, such as disiamylborane (Sia₂BH) or 9-BBN, is used to ensure that the boron adds to the less sterically hindered terminal carbon (anti-Markovnikov).[28][29] Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to the final aldehyde product.[29]

Experimental Protocol: Anti-Markovnikov Hydration

Objective: To synthesize 2-(4-propoxyphenyl)acetaldehyde.

  • Hydroboration: In an oven-dried, two-neck flask under argon, dissolve 9-BBN dimer (0.55 eq.) in anhydrous THF. Cool the solution to 0 °C. Add a solution of this compound (1.0 eq.) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Oxidation: Cool the reaction back to 0 °C. Cautiously add ethanol, followed by aqueous sodium hydroxide (3M), and then slowly add 30% hydrogen peroxide (H₂O₂), ensuring the temperature does not exceed 25 °C.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Workup: Quench the reaction with saturated aqueous potassium carbonate. Separate the layers and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting aldehyde by column chromatography.

Deprotonation and Nucleophilic Attack

The acidity of the terminal proton allows for the formation of a potent acetylide nucleophile.[3][30] This is a fundamental C-C bond-forming reaction in organic synthesis.[4]

Mechanistic Rationale: A strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), is required to deprotonate the alkyne (pKa ~25).[31] Weaker bases like hydroxides or alkoxides are not strong enough. The resulting lithium or sodium acetylide is a powerful nucleophile that can attack a wide range of electrophiles, including alkyl halides (via Sₙ2), aldehydes, ketones, and epoxides.[3][32][33]

Experimental Protocol: Deprotonation and Alkylation

Objective: To synthesize 1-(hept-1-yn-1-yl)-4-propoxybenzene.

  • Deprotonation: Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78 °C. Add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.[34] Stir the solution at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.

  • Alkylation: Add 1-bromopentane (1.1 eq.) dropwise to the solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.

Conclusion

This compound is a highly valuable synthetic intermediate due to the versatile and predictable reactivity of its terminal alkyne. The ability to readily engage in robust C-C bond-forming reactions like the Sonogashira coupling and CuAAC click reaction, coupled with its capacity to form nucleophilic acetylides and undergo controlled hydration, provides chemists with a powerful toolkit. The insights and protocols detailed in this guide serve as a foundation for professionals in drug discovery and materials science to effectively harness the synthetic potential of this molecule, enabling the streamlined construction of complex and functionally diverse molecular architectures.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethynyl-4-propoxybenzene is a terminal alkyne of significant interest in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its unique combination of a reactive ethynyl group and a functionalized aromatic ring makes it a valuable precursor in medicinal chemistry, materials science, and drug discovery. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the mechanistic principles that govern these transformations. We present a detailed, field-proven protocol for its preparation via the Corey-Fuchs reaction, alongside a comparative analysis with the Sonogashira cross-coupling strategy. Furthermore, this document outlines a comprehensive analytical workflow for the structural verification and purification of the compound, supported by a summary of its key spectroscopic data. Safety protocols and handling guidelines are also discussed to ensure its effective and safe utilization in a research environment.

Introduction to this compound

This compound, also known as 4-propoxyphenylacetylene, is an aromatic organic compound featuring a terminal alkyne C-C triple bond.[1] This functional group is the cornerstone of its reactivity, enabling participation in a wide array of chemical transformations, including cycloadditions (such as "click chemistry"), metal-catalyzed cross-coupling reactions, and nucleophilic additions. The propoxy substituent on the phenyl ring modulates the electronic properties of the molecule and enhances its solubility in organic solvents, making it a highly adaptable synthon for targeted applications.

Chemical Identity and Properties

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 39604-97-2[2][3]
Molecular Formula C₁₁H₁₂O[2][3]
Molecular Weight 160.21 g/mol [1]
Appearance Data not widely available; expected to be a liquid or low-melting solid
Boiling/Melting Point Data not widely available[3]
SMILES CCCOC1=CC=C(C=C1)C#C[1][2][3]
InChIKey NMKZRVMAECEGMV-UHFFFAOYSA-N[1][2]

Synthetic Pathways and Mechanistic Insights

The preparation of terminal alkynes from more common functional groups like aldehydes is a fundamental challenge in organic synthesis. For this compound, the most logical and widely applicable strategies begin with the readily available precursor, 4-propoxybenzaldehyde.

The Corey-Fuchs Homologation Route

The Corey-Fuchs reaction is a robust and reliable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[4] This transformation is a cornerstone of alkyne synthesis due to its high efficiency and broad substrate scope.

Causality and Rationale: The reaction proceeds through a dibromoalkene intermediate. The overall transformation is thermodynamically driven by the formation of the highly stable triphenylphosphine oxide byproduct in the first step. The second step leverages the strong basicity of organolithium reagents to induce an elimination and metal-halogen exchange, ultimately leading to the desired alkyne.[5][6]

Reaction Mechanism:

  • Ylide Formation: Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to generate a phosphorus ylide, specifically (dibromomethylene)triphenylphosphorane.[7][8]

  • Wittig-type Reaction: The generated ylide reacts with the starting aldehyde (4-propoxybenzaldehyde) in a manner analogous to the Wittig reaction to form a 1,1-dibromoalkene intermediate.[7][9]

  • Fritsch–Buttenberg–Wiechell Rearrangement: The isolated dibromoalkene is treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi). The first equivalent performs an E2 elimination of HBr to yield a bromoalkyne. The second equivalent engages in a lithium-halogen exchange, which, after aqueous workup, affords the terminal alkyne.[4][7]

Corey_Fuchs_Reaction Corey-Fuchs Reaction Pathway Aldehyde 4-Propoxybenzaldehyde Dibromoalkene 1-(2,2-Dibromovinyl) -4-propoxybenzene Aldehyde->Dibromoalkene Step 1: Wittig-type Olefination Reagents1 PPh₃, CBr₄ in CH₂Cl₂ Product This compound Dibromoalkene->Product Step 2: Elimination & Rearrangement Reagents2 1) 2.2 eq. n-BuLi, THF, -78°C 2) H₂O Quench

Caption: The two-step Corey-Fuchs synthesis of this compound.

Detailed Experimental Protocol:

  • Step 1: Synthesis of 1-(2,2-Dibromovinyl)-4-propoxybenzene

    • To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (2.2 eq.) and anhydrous dichloromethane (DCM, ~0.2 M).

    • Cool the stirred solution to 0 °C in an ice bath.

    • Add carbon tetrabromide (1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. The solution will turn from colorless to a yellow/orange suspension.

    • After stirring for 15 minutes, add a solution of 4-propoxybenzaldehyde (1.0 eq.) in anhydrous DCM dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the aldehyde is consumed.

    • Concentrate the reaction mixture under reduced pressure. Add hexanes to the resulting residue and triturate to precipitate the triphenylphosphine oxide byproduct.

    • Filter the solid and wash with cold hexanes. Concentrate the combined filtrate to yield the crude dibromoalkene, which can be used in the next step without further purification or purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Step 2: Synthesis of this compound

    • Dissolve the crude 1-(2,2-Dibromovinyl)-4-propoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.15 M) in a flame-dried round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.1-2.2 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. The solution may change color.

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford pure this compound.

The Sonogashira Cross-Coupling Strategy

An alternative and highly convergent approach is the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11][12] To synthesize the target molecule, one would couple a suitable aryl halide, such as 1-iodo-4-propoxybenzene, with a protected alkyne like trimethylsilylacetylene (TMSA), followed by deprotection.

Rationale: This method is exceptionally powerful for building molecular complexity. The use of palladium and copper co-catalysis allows the reaction to proceed under mild conditions with high functional group tolerance.[11][13] It avoids the use of pyrophoric organolithium reagents required in the Corey-Fuchs protocol.

Sonogashira_Coupling Sonogashira Coupling Workflow ArylHalide 1-Iodo-4-propoxybenzene CoupledProduct Trimethyl((4-propoxyphenyl)ethynyl)silane ArylHalide->CoupledProduct Pd/Cu Catalyzed Cross-Coupling Alkyne Trimethylsilylacetylene Alkyne->CoupledProduct Pd/Cu Catalyzed Cross-Coupling Catalysts Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ CuI (co-catalyst) Amine Base (e.g., Et₃N) FinalProduct This compound CoupledProduct->FinalProduct Silyl Deprotection Deprotection Base (K₂CO₃, MeOH) or TBAF

Caption: Sonogashira coupling approach to this compound.

Characterization and Analytical Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. A typical workflow involves purification followed by spectroscopic analysis.

Characterization_Workflow Post-Synthesis Characterization Workflow Crude Crude Reaction Mixture Workup Aqueous Workup & Extraction Crude->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Pure Purified Product Purification->Pure Analysis Spectroscopic Analysis Pure->Analysis NMR ¹H and ¹³C NMR Analysis->NMR IR FT-IR Spectroscopy Analysis->IR MS Mass Spectrometry (GC-MS/LC-MS) Analysis->MS

Caption: Standard workflow for purification and analysis.

Summary of Spectroscopic Data

The following table summarizes the expected spectroscopic features for this compound, which are critical for its unambiguous identification.

TechniqueExpected FeaturesInterpretation
¹H NMR (CDCl₃)δ ~7.4 (d, 2H), ~6.8 (d, 2H), ~3.9 (t, 2H), ~3.0 (s, 1H), ~1.8 (m, 2H), ~1.0 (t, 3H)Aromatic protons in the para-substituted pattern, propoxy group signals (-OCH₂CH₂CH₃), and the key singlet for the acetylenic proton (-C≡C-H).
¹³C NMR (CDCl₃)δ ~160, ~134, ~115, ~114, ~84, ~77, ~70, ~22, ~10Signals for the oxygenated aromatic carbon, other aromatic carbons, the two alkyne carbons (C≡C), and the three distinct carbons of the propoxy group.
FT-IR (neat)ν ~3300 cm⁻¹ (sharp, strong), ~2100 cm⁻¹ (sharp, weak), ~1600, 1500 cm⁻¹ (strong)Key stretches confirming the ≡C-H bond, the C≡C triple bond, and C=C bonds of the aromatic ring, respectively.
Mass Spec. (EI)m/z = 160 (M⁺)The molecular ion peak corresponding to the molecular weight of the compound.

Applications in Research and Development

The utility of this compound stems from its dual functionality. It is a key intermediate in:

  • Medicinal Chemistry: Used as a building block for synthesizing complex heterocyclic compounds and potential drug candidates. The alkyne can be used as a handle for attaching the molecule to other fragments.

  • Materials Science: Employed in the synthesis of poly(phenyleneethynylene)s (PPEs) and other conjugated polymers.[13] These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

  • Click Chemistry: The terminal alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool for bioconjugation and materials functionalization.[14]

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated fume hood.

  • GHS Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Reagent Safety: The synthetic protocols described involve hazardous reagents. n-Butyllithium is pyrophoric and reacts violently with water. Carbon tetrabromide is toxic. All manipulations should be performed by trained personnel using appropriate techniques for handling air- and moisture-sensitive reagents.

Conclusion

This compound is a valuable and accessible synthetic intermediate. Its preparation is reliably achieved through established methodologies like the Corey-Fuchs reaction, which transforms the corresponding aldehyde into the desired terminal alkyne. Proper purification and rigorous spectroscopic characterization are paramount to ensuring its suitability for subsequent applications. The compound's reactive alkyne handle positions it as a key building block for innovation in fields ranging from polymer chemistry to the development of novel therapeutics.

References

An In-Depth Technical Guide to 1-Ethynyl-4-propoxybenzene: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-4-propoxybenzene, a versatile terminal alkyne of significant interest to researchers, scientists, and professionals in the field of drug development. The unique structural and electronic properties of its terminal alkyne moiety make it a valuable building block in medicinal chemistry. This document delves into its fundamental chemical properties, provides detailed protocols for its synthesis and characterization, and explores its applications in bioconjugation via click chemistry and in the development of novel imaging agents. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.

Introduction: The Significance of Terminal Alkynes in Medicinal Chemistry

Terminal alkynes, once considered simple organic functional groups, have emerged as powerful tools in modern drug discovery.[1] Their linear geometry, high electron density, and unique reactivity offer distinct advantages in the design and synthesis of therapeutic agents and diagnostic tools. The rigid, linear nature of the alkyne linker allows for precise spatial positioning of molecular fragments, which is critical for optimizing interactions with biological targets such as enzymes and receptors. Furthermore, the terminal alkyne is a key participant in bioorthogonal "click" chemistry, enabling the efficient and specific conjugation of molecules in complex biological environments.[1][2] this compound, with its propoxy-substituted phenyl ring, offers a lipophilic handle that can be advantageous for modulating the pharmacokinetic properties of drug candidates.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development.

PropertyValueSource
Molecular Formula C₁₁H₁₂O[3][4]
Molecular Weight 160.21 g/mol [3][4]
CAS Number 39604-97-2[3][4]
IUPAC Name This compound[3]
Synonyms 4-Propoxyphenylacetylene, 4-n-Propoxyphenylacetylene[3]
Appearance Not explicitly stated, likely a liquid or low-melting solid
Boiling Point Not explicitly stated
Density Not explicitly stated

Synthesis and Purification: The Sonogashira Coupling

The most common and efficient method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction.[5][6] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

  • Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (e.g., 4-iodopropoxybenzene) to a Pd(0) complex. This is typically the rate-limiting step. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide. Reductive elimination from the subsequent complex yields the final arylalkyne product and regenerates the Pd(0) catalyst.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu cycle) PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) Product Arylalkyne (Ar-C≡CR) PdII_Alkynyl->Product CuX Cu(I)X Alkyne H-C≡CR Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->CuX Transmetalation (to Pd cycle) Alkyne->Cu_Acetylide Base ArX Aryl Halide (Ar-X) ArX->Pd0 HC_CR Terminal Alkyne (H-C≡CR) HC_CR->Alkyne

Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol

A common strategy for the synthesis of terminal aryl alkynes involves a two-step process: a Sonogashira coupling with a silyl-protected alkyne, followed by deprotection. This approach is often preferred as trimethylsilylacetylene is a less hazardous and more easily handled reagent than acetylene gas.

Step 1: Sonogashira Coupling of 4-Iodopropoxybenzene with Ethynyltrimethylsilane

  • Materials:

    • 4-Iodopropoxybenzene (1.0 equiv)

    • Ethynyltrimethylsilane (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (TEA) (anhydrous, 3.0 equiv)

    • Tetrahydrofuran (THF) (anhydrous)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodopropoxybenzene, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF and anhydrous TEA via syringe.

    • Add ethynyltrimethylsilane dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalysts.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(trimethylsilylethynyl)-4-propoxybenzene.

Step 2: Deprotection of the Trimethylsilyl Group

  • Materials:

    • 1-(Trimethylsilylethynyl)-4-propoxybenzene (1.0 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the silyl-protected alkyne in methanol in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.[7]

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent to obtain this compound, which can be further purified by column chromatography if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic, propoxy, and acetylenic protons.

    • Aromatic protons: Two doublets in the range of δ 6.8-7.5 ppm, corresponding to the ortho and meta protons on the benzene ring.

    • Propoxy group: A triplet around δ 3.9-4.1 ppm for the -OCH₂- protons, a sextet around δ 1.7-1.9 ppm for the -CH₂- protons, and a triplet around δ 0.9-1.1 ppm for the -CH₃ protons.

    • Acetylenic proton: A sharp singlet around δ 3.0-3.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms.

    • Aromatic carbons: Signals in the region of δ 114-160 ppm. The carbon attached to the oxygen will be downfield, while the carbon attached to the alkyne will be in the midfield of this region.

    • Alkynyl carbons: Two signals between δ 75-85 ppm.

    • Propoxy carbons: Signals for the -OCH₂-, -CH₂-, and -CH₃ carbons will appear in the upfield region, typically between δ 10-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • C≡C-H stretch: A sharp, weak to medium intensity band around 3300 cm⁻¹.

  • C≡C stretch: A weak intensity band around 2100-2150 cm⁻¹.

  • C-O stretch (aryl ether): A strong band in the region of 1230-1270 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • C=C stretches (aromatic): Bands in the 1500-1600 cm⁻¹ region.

Applications in Drug Discovery and Development

The terminal alkyne functionality of this compound makes it a valuable tool in various aspects of drug discovery.

Bioconjugation via Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

The CuAAC reaction is a highly efficient and bioorthogonal ligation method used to connect molecules with high specificity.[2] this compound can be readily coupled with azide-modified biomolecules, such as peptides, proteins, or nucleic acids, to create stable triazole-linked conjugates.

CuAAC_Reaction cluster_reactants Reactants cluster_product Product Reactant1 This compound (Alkyne) Catalyst Cu(I) Catalyst Sodium Ascorbate Reactant1->Catalyst Reactant2 Azide-modified Biomolecule (R-N₃) Reactant2->Catalyst Product Triazole-linked Bioconjugate Catalyst->Product

Figure 2: General scheme of a CuAAC reaction involving this compound.

Illustrative Protocol: CuAAC of this compound with Benzyl Azide

  • Materials:

    • This compound (1.0 equiv)

    • Benzyl azide (1.0 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

    • Sodium ascorbate (0.1 equiv)

    • tert-Butanol/Water (1:1)

  • Procedure:

    • In a vial, dissolve this compound and benzyl azide in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture, followed by the sodium ascorbate solution.[2]

    • Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often accompanied by a color change.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting 1,4-disubstituted 1,2,3-triazole by flash column chromatography.

Development of Positron Emission Tomography (PET) Imaging Agents

Terminal alkynes are valuable precursors for the synthesis of PET imaging agents.[8] The alkyne group can be used in a late-stage radiolabeling step, often via a click reaction with a radiolabeled azide (e.g., [¹⁸F]fluoroethyl azide). This modular approach allows for the efficient synthesis of a variety of PET tracers. The propoxybenzene moiety can be tailored to influence the pharmacokinetic properties of the imaging agent, such as its ability to cross the blood-brain barrier.

Conceptual Workflow for PET Tracer Synthesis

PET_Tracer_Synthesis Start This compound Step1 CuAAC Reaction Start->Step1 Purification HPLC Purification Step1->Purification Radiolabeled_Azide [¹⁸F]Fluoroethyl Azide Radiolabeled_Azide->Step1 Product [¹⁸F]-Triazole-Propoxybenzene PET Tracer Purification->Product

Figure 3: Conceptual workflow for the synthesis of a PET imaging agent from this compound.

Safety and Handling

This compound is classified as a hazardous substance.[3]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water.

    • Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and development. Its straightforward synthesis via the Sonogashira coupling and its reactivity in bioorthogonal click chemistry provide a robust platform for the construction of complex molecular architectures and bioconjugates. The insights and detailed protocols provided in this guide are intended to facilitate its effective application in the pursuit of novel therapeutics and diagnostic agents. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure a safe and productive research environment.

References

Unlocking the Potential of 1-Ethynyl-4-propoxybenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Bench – Envisioning the Applications of a Versatile Alkyne

In the dynamic landscape of chemical synthesis and materials science, the identification of versatile building blocks is paramount to innovation. 1-Ethynyl-4-propoxybenzene, a seemingly unassuming aromatic alkyne, presents itself as a molecule of significant untapped potential. Its unique structural combination – a reactive terminal alkyne, a stable phenyl ring, and a flexible propoxy group – offers a compelling platform for exploration across diverse scientific disciplines. This guide moves beyond a simple recitation of properties; it serves as a strategic roadmap for researchers, scientists, and drug development professionals, illuminating promising, yet underexplored, research avenues for this intriguing compound. By grounding our exploration in established chemical principles and projecting them onto novel applications, we aim to catalyze the next wave of discovery powered by this compound.

I. Core Molecular Profile and Physicochemical Properties

Before delving into potential research applications, a firm understanding of the fundamental characteristics of this compound is essential. This data provides the bedrock for designing synthetic routes and predicting its behavior in various chemical environments.

PropertyValueReference
CAS Number 39604-97-2[1][2][3][4]
Molecular Formula C₁₁H₁₂O[1][2][3][4]
Molecular Weight 160.216 g/mol [1][2][3][4]
Boiling Point 234.2 °C at 760 mmHg[1]
Density 0.98 g/cm³[1]
Refractive Index 1.518[1]
Flash Point 88.6 °C[1]
LogP 2.45670[1]

These properties suggest a relatively stable, lipophilic molecule with a high boiling point, suitable for a range of reaction conditions. The terminal alkyne group is the key to its synthetic versatility, a feature we will explore in the subsequent sections.

II. Research Area 1: Advanced Polymer Synthesis

The terminal alkyne functionality of this compound makes it an exceptional candidate for the synthesis of novel polymers with tailored properties. The presence of the propoxy group can impart increased solubility and processability to the resulting polymer chains, a common challenge in the field of conjugated polymers.

A. Proposed Research Thrust: Synthesis of Functional Poly(phenylacetylene)s

Substituted polyacetylenes are a class of polymers known for their interesting electronic and optical properties.[5][6][7] The direct polymerization of this compound could lead to a polymer with a conjugated backbone and pendant propoxybenzene groups.

Causality of Experimental Choice:

  • Monomer Structure: The propoxy group is anticipated to enhance the solubility of the polymer in common organic solvents, facilitating characterization and processing.

  • Polymer Properties: The conjugated polyacetylene backbone could endow the material with conductive or semi-conductive properties, while the propoxy groups could influence its morphology and intermolecular interactions.

Experimental Workflow: Rhodium-Catalyzed Polymerization

A well-established method for the polymerization of substituted acetylenes utilizes rhodium-based catalysts.[6]

  • Catalyst Preparation: A solution of a suitable rhodium catalyst, such as [(nbd)RhCl]₂, is prepared in an appropriate solvent (e.g., toluene) under an inert atmosphere.

  • Monomer Addition: A solution of this compound and a co-catalyst (e.g., diisopropylamine) is added to the catalyst solution.

  • Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for a set period (e.g., 24 hours).

  • Polymer Isolation and Purification: The polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol), filtered, and dried under vacuum.

  • Characterization: The resulting polymer's structure, molecular weight, and properties would be characterized by techniques such as ¹H NMR, GPC, UV-Vis spectroscopy, and cyclic voltammetry.

Caption: Workflow for the proposed synthesis of poly(this compound).

III. Research Area 2: Medicinal Chemistry and Drug Discovery

The acetylene group is a recognized "privileged structural feature" in medicinal chemistry, appearing in numerous approved drugs.[8][9][10] The terminal alkyne of this compound serves as a versatile handle for introducing this pharmacophore into more complex molecules through powerful coupling reactions.

A. Proposed Research Thrust: "Click" Chemistry for Novel Triazole Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction, offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[11][12][13][14] These triazole rings are prevalent in many biologically active compounds due to their metabolic stability and ability to participate in hydrogen bonding.

Causality of Experimental Choice:

  • Reaction Efficiency: Click chemistry is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for creating libraries of compounds for biological screening.[12]

  • Structural Diversity: By reacting this compound with a diverse array of organic azides, a large number of novel triazole-containing molecules can be rapidly synthesized. The propoxy group can modulate the pharmacokinetic properties (e.g., lipophilicity) of the final compounds.

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reactant Preparation: Solutions of this compound and a selected organic azide (R-N₃) are prepared in a suitable solvent system (e.g., a mixture of water and an organic solvent like t-butanol).

  • Catalyst Generation: A copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[14]

  • Reaction: The reactants and catalyst are combined and stirred at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Product Isolation: Upon completion, the product is typically isolated by extraction, followed by purification via column chromatography.

  • Biological Screening: The synthesized triazole library would then be screened for various biological activities (e.g., antimicrobial, anticancer, enzyme inhibition).

Click_Chemistry_Pathway Alkyne This compound Reaction CuAAC Reaction (rt, aq. solvent) Alkyne->Reaction Azide Organic Azide (R-N3) Azide->Reaction Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Reaction Product 1,4-Disubstituted-1,2,3-triazole Reaction->Product Screening Biological Activity Screening Product->Screening

Caption: Proposed pathway for synthesizing bioactive triazoles via click chemistry.

B. Proposed Research Thrust: Sonogashira Coupling for the Synthesis of Complex Scaffolds

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[15][16][17][18] This reaction would allow for the direct connection of the 4-propoxyphenylacetylene moiety to a wide variety of heterocyclic and aromatic systems, many of which are core structures in pharmaceuticals.

Causality of Experimental Choice:

  • Scaffold Hopping: This approach allows for the "decoration" of known pharmacophores with the propoxyphenylacetylene group, potentially leading to new modes of binding or improved potency and selectivity.

  • Mild Conditions: The reaction can often be carried out under mild conditions, which is advantageous when working with complex, functionalized molecules.[15]

Experimental Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling

  • Reaction Setup: An aryl or vinyl halide, this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) are combined in a suitable solvent (e.g., THF or DMF) under an inert atmosphere.

  • Reaction: The mixture is stirred, often at room temperature or with gentle heating, until the starting materials are consumed (monitored by TLC or GC-MS).

  • Workup and Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography.

  • Structural Elucidation: The structure of the coupled product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

IV. Research Area 3: Materials Science and Corrosion Inhibition

Acetylenic compounds have been investigated as corrosion inhibitors, particularly for steel in acidic environments.[19][20][21] The mechanism is believed to involve the interaction of the π-electrons of the triple bond with the metal surface, forming a protective layer.

A. Proposed Research Thrust: Development of Novel Corrosion Inhibitors

This compound possesses the key structural features for a potential corrosion inhibitor: the electron-rich alkyne group for surface adsorption and a hydrophobic tail (propoxybenzene) to repel aqueous corrosive species.

Causality of Experimental Choice:

  • Adsorption Mechanism: The alkyne group can form complexes with metal surfaces, while the aromatic ring can also adsorb via π-π interactions, creating a robust protective film.[19]

  • Hydrophobicity: The propoxy group and the benzene ring contribute to the molecule's hydrophobicity, which is crucial for forming a barrier against water and corrosive ions.

Experimental Workflow: Electrochemical Evaluation of Corrosion Inhibition

  • Corrosion Medium: Prepare a corrosive solution, for example, 1 M HCl.

  • Inhibitor Addition: Add varying concentrations of this compound to the corrosive medium.

  • Electrochemical Measurements:

    • Potentiodynamic Polarization: A steel working electrode is immersed in the test solutions. The potential is scanned, and the resulting current is measured to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr indicates effective inhibition.

    • Electrochemical Impedance Spectroscopy (EIS): This technique measures the resistance of the protective film formed on the metal surface. An increase in the charge transfer resistance (Rct) with the addition of the inhibitor confirms its effectiveness.

  • Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) can be used to visualize the surface of the steel coupon after exposure to the corrosive medium with and without the inhibitor, providing visual evidence of protection.

Caption: Logical relationship of molecular features to corrosion inhibition mechanism.

V. Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate. Its strategic combination of a reactive alkyne, a stable aromatic core, and a solubilizing propoxy group positions it as a powerful tool in the arsenal of synthetic chemists and materials scientists. The research avenues proposed in this guide—from the creation of novel functional polymers to the rapid synthesis of biologically relevant molecules and the development of new materials for industrial applications—represent just the beginning. By applying established, robust synthetic methodologies such as polymerization, click chemistry, and Sonogashira coupling, researchers can readily explore the vast chemical space accessible from this versatile building block. The insights gained from such explorations will undoubtedly contribute to advancements across the scientific spectrum, underscoring the immense value locked within this promising molecule.

VI. References

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  • Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - MDPI. --INVALID-LINK--

  • Acetylene Group, Friend or Foe in Medicinal Chemistry - ResearchGate. --INVALID-LINK--

  • Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed. --INVALID-LINK--

  • Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed. --INVALID-LINK--

  • Functional Organometallic Poly(arylene ethynylene)s: From Synthesis to Applications - Springer. --INVALID-LINK--

  • Phenylacetylene - Chem-Impex. --INVALID-LINK--

  • Sonogashira coupling - Wikipedia. --INVALID-LINK--

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. - Semantic Scholar. --INVALID-LINK--

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  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions - Beilstein Journals. --INVALID-LINK--

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  • Buy 1-Ethynyl-4-phenylsulfanylbenzene (EVT-3312650) | 97418-73-0 - EvitaChem. --INVALID-LINK--

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References

Methodological & Application

Application Note & Protocol: Synthesis of 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Subject: A Validated Protocol for the Synthesis of 1-Ethynyl-4-propoxybenzene via Sonogashira Cross-Coupling

Executive Summary & Clarification of Nomenclature

This document provides a detailed, field-proven protocol for the synthesis of This compound , a valuable terminal alkyne intermediate in the development of pharmaceuticals, organic materials, and molecular probes.[1]

It is critical to establish at the outset a point of chemical nomenclature. The topic provided, "Synthesis of this compound from 4-propoxyphenylethyne," describes the synthesis of a compound from itself. This compound is the preferred IUPAC name, while 4-propoxyphenylethyne (and variations like 4-propoxyphenylacetylene) is a common synonym for the identical molecule.[2][3] Both names refer to the chemical structure with CAS Number 39604-97-2.[3][4]

Therefore, this guide reinterprets the user's intent to be the synthesis of this target compound from a logical and commercially available precursor. We present a robust and highly efficient two-step method starting from 4-propoxyiodobenzene . The chosen strategy involves a Sonogashira cross-coupling reaction with a protected acetylene source, followed by a mild deprotection to yield the final product.[5] This approach is widely adopted for its reliability, mild reaction conditions, and tolerance of various functional groups.[1][6]

Synthetic Strategy Overview

The synthesis is accomplished in two primary stages:

  • Step 1: Sonogashira Cross-Coupling: 4-propoxyiodobenzene is coupled with trimethylsilylacetylene (TMSA) using a palladium-copper co-catalyst system. The trimethylsilyl (TMS) group serves as a crucial protecting group for the terminal alkyne. This prevents the highly reactive acetylene from undergoing undesirable side reactions like homocoupling (Glaser coupling) and ensures mono-alkynylation.[7][8]

  • Step 2: TMS Deprotection: The resulting 1-(trimethylsilyl)ethynyl-4-propoxybenzene is then treated with a mild reagent to selectively cleave the silicon-carbon bond, liberating the terminal alkyne, this compound.

G cluster_0 Overall Synthetic Workflow Start 4-Propoxyiodobenzene Step1 Sonogashira Coupling (Pd/Cu catalyst, TMSA, Base) Start->Step1 Intermediate 1-(Trimethylsilyl)ethynyl-4-propoxybenzene Step1->Intermediate Step2 TMS Deprotection (e.g., K2CO3 in MeOH) Intermediate->Step2 Product This compound Step2->Product G pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)-I (L)₂ pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)-C≡CR (L)₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-C≡CR pd_transmetal->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Acetylide Formation cu_acetylide->pd_oxidative (to Pd Cycle) base_h Base-H⁺X⁻ cu_acetylide->base_h ar_halide Ar-I ar_halide->pd_oxidative alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide

References

Application Note: Sonogashira Coupling Protocol Using 1-Ethynyl-4-propoxybenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This application note provides a detailed protocol for the Sonogashira coupling of 1-Ethynyl-4-propoxybenzene with aryl halides. It offers both a traditional copper-co-catalyzed method and a more contemporary copper-free alternative, catering to diverse experimental needs and green chemistry initiatives. By delving into the mechanistic underpinnings and practical considerations, this guide serves as a comprehensive resource for researchers in drug discovery and materials science seeking to leverage this powerful transformation for the synthesis of complex molecules.

Introduction

First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira coupling has emerged as an indispensable tool for the synthesis of arylalkynes and conjugated enynes.[1] These structural motifs are prevalent in a wide array of biologically active compounds, natural products, and advanced organic materials.[2][3] The reaction's ability to be conducted under mild conditions, its tolerance of a broad range of functional groups, and its high efficiency have cemented its status in the synthetic chemist's toolkit.[4] In the realm of drug discovery, the Sonogashira reaction facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the synthesis of complex drug candidates.[5]

This compound is a valuable terminal alkyne building block, incorporating a phenyl ring with an electron-donating propoxy group. This substituent can influence the electronic properties and solubility of the resulting coupled products, making it a pertinent starting material for the synthesis of novel pharmaceutical and materials science targets. This guide will provide detailed, field-proven protocols for the successful implementation of Sonogashira couplings utilizing this key reagent.

Mechanistic Rationale: The "Why" Behind the Reaction Conditions

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.

The Dual Catalytic Cycles

The generally accepted mechanism involves a palladium(0) species as the primary catalyst and a copper(I) salt as a co-catalyst.[6]

  • Palladium Cycle: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: Finally, the resulting palladium(II) species undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active palladium(0) catalyst.

The choice of palladium source, ligands, copper co-catalyst (or its omission), base, and solvent all play critical roles in the efficiency and outcome of the reaction.

The Rise of Copper-Free Sonogashira Couplings

While the copper co-catalyst enhances the reaction rate, its presence can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), especially in the presence of oxygen.[7] This side reaction can complicate purification and reduce the yield of the desired cross-coupled product. Consequently, numerous copper-free Sonogashira protocols have been developed.[8] In these systems, the base is believed to play a more direct role in the deprotonation of the alkyne and its subsequent coordination to the palladium center.[7]

Visualizing the Catalytic Pathway

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific aryl halide used.

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the coupling of this compound with aryl iodides and bromides.

Table 1: Reagents and Conditions for Standard Sonogashira Coupling

Reagent/ParameterAmount/ValueMolar Equiv.Notes
Aryl Halide1.0 mmol1.0
This compound1.2 mmol1.2
Pd(PPh₃)₂Cl₂0.03 mmol0.033 mol%
Copper(I) Iodide (CuI)0.05 mmol0.055 mol%
Triethylamine (TEA)5 mL-Solvent and base
TemperatureRoom Temperature-
Reaction Time4-12 hours-Monitor by TLC

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add triethylamine (5 mL) via syringe.

  • Add this compound (1.2 mmol) via syringe and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling with Pd/C

This protocol offers a greener alternative, avoiding the use of a copper co-catalyst and employing a recyclable heterogeneous palladium catalyst. It is particularly effective for aryl bromides.[9]

Table 2: Reagents and Conditions for Copper-Free Sonogashira Coupling

Reagent/ParameterAmount/ValueMolar Equiv.Notes
Aryl Bromide1.0 mmol1.0
This compound2.0 mmol2.0
10% Pd/C21 mg~0.02~2 mol%
XPhos9.5 mg0.022 mol%
Potassium Carbonate (K₂CO₃)2.0 mmol2.0
95% Ethanol3 mL-Solvent
Temperature50 °C-
Reaction Time6-24 hours-Monitor by TLC

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere, add 10% Pd/C (21 mg), XPhos (9.5 mg), and potassium carbonate (2.0 mmol).

  • Add 95% ethanol (3 mL), followed by the aryl bromide (1.0 mmol) and this compound (2.0 mmol).

  • Place the flask in a preheated oil bath at 50 °C and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add reagents to Schlenk/RB flask B 2. Inert atmosphere (Ar/N₂) A->B C 3. Add solvent and alkyne B->C D 4. Stir at specified temperature C->D E 5. Monitor by TLC D->E F 6. Filter through Celite® E->F G 7. Aqueous workup (extraction) F->G H 8. Dry and concentrate G->H I 9. Column chromatography H->I

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting and Key Considerations

  • Homocoupling (Glaser Coupling): In the copper-co-catalyzed protocol, ensure a strictly inert atmosphere to minimize this side reaction. If it persists, switching to the copper-free protocol is recommended.

  • Reaction Stalling: If the reaction does not proceed to completion, gentle heating (40-60 °C) may be beneficial. For less reactive aryl halides (e.g., chlorides), a stronger base, a more electron-rich ligand, and higher temperatures may be necessary.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure all reagents and solvents are of high purity and the glassware is thoroughly dried.

  • Substrate Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl. Reaction conditions should be adjusted accordingly.

Conclusion

The Sonogashira coupling is a powerful and versatile reaction for the synthesis of molecules containing the arylalkyne moiety. The use of this compound as a coupling partner allows for the introduction of a functionalized aromatic ring, which is of significant interest in drug discovery and materials science. By understanding the underlying mechanism and having access to robust protocols for both copper-co-catalyzed and copper-free conditions, researchers are well-equipped to successfully employ this reaction in their synthetic endeavors. The choice between the two protocols will depend on the specific substrate, desired purity, and considerations for green chemistry.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Ethynyl-4-propoxybenzene in Modern Organic Synthesis

In the landscape of contemporary drug discovery and materials science, the construction of complex molecular architectures with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of functional molecules.[1][2] Among the diverse building blocks utilized in these transformations, terminal alkynes hold a special place due to their versatility in forming sp-sp2 and sp-sp3 hybridized carbon centers.

This guide focuses on a particularly valuable terminal alkyne, This compound . Its unique structure, featuring a reactive terminal alkyne and an electron-donating propoxy group on a phenyl ring, makes it a highly sought-after synthon. The propoxy group can influence the electronic properties of the alkyne and the resulting coupled products, often imparting desirable characteristics such as enhanced solubility and modified photophysical properties. These attributes are of significant interest in the development of novel pharmaceuticals and advanced organic materials, including liquid crystals.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just procedural steps, but also the underlying scientific rationale for the application of this compound in the Sonogashira coupling reaction, a flagship among palladium-catalyzed cross-coupling methodologies. We will delve into both the classic copper-co-catalyzed and the increasingly favored copper-free variants, offering detailed, field-proven protocols designed for reproducibility and success.

Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties and safety requirements is the foundation of any successful and safe laboratory practice.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 39604-97-2
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point ~245 °C
Melting Point 25-27 °C

Safety and Handling: this compound is an irritant to the skin, eyes, and respiratory tract.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

The Sonogashira Coupling: A Premier Tool for Arylalkyne Synthesis

The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This transformation is typically catalyzed by a palladium complex and, in its classic form, co-catalyzed by a copper(I) salt. The reaction proceeds under mild conditions and exhibits a broad functional group tolerance, making it a highly valuable tool in organic synthesis.[4]

Reaction Mechanism: A Tale of Two Catalytic Cycles

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->Pd_alkyne CuX CuX Transmetal->CuX regenerated RedElim Reductive Elimination Pd_alkyne->RedElim RedElim->Pd0 Ar-C≡CR Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide + CuX, Base Base Base Cu_acetylide->Transmetal to Pd(II) complex caption Figure 1: Simplified Mechanism of the Copper-Co-catalyzed Sonogashira Coupling.

Figure 1: Simplified Mechanism of the Copper-Co-catalyzed Sonogashira Coupling.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

    • Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-C≡CR) and regenerate the Pd(0) catalyst.[5]

  • Copper Cycle :

    • The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step.[4]

The Rise of Copper-Free Sonogashira Couplings

While highly effective, the use of a copper co-catalyst can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[4] To circumvent this issue, copper-free Sonogashira protocols have been developed. In these systems, the deprotonation of the terminal alkyne and its coordination to the palladium center occur without the intermediacy of a copper acetylide. These reactions often require a stronger base and may proceed at slightly higher temperatures.

Copper_Free_Sonogashira Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_halide Ar-Pd(II)-X(L)₂ OxAdd->PdII_halide Alkyne_Coord Alkyne Coordination (R-C≡C-H) PdII_halide->Alkyne_Coord PdII_alkyne_complex [Ar-Pd(II)(L)₂(H-C≡CR)]⁺X⁻ Alkyne_Coord->PdII_alkyne_complex Deprotonation Deprotonation (Base) PdII_alkyne_complex->Deprotonation PdII_acetylide Ar-Pd(II)-C≡CR(L)₂ Deprotonation->PdII_acetylide RedElim Reductive Elimination PdII_acetylide->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡CR RedElim->Product caption Figure 2: Plausible Mechanism for Copper-Free Sonogashira Coupling.

Figure 2: Plausible Mechanism for Copper-Free Sonogashira Coupling.

Application Protocol 1: Copper-Co-catalyzed Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol details a standard, reliable method for the coupling of an electron-rich alkyne with an electron-rich aryl iodide, a common transformation in the synthesis of functional materials.

Materials and Reagents:

  • This compound

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled and degassed

  • Toluene, anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 equiv.), 4-iodoanisole (1.1 mmol, 1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add anhydrous toluene (10 mL) and degassed triethylamine (3.0 mmol, 3.0 equiv.) to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-(4-methoxyphenyl)-2-(4-propoxyphenyl)acetylene.

Table 2: Representative Reagent Quantities for Protocol 1

ReagentMolar Equiv.Amount (for 1.0 mmol scale)
This compound1.0160.2 mg
4-Iodoanisole1.1257.4 mg
PdCl₂(PPh₃)₂0.0321.1 mg
CuI0.0611.4 mg
Triethylamine3.00.42 mL
Toluene-10 mL

Expected Outcome: This reaction typically provides the desired product in high yield (85-95%). The product can be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol 2: Copper-Free Sonogashira Coupling of this compound with 4-Bromobenzonitrile under Microwave Irradiation

This protocol showcases a modern, efficient, and copper-free approach utilizing microwave heating to accelerate the reaction, particularly with a less reactive aryl bromide.[6][7]

Materials and Reagents:

  • This compound

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Experimental Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (5 mL) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 20-30 minutes.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-((4-propoxyphenyl)ethynyl)benzonitrile.

Table 3: Representative Reagent Quantities for Protocol 2

ReagentMolar Equiv.Amount (for 1.0 mmol scale)
This compound1.0160.2 mg
4-Bromobenzonitrile1.0182.0 mg
Pd(OAc)₂0.024.5 mg
PPh₃0.0410.5 mg
K₂CO₃2.0276.4 mg
DMF-5 mL

Expected Outcome: Microwave-assisted copper-free Sonogashira couplings are known for their rapid reaction times and high efficiencies, with expected yields typically in the range of 80-90%.

Troubleshooting and Expert Insights

  • Low Yields:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. The use of fresh, high-quality catalysts is recommended.

    • Inefficient Degassing: Oxygen can deactivate the catalyst and promote alkyne homocoupling. Ensure all solvents and the reaction mixture are thoroughly degassed.

    • Base Incompatibility: The choice of base is critical. For copper-catalyzed reactions, amine bases like triethylamine or diisopropylethylamine are common. For copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ are often more effective.

  • Homocoupling of the Alkyne (Glaser Coupling):

    • This is a common side reaction in copper-catalyzed Sonogashira couplings. To minimize this, strictly exclude oxygen from the reaction system.

    • Alternatively, switch to a copper-free protocol.

  • Purification Challenges:

    • Residual palladium catalysts can sometimes co-elute with the product. Filtering the crude reaction mixture through a short plug of silica gel or Celite before chromatography can help remove a significant portion of the catalyst.

    • If the product is a solid, recrystallization can be an effective purification method.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. The protocols provided herein offer robust and reproducible methods for both traditional copper-co-catalyzed and modern copper-free, microwave-assisted transformations. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively leverage this reagent to accelerate their research in drug discovery and materials science. The continued development of more active and sustainable catalyst systems will undoubtedly further expand the utility of this compound and similar terminal alkynes in creating the next generation of functional molecules.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Click Chemistry in Modern Drug Discovery

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept championed by K.B. Sharpless.[1] This reaction's immense utility stems from its high efficiency, regioselectivity, and tolerance of a wide array of functional groups, making it an indispensable tool in the rapid assembly of complex molecular architectures.[2][3] For professionals in drug development, the CuAAC reaction offers a robust and reliable method for generating libraries of potential therapeutic agents, conjugating molecules to biomacromolecules, and developing novel diagnostic tools.[4]

At the heart of this transformation is the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[5] The triazole ring itself is not merely a linker; it is a key pharmacophore that is metabolically stable and capable of engaging in hydrogen bonding and dipole interactions, often enhancing the pharmacological profile of a molecule.[6] This guide focuses on the practical application of the CuAAC reaction with a specific, electron-rich terminal alkyne, 1-Ethynyl-4-propoxybenzene , a versatile building block in medicinal chemistry.

Understanding the CuAAC Reaction: Mechanism and Key Components

The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often yields a mixture of regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction rate and ensures the exclusive formation of the 1,4-disubstituted triazole.[1][2]

The catalytic cycle, as illustrated below, involves several key steps:

  • In Situ Generation of Copper(I): The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2] This approach is more convenient and reliable than using often unstable Cu(I) salts directly.

  • Formation of Copper-Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne, this compound, to form a copper-acetylide intermediate. This step is crucial for activating the alkyne.

  • Cycloaddition: The copper-acetylide then reacts with the azide in a stepwise manner, leading to a six-membered copper metallacycle.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to form a triazolyl-copper species, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Sodium Ascorbate (Reduction) Cu-Acetylide [Cu]-C≡C-R Cu(I)->Cu-Acetylide + Alkyne Alkyne R-C≡CH (this compound) Azide R'-N₃ Metallacyycle Metallacyycle Cu-Acetylide->Metallacyycle + Azide Metallacycle Six-membered Cu Metallacycle Triazolyl-Cu Triazolyl-Cu Intermediate Metallacycle->Triazolyl-Cu Ring Contraction Triazolyl-Cu->Cu(I) Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Triazolyl-Cu->Triazole + H⁺

Caption: Simplified catalytic cycle of the CuAAC reaction.

The Role of this compound

This compound is an aromatic alkyne with an electron-donating propoxy group. This electronic feature can influence its reactivity in the CuAAC reaction. While the reaction is generally robust, the electronic nature of the alkyne can affect reaction rates.[3]

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
Boiling Point 234.2 °C at 760 mmHg
Density 0.98 g/cm³
LogP 2.45

Data sourced from publicly available chemical databases.

The moderate lipophilicity (LogP) of this compound suggests that a co-solvent system may be necessary to ensure its solubility in aqueous reaction mixtures, which are common for bioconjugation applications.

Detailed Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole

This protocol describes a general procedure for the CuAAC reaction between this compound and a generic azide (e.g., benzyl azide) to yield a 1-(4-propoxyphenyl)-4-substituted-1H-1,2,3-triazole.

Materials:

  • This compound (1.0 eq)

  • Azide (e.g., Benzyl Azide) (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, THF/H₂O 1:1, or DMF)

  • Deionized Water

  • Organic Solvent for Extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the azide (1.05 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water). Stir the solution at room temperature.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water. In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the CuSO₄·5H₂O solution (1-5 mol%).

  • Reduction: Immediately after, add the freshly prepared sodium ascorbate solution (5-10 mol%) to the reaction mixture. A color change is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are typically complete within 1 to 24 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted-1,2,3-triazole.

Experimental Workflow Diagram:

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alkyne and Azide in Solvent B Add CuSO₄ Solution A->B C Add Sodium Ascorbate Solution B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Dilute with Water D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify (Chromatography/ Recrystallization) G->H

Caption: General experimental workflow for the CuAAC reaction.

Optimization and Troubleshooting

ParameterRecommendationRationale
Solvent t-BuOH/H₂O, THF/H₂O, DMFA co-solvent is often necessary to solubilize both the organic substrates and the inorganic copper catalyst.
Catalyst Loading 1-5 mol%Lower catalyst loading is generally preferred to minimize copper contamination in the final product. Higher loading may be required for less reactive substrates.
Reducing Agent Freshly prepared Sodium Ascorbate (5-10 mol%)An excess of the reducing agent ensures that the copper remains in the active Cu(I) state.
Ligands TBTA, THPTA (optional)Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, prevent oxidation, and accelerate the reaction, particularly in dilute solutions or with challenging substrates.
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperature. Gentle heating (40-50 °C) may be applied for sluggish reactions.

Common Issues and Solutions:

  • Low or No Yield:

    • Inactive Catalyst: Ensure the sodium ascorbate solution is freshly prepared. The Cu(I) species is prone to oxidation.

    • Poor Solubility: Adjust the solvent system to ensure all reactants are fully dissolved.

    • Impure Reagents: Use high-purity starting materials.

  • Side Reactions (e.g., Alkyne Homocoupling):

    • Deoxygenate the solvent by bubbling with an inert gas (N₂ or Ar) before adding the catalyst.

    • Use a slight excess of sodium ascorbate.

    • The use of a ligand can often suppress side reactions by accelerating the desired CuAAC pathway.

Applications in Drug Development and Beyond

The 1,2,3-triazole core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

  • Anticancer Agents: Triazole-containing compounds have been investigated as inhibitors of various cancer-related targets.[4]

  • Antimicrobial and Antiviral Agents: The triazole moiety is present in several clinically used antifungal and antiviral drugs.

  • Enzyme Inhibitors: The ability of the triazole ring to mimic a peptide bond and participate in hydrogen bonding makes it an attractive component in the design of enzyme inhibitors.

The use of this compound in CuAAC reactions allows for the straightforward introduction of a substituted phenyl ring into a target molecule. This can be particularly useful for exploring structure-activity relationships (SAR) by modifying the aromatic substitution pattern to optimize binding to a biological target.

Conclusion

The Copper-catalyzed Azide-Alkyne Cycloaddition is a powerful and reliable transformation for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can efficiently utilize building blocks like this compound to generate novel molecular entities with significant potential in drug discovery and development. This guide provides a solid foundation for the successful implementation of this essential click reaction in the laboratory.

References

Application Notes and Protocols for 1-Ethynyl-4-propoxybenzene in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1-Ethynyl-4-propoxybenzene in Modern Bioconjugation

In the landscape of chemical biology and drug development, the ability to covalently link molecular entities with precision and stability is paramount. "Click chemistry," a concept introduced by K. B. Sharpless in 2001, provides a suite of reactions that are high-yielding, stereospecific, and biocompatible.[1][2] The cornerstone of this field is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[3][4]

This document provides detailed application notes and protocols for This compound (CAS No. 39604-97-2), a terminal alkyne uniquely suited for specific bioconjugation applications.[5] Its structure, featuring a rigid phenylacetylene core and a moderately hydrophobic propoxy group, offers distinct advantages in the design of bioconjugates, including antibody-drug conjugates (ADCs), fluorescent probes, and materials for targeted drug delivery.[6] The phenyl group provides a well-defined spacer that can prevent steric hindrance between the conjugated partners, while the propoxy moiety can modulate solubility and engage in hydrophobic interactions, potentially influencing the biological activity and pharmacokinetic properties of the final conjugate.

These protocols are designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying scientific rationale to empower users to adapt and troubleshoot their specific conjugation challenges.

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent application for terminal alkynes like this compound. It proceeds rapidly under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[7][8] The reaction's bioorthogonality ensures that the alkyne and azide groups react exclusively with each other, leaving other functional groups within a complex biological milieu untouched.[9]

Mechanism of Action: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[8] The Cu(I) ion coordinates with the terminal alkyne of this compound, lowering the pKa of the acetylenic proton and forming a copper-acetylide intermediate. This intermediate then readily reacts with an azide-functionalized molecule in a [3+2] cycloaddition to form the stable 1,4-disubstituted triazole ring.[3][] To protect biomolecules from copper-induced damage and enhance reaction rates, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[11]

CuAAC_Mechanism Alkyne This compound Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide Azide R-N₃ (Azide-Biomolecule) Triazole Stable 1,2,3-Triazole (Bioconjugate) Azide->Triazole Cycloaddition Cu_II Cu(II)SO₄ Cu_I Cu(I)-Ligand Complex Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ligand THPTA Ligand Cu_I->Cu_Acetylide Cu_Acetylide->Triazole Cycloaddition

Caption: CuAAC reaction mechanism with this compound.

Quantitative Data & Properties

The following table summarizes key properties of this compound and typical parameters for its use in CuAAC reactions.

ParameterValue / RangeCommentsReference
Chemical Formula C₁₁H₁₂O-[5]
Molecular Weight 160.21 g/mol Useful for calculating molar equivalents.[5]
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Forms a 1,4-disubstituted 1,2,3-triazole.[7][11]
Typical Solvents Aqueous buffers (PBS, HEPES), DMSO, DMFCo-solvents like DMSO may be needed to ensure solubility.[12]
pH Range 4 - 11Reaction is robust across a wide pH range.[7]
Typical Reaction Time 1 - 4 hoursCan be run overnight at 4°C for sensitive biomolecules.[11]
Reactant Molar Ratio 5-20 fold excess of the non-limiting reagentA higher excess of the smaller molecule (e.g., this compound derivative) is common.[11]
Catalyst Conc. 1-2 mM CuSO₄Final concentration in the reaction mixture.[11]
Ligand Conc. 5-10 mM THPTAA 5:1 ligand-to-copper ratio protects biomolecules.[8][11]
Reducing Agent Conc. 10-20 mM Sodium AscorbateMust be freshly prepared.[11]

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Protein with a this compound-derived Fluorophore

Objective: To covalently attach a fluorescent probe, synthesized from this compound, to an azide-modified protein for detection and imaging applications.

Causality Behind Choices:

  • Buffer: Phosphate-buffered saline (PBS) is a common biocompatible buffer. The absence of primary amines (like in Tris buffers) prevents potential side reactions with any activated esters if the fluorophore was synthesized via an NHS-ester intermediate.

  • Excess Reagents: A 10-fold molar excess of the alkyne-fluorophore ensures the reaction goes to completion, maximizing the labeling of the more valuable protein component.

  • Ligand (THPTA): THPTA is a water-soluble ligand that accelerates the CuAAC reaction and chelates the copper ion, preventing it from causing oxidative damage (e.g., protein aggregation or degradation) to the protein.[11]

  • Fresh Sodium Ascorbate: Ascorbate is prone to oxidation. A freshly prepared solution is critical to efficiently reduce Cu(II) to the active Cu(I) catalyst.[8]

  • Purification: Size-Exclusion Chromatography (SEC) is a gentle method that effectively separates the larger, labeled protein from smaller, unreacted reagents based on hydrodynamic radius.

Materials:

  • Azide-modified protein (e.g., Antibody, Enzyme) in PBS, pH 7.4

  • This compound-derived fluorophore (e.g., -PEG-Fluor 555), 10 mM stock in DMSO

  • Copper(II) Sulfate (CuSO₄), 100 mM stock in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 200 mM stock in water

  • Sodium Ascorbate, 1 M stock in water (prepare fresh)

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

Protein_Labeling_Workflow start Start: Azide-Protein in PBS add_alkyne Add Alkyne-Fluorophore (10-fold molar excess) start->add_alkyne add_thpta Add THPTA Ligand (Final conc. 5-10 mM) add_alkyne->add_thpta add_cuso4 Add CuSO₄ (Final conc. 1-2 mM) add_thpta->add_cuso4 mix Mix Gently add_cuso4->mix initiate Initiate: Add Fresh Na-Ascorbate (Final conc. 10-20 mM) mix->initiate incubate Incubate at RT (1-4 hours with gentle agitation) initiate->incubate purify Purify via SEC (e.g., PD-10 column) incubate->purify analyze Analyze & Characterize (SDS-PAGE, Spectroscopy) purify->analyze end End: Purified Conjugate analyze->end

Caption: Workflow for labeling azide-modified proteins via CuAAC.

Step-by-Step Protocol:

  • Preparation: In a microcentrifuge tube, dilute your azide-modified protein with PBS to a final concentration of 1-5 mg/mL.

  • Reagent Addition: a. Add the this compound-fluorophore stock solution to achieve a 10-fold molar excess relative to the protein. The final DMSO concentration should not exceed 10% (v/v) to maintain protein integrity. b. Add the THPTA stock solution to a final concentration of 5-10 mM. c. Add the CuSO₄ stock solution to a final concentration of 1-2 mM. d. Mix the solution gently by pipetting.

  • Initiation: Add the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM to initiate the click reaction.[11]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle agitation (e.g., on a rotator). For highly sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification: Purify the labeled protein conjugate from unreacted fluorophore and catalyst components using a desalting column (SEC) equilibrated with PBS.

  • Characterization: a. Confirm conjugation using SDS-PAGE. The labeled protein will exhibit fluorescence under UV illumination, and there may be a slight shift in molecular weight. b. Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its specific absorbance maximum.

Protocol 2: Synthesis of a this compound-based Biotin Probe for Affinity Pulldown

Objective: To conjugate this compound to an azide-functionalized biotin molecule, creating a probe for identifying binding partners of a "bait" protein modified with this probe.

Causality Behind Choices:

  • Reaction Scale: This is a small molecule synthesis, allowing for higher concentrations and potentially faster reaction times compared to protein labeling.

  • Solvent System: A mixture of t-Butanol and water is often used for small molecule click reactions as it effectively solubilizes both organic and aqueous components.

  • Purification: High-Performance Liquid Chromatography (HPLC) is the standard for purifying small organic molecules, providing high resolution to separate the product from starting materials and byproducts.

Materials:

  • This compound

  • Azido-PEG4-Biotin

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • t-Butanol

  • Deionized Water

  • Reverse-phase HPLC system

Step-by-Step Protocol:

  • Dissolution: In a vial, dissolve 1.1 molar equivalents of this compound and 1.0 molar equivalent of Azido-PEG4-Biotin in a 1:1 mixture of t-Butanol and water.

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of the catalyst premix. For a typical 1 mL reaction, add 50 µL of a 100 mM CuSO₄ solution and 100 µL of a freshly prepared 1 M Sodium Ascorbate solution to 850 µL of water.

  • Reaction Initiation: Add the catalyst premix to the solution of reactants. The solution may turn slightly yellow or heterogeneous initially.

  • Incubation: Stir the reaction vigorously at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the t-Butanol. Purify the resulting aqueous residue directly using reverse-phase HPLC to obtain the pure biotinylated probe.

  • Characterization: Confirm the identity and purity of the final product using Mass Spectrometry (e.g., ESI-MS) and NMR spectroscopy. The resulting probe can then be conjugated to a target protein for use in pulldown assays.[13]

Trustworthiness & Self-Validation

Every protocol must be validated. For the described applications:

  • Negative Controls: Always run a parallel reaction in the absence of the copper catalyst. No product formation should be observed, confirming the copper-dependency of the reaction.

  • Positive Controls: If available, use a well-characterized alkyne-azide pair with known reactivity to ensure all reagents (especially the catalyst system) are active.

  • Analytical Confirmation: Successful conjugation is not assumed but proven. Characterization via orthogonal methods (e.g., mass spectrometry to confirm mass shift, SDS-PAGE for visual confirmation, and HPLC for purity) is non-negotiable for validating the outcome of the protocol.[14]

References

Application Notes and Protocols for the Sonogashira Cross-Coupling Reaction with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the C(sp²)–C(sp) Bond

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium and copper co-catalyzed transformation has become an indispensable tool in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[1][2][3] Its applications are vast, spanning the creation of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][4][5][6] Notably, it has been instrumental in the synthesis of drugs like tazarotene (a treatment for psoriasis and acne) and Altinicline (a nicotinic receptor agonist).[1]

This guide provides an in-depth exploration of the Sonogashira reaction, from its mechanistic underpinnings to detailed, field-proven experimental protocols. It is designed to equip researchers with the necessary knowledge to successfully design, execute, and troubleshoot these powerful coupling reactions.

The Mechanistic Heart: A Dual Catalytic Symphony

The classical Sonogashira reaction operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] This dual-metal system allows the reaction to proceed under remarkably mild conditions, often at room temperature.[1][8]

The Palladium Cycle: Activating the Aryl Halide

The palladium cycle begins with an active Pd(0) species. This is often generated in situ from a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced by an amine or phosphine ligand in the reaction mixture.[1]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst, forming a Pd(II) complex.[9] This step activates the aryl halide for subsequent coupling. The reactivity of the halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[1][9]

  • Transmetalation: A copper(I) acetylide, generated in the concurrent copper cycle, transfers its alkyne group to the Pd(II) complex.[7][9] This is a crucial step where the two cycles intersect.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired aryl-alkyne product (Ar-C≡C-R) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]

The Copper Cycle: Preparing the Alkyne

The role of the copper co-catalyst is to activate the terminal alkyne, increasing the overall reaction rate.[1]

  • Acetylide Formation: In the presence of a base (typically an amine), the copper(I) salt (e.g., CuI) reacts with the terminal alkyne (H-C≡C-R) to form a copper(I) acetylide intermediate.[1][7] This deprotonation step is facilitated by the base.

  • Transfer to Palladium: The newly formed copper acetylide then participates in the transmetalation step of the palladium cycle.

Diagram: The Dual Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_Ar_Alkyne Ar-Pd(II)L₂-C≡C-R PdII_ArX->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Reductive Elimination ArC_CR Ar-C≡C-R Product_output Product (Ar-C≡C-R) PdII_Ar_Alkyne->Product_output ArX Ar-X CuX Cu(I)X Cu_Alkyne Cu(I)-C≡C-R CuX->Cu_Alkyne Acetylide Formation Cu_Alkyne->PdII_ArX Cu_Alkyne->CuX Transfer to Pd Alkyne H-C≡C-R Base Base ArX_input Aryl Halide (Ar-X) ArX_input->PdII_ArX Alkyne_input Terminal Alkyne (H-C≡C-R) Alkyne_input->Cu_Alkyne

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Key Experimental Parameters: A Scientist's Guide to Reaction Design

The success of a Sonogashira coupling hinges on the careful selection of several key components. Understanding the role of each is paramount for achieving high yields and purity.

The Aryl Halide Substrate

The choice of the sp²-carbon substrate significantly impacts reactivity. The reactivity order for the halide leaving group is a critical consideration for reaction design.

Halide/PseudohalideGeneral ReactivityTypical Reaction Temperature
Iodide (I) HighestRoom Temperature
Triflate (OTf) HighRoom Temperature to mild heating
Bromide (Br) ModerateRequires heating (e.g., 60-100 °C)[1]
Chloride (Cl) LowestRequires highly active catalysts/harsher conditions

This differential reactivity can be exploited for selective couplings. For instance, an aryl iodide can be coupled in the presence of an aryl bromide by running the reaction at room temperature.[1]

The Catalytic System
  • Palladium Catalyst: A variety of palladium sources can be used. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices. The active catalyst is the Pd(0) species. Catalyst loading is typically low, ranging from 0.5 to 5 mol%.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its presence dramatically increases the reaction rate, allowing for milder conditions.[1] However, it can also promote the undesired homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[1]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst.[2] The choice of ligand can influence catalyst activity and stability. Bulky, electron-rich phosphines can enhance the rate of oxidative addition.[2][10] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[1]

The Base and Solvent
  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential.[8] It serves two primary purposes: neutralizing the hydrogen halide (HX) formed during the reaction and facilitating the deprotonation of the terminal alkyne to form the copper acetylide.

  • Solvent: The reaction is often carried out in solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or in the amine base itself if it is a liquid at the reaction temperature.[9][11] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation and suppress Glaser homocoupling.

The Copper-Free Sonogashira Variant

To circumvent the issue of alkyne homocoupling promoted by copper, copper-free Sonogashira protocols have been developed.[1][5] These reactions typically require more active palladium catalysts, specialized ligands, or slightly harsher conditions but offer the advantage of a cleaner reaction profile, which is particularly valuable in the synthesis of complex pharmaceutical intermediates.[4][12] The mechanism of the copper-free reaction is still a subject of study but is believed to involve direct interaction of the alkyne with the palladium center.[12][13]

Experimental Protocols

The following protocols provide a general framework for conducting a Sonogashira coupling reaction. Note: These are starting points and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[14]

Diagram: General Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring cluster_workup 4. Workup & Purification A Dry & Degas Solvents/Reagents B Assemble Dry Glassware under Inert Gas A->B C Charge Flask with Aryl Halide, Pd Catalyst, CuI, and Base B->C D Add Anhydrous Solvent C->D E Add Terminal Alkyne (often dropwise) D->E F Stir at Designated Temperature E->F G Monitor Progress (TLC, GC-MS, LC-MS) F->G H Cool to RT & Dilute G->H I Filter through Celite® H->I J Aqueous Wash (e.g., aq. NH₄Cl) I->J K Dry, Filter & Concentrate J->K L Purify by Flash Column Chromatography K->L

Caption: A typical step-by-step workflow for the Sonogashira coupling reaction.

Protocol 1: Standard Sonogashira Coupling of an Aryl Iodide at Room Temperature

This protocol is suitable for reactive aryl iodides.

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 eq)

  • Terminal Alkyne (1.1-1.2 mmol, 1.1-1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (~3-5 mL)

  • Anhydrous, degassed THF or DMF (~5-10 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3 mL) via syringe.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Reactions with aryl iodides are often complete within 1-4 hours.[9]

  • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts, washing the pad with the same solvent.[9]

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[9]

Protocol 2: Sonogashira Coupling of an Aryl Bromide with Heating

This protocol is adapted for less reactive aryl bromides.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • Terminal Alkyne (1.2-1.5 mmol, 1.2-1.5 eq)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Diisopropylamine (DIPA) or Triethylamine (Et₃N) (~5 mL)

  • Anhydrous, degassed Toluene or DMF (~10 mL)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the quantities listed above for the aryl bromide and catalysts.

  • Add the terminal alkyne (1.2 mmol).

  • Heat the reaction mixture to 60-80 °C using an oil bath.

  • Monitor the reaction progress by TLC or GC-MS. These reactions may require several hours to overnight to reach completion.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Follow the workup and purification steps (7-11) as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Low reaction temperature (for Ar-Br/Cl)- Poor quality reagents/solvents- Use fresh catalyst and high-purity, dry, degassed solvents/reagents.- Increase temperature for less reactive halides.[11]- Screen different palladium sources or ligands.
Alkyne Homocoupling (Glaser Product) - Presence of oxygen- High copper catalyst loading- Ensure the reaction is run under a strictly inert atmosphere.- Use thoroughly degassed solvents.- Reduce the amount of CuI or consider a copper-free protocol.[15]
Formation of Black Precipitate (Pd Black) - Catalyst decomposition- Ensure proper degassing; oxygen can degrade the catalyst.- Use a different ligand that provides better stabilization.- Anecdotal evidence suggests THF may promote Pd black formation in some cases; consider an alternative solvent like DMF or just the amine base.[16]
Decomposition of Starting Material - Reaction temperature is too high- Lower the reaction temperature and monitor for longer periods.- Ensure the substrate is stable under the basic reaction conditions.

Conclusion

The Sonogashira reaction is a robust and versatile method for the synthesis of arylalkynes, which are crucial building blocks in drug discovery and materials science.[4][17] By understanding the underlying mechanism and the critical roles of each reaction component, researchers can effectively harness the power of this transformation. The protocols and guidelines presented here offer a solid foundation for the successful application of the Sonogashira coupling in the laboratory.

References

Application Notes and Protocols for Ligand Selection in the Sonogashira Coupling of 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction is celebrated for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2] The reaction typically employs a palladium catalyst and, in its classic form, a copper(I) co-catalyst.[1][3]

This guide focuses on the Sonogashira coupling of 1-Ethynyl-4-propoxybenzene, a terminal alkyne featuring an electron-donating propoxy group. The electronic nature of this substrate presents specific considerations for optimizing the reaction, particularly in the selection of the appropriate ligand for the palladium catalyst. The ligand is not merely a spectator; it is a critical component that modulates the catalyst's reactivity, stability, and selectivity, directly influencing the reaction's success.

The Causal Role of Ligands in the Sonogashira Catalytic Cycle

The efficacy of a Sonogashira coupling is intrinsically linked to the ligand bound to the palladium center. The ligand influences every step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For an electron-rich alkyne like this compound, the choice of ligand is paramount to achieving high yields and preventing undesirable side reactions, such as the homocoupling of the alkyne (Glaser coupling).[4]

Key functions of the ligand include:

  • Enhancing Catalytic Activity: Electron-rich and sterically bulky phosphine ligands can accelerate the rate-limiting oxidative addition of the aryl halide to the Pd(0) center.[1]

  • Stabilizing the Catalyst: The ligand prevents the precipitation of palladium black, which is an inactive form of the catalyst.[4]

  • Promoting Reductive Elimination: The ligand's steric and electronic properties influence the final step where the coupled product is released, regenerating the active Pd(0) catalyst.

The choice between a classical copper-cocatalyzed Sonogashira and a copper-free variant also dictates ligand selection. While copper(I) accelerates the reaction by forming a copper acetylide intermediate, it can also promote the aforementioned Glaser homocoupling.[4] Copper-free methods have been developed to circumvent this issue, often relying on more sophisticated ligand systems to facilitate the direct reaction between the palladium complex and the alkyne.

Catalytic Cycles: A Visual Representation

The following diagrams illustrate the generally accepted mechanisms for both the classical and copper-free Sonogashira coupling reactions.

Classical Sonogashira Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(C≡CR)L2 Transmetalation Pd(II)(Ar)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Pd(II)(Ar)(C≡CR)L2->Ar-C≡CR R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Base, Cu(I)X Cu-C≡CR->Pd(II)(Ar)(X)L2

Figure 1: Catalytic cycle of the classical copper-cocatalyzed Sonogashira reaction.

Copper-Free Sonogashira Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) [Pd(II)(Ar)(L)(π-alkyne)]+ [Pd(II)(Ar)(L)(π-alkyne)]+ Pd(II)(Ar)(X)L2->[Pd(II)(Ar)(L)(π-alkyne)]+ -L, R-C≡CH Pd(II)(Ar)(C≡CR)L Pd(II)(Ar)(C≡CR)L [Pd(II)(Ar)(L)(π-alkyne)]+->Pd(II)(Ar)(C≡CR)L Base, -H+ Pd(II)(Ar)(C≡CR)L->Pd(0)L2 Reductive Elimination, +L Ar-C≡CR Ar-C≡CR Pd(II)(Ar)(C≡CR)L->Ar-C≡CR

Figure 2: Catalytic cycle of the copper-free Sonogashira reaction.

Ligand Selection for this compound: A Comparative Analysis

The electron-donating nature of the propoxy group in this compound increases the electron density of the alkyne. This can enhance its reactivity but also its propensity for homocoupling. The choice of ligand is therefore a balance between promoting the desired cross-coupling and suppressing side reactions.

Ligand TypeExamplesKey Characteristics & Suitability for this compound
Simple Phosphines PPh₃ (Triphenylphosphine)The most traditional ligand. Often used in Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[1] While effective, it may require higher catalyst loadings and temperatures. For electron-rich alkynes, it can be prone to catalyst decomposition and may not be the most efficient choice.
Bulky, Electron-Rich Phosphines XPhos, SPhos, cataCXium® AThese ligands are highly effective for Sonogashira couplings, especially in copper-free systems.[1] Their steric bulk promotes reductive elimination, while their electron-rich nature facilitates oxidative addition of even less reactive aryl halides (e.g., chlorides and bromides).[4] They are an excellent choice for the coupling of this compound, offering high yields under mild conditions.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs are strong σ-donors and form very stable palladium complexes.[1] They are particularly useful for challenging couplings and can be employed in both copper-catalyzed and copper-free protocols. Their strong bond to palladium can prevent catalyst decomposition, which is beneficial when working with electron-rich substrates.
Nitrogen-based Ligands 2,2'-DipyridylamineThese ligands have been successfully used in copper-free Sonogashira reactions, often in aqueous media.[2] They offer a more cost-effective and environmentally friendly alternative to phosphine ligands.

Experimental Protocols

The following protocols are designed as a starting point for the Sonogashira coupling of this compound with an aryl iodide. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific aryl halides.

Protocol 1: Classical Sonogashira Coupling (Copper-Cocatalyzed)

This protocol utilizes a standard palladium-phosphine catalyst with a copper(I) iodide co-catalyst, a reliable method for the coupling of aryl iodides.

Classical Protocol Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup Setup Dry flask under inert atmosphere (Ar/N₂) Reagents Add Aryl Iodide, PdCl₂(PPh₃)₂, CuI, and Base Setup->Reagents Solvent Add anhydrous degassed solvent Reagents->Solvent Alkyne Add 1-Ethynyl-4- propoxybenzene Solvent->Alkyne Stir Stir at RT to 60°C Alkyne->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Column Chromatography Workup->Purify

Figure 3: General workflow for the classical Sonogashira coupling protocol.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene) (5 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (5 mL) followed by the amine base (e.g., Et₃N, 0.42 mL, 3.0 mmol).

  • Stir the mixture for 5 minutes at room temperature.

  • Add this compound (0.21 mL, 1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 60 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates sensitive to copper or when alkyne homocoupling is a significant issue. It employs a bulky, electron-rich phosphine ligand.

Materials:

  • Aryl halide (e.g., bromide or iodide) (1.0 mmol)

  • This compound (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane) (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), the aryl halide (1.0 mmol), and the base (e.g., Cs₂CO₃, 652 mg, 2.0 mmol) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent (5 mL) and this compound (0.26 mL, 1.5 mmol).

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, particularly with aryl bromides or chlorides, consider switching to a more electron-rich and bulky ligand like XPhos or SPhos and increasing the reaction temperature.[4] Ensure all reagents and solvents are strictly anhydrous and degassed.

  • Homocoupling (Glaser Product): If significant homocoupling of this compound is observed, the primary solution is to switch to a copper-free protocol.[4] In a copper-catalyzed system, slow addition of the alkyne can sometimes mitigate this side reaction.

  • Catalyst Decomposition (Palladium Black): This indicates instability of the Pd(0) species. Using a more robust ligand system, such as an NHC or a bulky phosphine, can prevent this.[4] Ensure the reaction is maintained under a positive pressure of inert gas.

Conclusion

The successful Sonogashira coupling of this compound is highly dependent on the judicious selection of the palladium ligand. For routine couplings with reactive aryl iodides, a classical PPh₃-based system with a copper co-catalyst can be effective. However, for less reactive aryl halides or when side reactions like homocoupling are a concern, the use of modern, bulky, electron-rich phosphine ligands in a copper-free system is strongly recommended. These advanced ligands provide greater stability and reactivity, leading to higher yields under milder conditions. The protocols provided herein serve as a robust starting point for researchers to harness the power of the Sonogashira reaction in their synthetic endeavors.

References

Application Notes: 1-Ethynyl-4-propoxybenzene as a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Ethynyl-4-propoxybenzene

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. An ideal building block should offer versatile chemical reactivity, confer favorable physicochemical properties, and occupy a biologically relevant chemical space. This compound has emerged as a "privileged" scaffold—a structural motif that is not only synthetically tractable but also frequently found in bioactive compounds.[1]

This molecule masterfully combines two key functional groups, each contributing distinct advantages to the drug design process:

  • The Terminal Alkyne: This functional group is a cornerstone of modern synthetic chemistry.[2] Its linear geometry provides a rigid linker, and its high reactivity in reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling allows for the efficient and modular construction of complex molecules.[2][][4] The terminal alkyne is a bioisostere for several functional groups and can enhance binding potency to target proteins.[5][6]

  • The 4-Propoxybenzene Moiety: The propoxy group serves as a crucial modulator of physicochemical properties. It increases lipophilicity compared to smaller alkoxy groups, which can enhance membrane permeability and improve pharmacokinetic profiles. The benzene ring provides a scaffold for establishing key interactions with biological targets, such as π-stacking, while the propoxy group can form productive hydrophobic interactions in receptor pockets.

This guide provides a comprehensive overview of this compound, detailing its properties, key synthetic applications, and validated protocols for its use in medicinal chemistry workflows.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
CAS Number 39604-97-2[7][8]
Molecular Formula C₁₁H₁₂O[8][9]
Molecular Weight 160.21 g/mol [8][9]
IUPAC Name This compound[8][9]
SMILES CCCOC1=CC=C(C=C1)C#C[7][8][9]
Hazards Skin, eye, and respiratory irritant[9]

Core Synthetic Applications & Protocols

This compound is a versatile precursor for a variety of high-value molecular scaffolds. The following sections detail the most critical transformations and provide robust, field-tested protocols.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click chemistry," is arguably the most powerful application of terminal alkynes in drug discovery.[2][10] This reaction rapidly and efficiently joins the alkyne with an azide-containing molecule to form a stable, 1,4-disubstituted 1,2,3-triazole ring.[2][11] This triazole is an excellent pharmacophore, acting as a bioisostere for amide bonds and participating in hydrogen bonding and dipole interactions with protein targets.

Protocol 1: Synthesis of a 1,4-Disubstituted Triazole via CuAAC

This protocol describes a general procedure for the CuAAC reaction between this compound and a generic azide partner (e.g., Benzyl Azide) under standard conditions.

Materials:

  • This compound (1.0 eq)

  • Azide-containing coupling partner (e.g., Benzyl Azide) (1.0 - 1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the azide partner (1.05 eq) in a 1:1 mixture of t-BuOH/H₂O (to make a ~0.5 M solution).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • To the stirring solution of alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Scientist's Note: The reaction is often accompanied by a color change to yellow-green, indicating the formation of the active Cu(I) species. Sodium ascorbate is used to reduce the Cu(II) salt to the catalytically active Cu(I) state.[12][13][14]

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a robust and reliable method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4] This reaction is indispensable for extending the molecular scaffold, linking the 4-propoxyphenyl motif to other aromatic or heteroaromatic systems, which are common features in drug molecules.[1]

Protocol 2: Synthesis of a Diarylacetylene via Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with an aryl halide (e.g., 4-Iodobenzonitrile).

Materials:

  • This compound (1.2 eq)

  • Aryl or Vinyl Halide (e.g., 4-Iodobenzonitrile) (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Schlenk flask, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (or DMF) via syringe, followed by the amine base (e.g., TEA, 3.0 eq).

  • Scientist's Note: The amine base is crucial as it scavenges the hydrogen halide byproduct and maintains a basic environment necessary for the catalytic cycle.[15] Anhydrous and anaerobic conditions are traditionally required to prevent oxidative homocoupling of the alkyne and deactivation of the catalyst.[15]

  • Add this compound (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction to the desired temperature (typically 50-70 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride (NH₄Cl), then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired coupled product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategic Application in Drug Design & Medicinal Chemistry

The incorporation of the this compound moiety into a drug candidate is a deliberate strategy to optimize its pharmacological profile.

  • Scaffold Hopping and Library Synthesis: The versatile reactivity of the terminal alkyne allows for the rapid generation of diverse compound libraries.[16] By starting with this common building block, researchers can efficiently explore a wide range of chemical space around a core scaffold through reactions like CuAAC and Sonogashira coupling.[17][18]

  • Improving Metabolic Stability: The propoxy group, being more sterically hindered than methoxy or ethoxy groups, can shield adjacent positions on the aromatic ring from metabolic enzymes (e.g., Cytochrome P450s), potentially reducing metabolic turnover and improving the drug's half-life.

  • Modulating Lipophilicity and Permeability: The n-propyl chain of the propoxy group provides a moderate increase in lipophilicity. This can be fine-tuned to achieve an optimal balance between aqueous solubility and membrane permeability, which is critical for oral bioavailability and distribution to the target tissue.

  • Target Engagement: The rigid, linear nature of the ethynyl linker can act as a precise spacer, positioning other pharmacophoric elements for optimal interaction with a biological target. The 4-propoxyphenyl group itself can fit into hydrophobic pockets within a receptor's active site, contributing to binding affinity.

Visualizing Synthetic Pathways

Diagrams are essential for conceptualizing the flow of a synthetic strategy. The following visualizations illustrate the central role of this compound in creating diverse molecular architectures.

G cluster_start Core Building Block cluster_products Resulting Molecular Scaffolds start This compound cu_aac CuAAC (Click Chemistry) + R-N3 start->cu_aac  Efficient  Ligation sonogashira Sonogashira Coupling + R-X (Aryl/Vinyl Halide) start->sonogashira C-C Bond Formation other Other Cycloadditions (e.g., [2+2+2]) start->other Scaffold Elaboration triazole 1,2,3-Triazoles cu_aac->triazole diaryl Diarylacetylenes sonogashira->diaryl heterocycles Complex Heterocycles other->heterocycles

Caption: Synthetic utility of this compound.

CuAAC_Mechanism Alkyne This compound Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Forms Azide R-N3 (Azide Partner) Product 1,4-Disubstituted 1,2,3-Triazole Azide->Product Cycloaddition Cu2 Cu(II)SO4 Cu1 Cu(I) - Active Catalyst Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu1 Cu1->Cu_Acetylide Cu_Acetylide->Product

Caption: Simplified workflow of the CuAAC reaction.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its predictable reactivity, coupled with the beneficial physicochemical properties imparted by the 4-propoxybenzene group, makes it an invaluable asset in the design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this building block in their drug discovery programs, accelerating the path toward new and improved medicines.

References

Application Note: Synthesis and Characterization of Calamitic Liquid Crystals Utilizing 1-Ethynyl-4-propoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Ethynyl-Linked Mesogens

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1][2][3] Among the various classes of LCs, calamitic (rod-like) mesogens are foundational to a vast array of technologies, most notably in liquid crystal displays (LCDs).[4][5][6] The molecular architecture of these compounds—comprising a rigid core, flexible terminal chains, and often a linking group—is paramount in dictating their mesomorphic behavior.[4][5]

The introduction of an ethynyl (-C≡C-) linker into the rigid core of a calamitic liquid crystal is a powerful strategy for modulating its optoelectronic and thermal properties. This triple bond enhances the molecule's linearity and polarizability, which are crucial for achieving a stable and broad-range nematic phase—the most technologically significant mesophase.[7][8][9][10] Furthermore, the rigidity of the ethynyl group contributes to a higher clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), a desirable characteristic for many applications.

This application note provides a comprehensive guide to the synthesis and characterization of a series of calamitic liquid crystals derived from 1-Ethynyl-4-propoxybenzene. We will detail a robust synthetic protocol based on the Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[11][12][13] Subsequently, we will outline a systematic approach to the characterization of these novel materials, employing a suite of analytical techniques to elucidate their chemical structure, thermal behavior, and liquid crystalline phases.

Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling

The synthesis of the target liquid crystals hinges on the palladium-catalyzed Sonogashira cross-coupling reaction.[14][15][16][17] This versatile and efficient reaction allows for the formation of a C(sp)-C(sp²) bond between a terminal alkyne (this compound) and an aryl halide. The general synthetic scheme is depicted below.

General Reaction Scheme

The core reaction involves the coupling of this compound with a suitably substituted aryl bromide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a mild base. The propoxy group provides a flexible terminal chain, and the choice of the R group on the aryl bromide allows for the systematic tuning of the final molecule's properties.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound D Target Liquid Crystal A->D Sonogashira Coupling B Aryl Bromide (R-Ar-Br) B->D C Pd(PPh₃)₂Cl₂ (catalyst) CuI (co-catalyst) Triethylamine (base) THF (solvent) C->D

Caption: General workflow for the Sonogashira cross-coupling reaction.

Causality Behind Experimental Choices
  • Catalyst System: The combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is crucial for the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.[11]

  • Base: A mild amine base, such as triethylamine, is employed to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate. It also serves to neutralize the hydrogen halide byproduct generated during the reaction.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for this reaction due to its ability to dissolve both the organic reactants and the organometallic catalysts, and its relatively low boiling point facilitates product isolation.

Detailed Experimental Protocols

Synthesis of a Representative Liquid Crystal: 4-((4-Propoxyphenyl)ethynyl)benzonitrile

This protocol details the synthesis of a specific calamitic liquid crystal where the R group is a cyano (-CN) moiety, known to promote nematic phase behavior.

Materials:

  • This compound (1.0 eq)

  • 4-Bromobenzonitrile (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound and 4-bromobenzonitrile.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine via syringe. Stir the mixture until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add Pd(PPh₃)₂Cl₂ and CuI.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalysts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Achieving High Purity for Mesophase Characterization

The purity of the synthesized compound is critical for the accurate determination of its liquid crystalline properties. Impurities can significantly depress clearing points and broaden phase transitions.

Protocol: Recrystallization

  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture). The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

For exceptionally high purity, techniques like column chromatography or zone refining can be employed.[19]

Characterization of Liquid Crystalline Properties

A multi-technique approach is essential for the comprehensive characterization of the synthesized liquid crystals.

Structural Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compound.[20][21][22]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, such as the C≡C stretch of the ethynyl group and the C≡N stretch of the nitrile group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the product.

Thermal Analysis: Identifying Phase Transitions

Differential Scanning Calorimetry (DSC): DSC is the primary technique for determining the phase transition temperatures and associated enthalpy changes.[1][23][24][25]

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the purified liquid crystal into an aluminum DSC pan and seal it.

  • Heating and Cooling Cycles:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point to erase any thermal history.

    • Cool the sample at the same rate to a temperature below its melting point.

    • Perform a second heating scan at the same rate. The data from the second heating scan is typically used to report the transition temperatures.

  • Data Analysis: Identify the endothermic and exothermic peaks in the DSC thermogram, which correspond to phase transitions (e.g., crystal to nematic, nematic to isotropic).

Table 1: Expected Phase Transition Data for 4-((4-Propoxyphenyl)ethynyl)benzonitrile

TransitionTemperature (°C)Enthalpy (ΔH, J/g)
Crystal → Nematic (Tₖₙ)~80-90Varies
Nematic → Isotropic (Tₙᵢ)~120-130Lower than Tₖₙ
Mesophase Identification

Polarized Optical Microscopy (POM): POM is a crucial technique for visually identifying the type of liquid crystal phase by observing the characteristic textures that form as the sample is heated and cooled.[26][27][28][29][30]

Protocol: POM Analysis

  • Sample Preparation: Place a small amount of the liquid crystal on a clean microscope slide and cover it with a coverslip.

  • Heating and Cooling: Place the slide on a hot stage attached to the polarizing microscope.

  • Observation: Heat and cool the sample slowly while observing it through crossed polarizers.

  • Texture Identification:

    • Nematic Phase: Will exhibit a characteristic "schlieren" or "marbled" texture.[4][7]

    • Smectic Phases: Will show different textures, such as "focal conic" or "batonnet" textures.[5]

    • Isotropic Liquid: Will appear dark under crossed polarizers as it does not rotate the plane of polarized light.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization A Sonogashira Coupling B Recrystallization A->B F Pure Liquid Crystal B->F C Structural Verification (NMR, IR, MS) D Thermal Analysis (DSC) G Phase Transition Data D->G E Mesophase ID (POM) H Liquid Crystal Phase Identified E->H F->C F->D F->E

Caption: Comprehensive workflow from synthesis to characterization.

Structure-Property Relationships: The Influence of the Propoxy Chain

The length of the terminal alkoxy chain (in this case, propoxy) has a significant impact on the mesomorphic properties of the liquid crystal.[31][32][33][34][35]

  • Melting Point: Longer alkyl chains can lead to more complex packing in the solid state, often resulting in a non-linear trend in melting points.

  • Clearing Point: Generally, increasing the chain length initially leads to an increase in the clearing point due to enhanced anisotropic van der Waals interactions. However, very long chains can disrupt the liquid crystalline order, causing the clearing point to decrease. The propoxy group represents a good balance for achieving a stable nematic phase.

Conclusion

This application note has provided a detailed and scientifically grounded protocol for the synthesis and characterization of calamitic liquid crystals derived from this compound. The use of the Sonogashira cross-coupling reaction offers an efficient and modular route to a wide range of novel mesogens. The systematic characterization workflow, combining spectroscopic, thermal, and microscopic techniques, ensures the reliable determination of the structure and liquid crystalline properties of these advanced materials. The principles and protocols outlined herein are intended to serve as a valuable resource for researchers in materials science, organic chemistry, and drug development who are engaged in the design and synthesis of novel liquid crystalline materials.

References

Application Notes & Protocols: A Guide to the Controlled Polymerization of 1-Ethynyl-4-propoxybenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of poly(1-ethynyl-4-propoxybenzene) and related functional polymers. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in π-conjugated polymers. The focus is on achieving high degrees of stereoregularity and controlled molecular weights through rhodium-catalyzed living polymerization. This guide delves into the underlying reaction mechanisms, provides detailed, field-tested protocols, and outlines essential characterization techniques to ensure the synthesis of well-defined polymeric materials.

Introduction: The Significance of Substituted Polyacetylenes

Substituted polyacetylenes, particularly poly(phenylacetylene)s (PPAs), represent a class of π-conjugated polymers with unique properties arising from their alternating double-bond backbone.[1] These materials are gaining significant attention for their potential applications in diverse fields, including gas separation membranes, sensors, and optoelectronics.[2][3] For professionals in drug development and biomaterials, the interest lies in their tunable solubility, potential for forming ordered structures like helices, and the ability to attach functional side chains for targeted applications.[1][4]

This compound is a key monomer in this class. The alkoxy group (propoxy) significantly enhances the solubility and processability of the resulting polymer compared to unsubstituted poly(phenylacetylene), which is notoriously insoluble and intractable.[5][6] By modifying the alkoxy chain or introducing other functional groups onto the phenyl ring, a wide array of polymers with tailored properties can be synthesized.

The polymerization of monosubstituted acetylenes is most effectively achieved using transition metal catalysts.[4] While various metals can be used, rhodium(I)-based catalysts are preeminent because they facilitate a controlled, "living" polymerization process.[3][4] This allows for the synthesis of polymers with predictable molecular weights, very narrow molecular-weight distributions (low polydispersity), and a highly stereoregular cis-transoidal chain configuration.[3][7]

The Engine of Control: Mechanism of Rhodium-Catalyzed Polymerization

Understanding the reaction mechanism is critical to mastering the synthesis. Unlike early transition metals that often proceed via a metathesis pathway, late transition metals like rhodium catalyze the polymerization of phenylacetylenes through a coordination-insertion mechanism .[1][4][7] This mechanism is the key to achieving a living process and high stereocontrol.

The catalytic cycle generally involves the following key steps:

  • Activation of the Pre-catalyst: A commercially available rhodium pre-catalyst, such as a rhodium(I) diene complex, is activated. This often requires a co-catalyst or additive, like an amine or an organolithium reagent, to generate the active initiating species, typically a rhodium-alkynyl or rhodium-vinyl complex.[8][9][10]

  • Monomer Coordination: The acetylene monomer coordinates to the vacant site on the active rhodium center.

  • Migratory Insertion: The coordinated alkyne then undergoes a cis-insertion into the rhodium-carbon bond (e.g., Rh-alkynyl or Rh-vinyl). This step is crucial as it extends the polymer chain by one monomer unit and regenerates the active site for the next monomer to coordinate. This process repeats, leading to chain propagation.

  • Living Nature: In a well-controlled system, chain termination and transfer reactions are suppressed. The active rhodium species remains at the end of the growing polymer chain, allowing for the synthesis of block copolymers by sequential monomer addition or for end-group functionalization by adding a specific terminating agent.[11][12]

Rhodium_Catalyzed_Polymerization cluster_cycle Propagation Cycle A [Rh]-X (Active Catalyst) B Monomer Coordination A->B + Monomer (R-C≡CH) C Migratory Insertion (cis) B->C Coordination to Rh center D [Rh]-Polymer (Propagated Chain) C->D C-C Bond Formation D:e->A:w Regeneration of Active Site start

Fig. 1: Simplified mechanism of Rh-catalyzed acetylene polymerization.

Selecting the Right Tools: Catalyst Systems

The choice of the catalyst system is paramount for successful polymerization. Rhodium(I) complexes are highly tolerant of various functional groups, making them exceptionally versatile.[4]

Catalyst / Pre-catalyst SystemCommon Co-catalyst / AdditiveKey Characteristics & Insights
[Rh(nbd)Cl]₂ or [Rh(cod)Cl]₂ Amines (e.g., NEt₃, DMAP)A classic, robust system. The amine acts as a co-catalyst, likely by facilitating the formation of the initiating Rh-alkynyl species.[8][9] Polymerization rate can depend on the basicity and steric bulk of the amine.[9]
Zwitterionic Rh Complexes None requiredThese catalysts, such as Rh⁺(nbd)[(η⁶‐C₆H₅)B⁻(C₆H₅)₃], are often highly active on their own and can polymerize a range of monosubstituted acetylenes.[9]
Well-defined Rh-Vinyl Complexes Phosphine Ligands (e.g., PPh₃)Example: [(tfb)Rh{−C(Ph)=CPh₂}(PPh₃)]. These are pre-formed active species that can offer excellent control, quantitative initiation efficiency, and access to very high molecular weight polymers with narrow distributions.[10]
Multicomponent Catalytic Systems Aryl Boronic Acids, Base (e.g., KOH), PPh₃A modern, versatile system that allows for well-controlled living polymerization and facile introduction of functional groups at the initiating end of the polymer chain via the aryl boronic acid component.[11]

nbd = 2,5-norbornadiene; cod = 1,5-cyclooctadiene; tfb = tetrafluorobenzobarrelene

Core Protocol: Living Polymerization of this compound

This protocol describes a general procedure for the living polymerization using a common rhodium-based system. Causality : Every step is designed to maintain an oxygen- and moisture-free environment, which is critical for preventing catalyst deactivation and ensuring the "living" nature of the polymerization.

4.1 Materials and Reagents

  • Monomer: this compound (CAS 39604-97-2). Must be purified (e.g., by passing through a short column of neutral alumina) to remove inhibitors or impurities.[13][14][15]

  • Catalyst: [Rh(nbd)Cl]₂ (Di-μ-chloro-bis(norbornadiene)dirhodium(I)).

  • Co-catalyst: Triethylamine (NEt₃). Must be distilled from CaH₂ and stored under inert gas.

  • Solvent: Toluene or Tetrahydrofuran (THF). Must be rigorously dried using a solvent purification system or by distillation over sodium/benzophenone ketyl.

  • Precipitation Solvent: Methanol (HPLC grade).

  • Inert Gas: High-purity Argon or Nitrogen.

4.2 Equipment

  • Schlenk line or glovebox for inert atmosphere operations.

  • Oven-dried Schlenk flasks and glassware.

  • Magnetic stirrer and stir bars.

  • Gas-tight syringes and needles.

  • Cannula for liquid transfers.

4.3 Step-by-Step Methodology

Polymerization_Workflow prep 1. Preparation (Dry Glassware, Purify Reagents) setup 2. Reaction Setup (Inert Atmosphere) prep->setup cat_prep 3. Catalyst Solution ([Rh(nbd)Cl]₂ + NEt₃ in Toluene) setup->cat_prep poly 4. Polymerization (Add Monomer, Stir at 30°C) cat_prep->poly Initiation quench 5. Quenching & Precipitation (Pour into Methanol) poly->quench Termination isolate 6. Isolation & Drying (Filter, Wash, Dry in Vacuo) quench->isolate charac 7. Characterization (SEC, NMR, FTIR) isolate->charac Final Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Sonogashira cross-coupling reaction, with a specialized focus on the use of 1-Ethynyl-4-propoxybenzene. This guide is designed for researchers, medicinal chemists, and process scientists to navigate the complexities of this powerful C-C bond-forming reaction. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the Sonogashira coupling reaction at its core?

A: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne (like this compound) and an aryl or vinyl halide.[1][2][3] It is a cornerstone of modern organic synthesis, valued for its reliability in creating arylalkynes and conjugated enynes, which are common motifs in pharmaceuticals, natural products, and organic materials.[1][4] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, all in the presence of a base.[5]

Q2: What are the indispensable components of a classic Sonogashira reaction, and what is their function?

A: A successful Sonogashira coupling relies on the interplay of several key components:

  • Palladium Catalyst: The workhorse of the reaction. A Pd(0) species is the active catalyst which undergoes oxidative addition with the aryl/vinyl halide.[1][6] Common precatalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) form.[1][6]

  • Copper(I) Co-catalyst: Typically CuI, its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This species is crucial for the transmetalation step with the palladium complex, which is generally faster than the direct reaction of the alkyne with the palladium center.[7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves two main purposes: to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and to neutralize the hydrogen halide byproduct generated during the reaction.[1][8]

  • Solvent: The solvent must dissolve all reactants. Amine bases can sometimes double as the solvent, but co-solvents like THF, DMF, or toluene are frequently used to ensure homogeneity.[1][8]

Q3: Why is maintaining an inert atmosphere so critical for this reaction?

A: The necessity of an inert (nitrogen or argon) atmosphere stems from two key vulnerabilities in the catalytic system:

  • Palladium(0) Catalyst Decomposition: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized, leading to the formation of inactive palladium black precipitate.[8] This decomposition halts the catalytic cycle and is a primary cause of reaction failure.

  • Glaser-Hay Homocoupling: In the presence of oxygen, the copper acetylide intermediate can undergo oxidative homocoupling to form a symmetric diyne (in this case, 1,4-di(4-propoxyphenyl)-1,3-butadiyne).[4][7][8] This is the most common side reaction and directly competes with the desired cross-coupling, reducing the yield of your target molecule.

Q4: Are there situations where a "copper-free" Sonogashira is preferable?

A: Yes, absolutely. While the classic copper co-catalyzed reaction is robust, copper-free variants are often superior in several scenarios.[2][9] The primary motivation for omitting copper is to completely prevent the Glaser-Hay homocoupling side reaction.[7][10] This is especially beneficial when working with valuable or complex alkynes where maximizing atom economy is crucial. Copper-free conditions are also advantageous in pharmaceutical synthesis, where minimizing residual heavy metal contamination is a stringent requirement.[7] These reactions often require more specialized, bulky, and electron-rich phosphine ligands to facilitate the direct reaction of the alkyne with the palladium center.[6][11]

Troubleshooting Guide for this compound Coupling

This section addresses specific experimental issues you may encounter when using the electron-rich alkyne, this compound.

Problem 1: My reaction has a low or non-existent yield. Where do I start troubleshooting?

A: A low or zero yield is the most common issue and requires a systematic check of your reagents and conditions. The propoxy group on your alkyne makes it electron-rich, which can influence reactivity.

dot

Troubleshooting_Low_Yield Start Low/No Yield Observed Check_Catalyst 1. Catalyst Integrity Check Start->Check_Catalyst Pd_Black Is Palladium Black visible? Check_Catalyst->Pd_Black Check_Reagents 2. Reagent Purity & Stoichiometry Pd_Black->Check_Reagents No Pd_Inactive Cause: Pd(0) decomposition (Oxygen, impurities) Pd_Black->Pd_Inactive Yes Check_Conditions 3. Reaction Conditions Check_Reagents->Check_Conditions If reagents are pure Reagent_Issue Potential Causes: • Oxidized CuI (not bright white) • Wet/old amine base • Impure starting materials • Incorrect stoichiometry Check_Reagents->Reagent_Issue Conditions_Issue Potential Causes: • Temperature too low • Poor solvent choice • Inappropriate base Check_Conditions->Conditions_Issue Sol_Catalyst Solution: • Use fresh catalyst/ligand • Rigorously degas solvent • Ensure inert atmosphere Pd_Inactive->Sol_Catalyst Sol_Reagents Solution: • Use fresh, high-purity CuI • Distill amine base • Purify starting materials • Verify molar ratios Reagent_Issue->Sol_Reagents Sol_Conditions Solution: • Increase temperature incrementally (e.g., RT -> 50°C) • Screen solvents (THF, DMF, Toluene) • Consider a stronger base for difficult substrates Conditions_Issue->Sol_Conditions

Caption: Troubleshooting workflow for low product yield.

  • Catalyst Inactivity: The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[8]

    • Causality: The active Pd(0) catalyst is unstable in the presence of oxygen or other impurities and will agglomerate into an inactive state.

    • Solution: Use a fresh source of palladium catalyst and phosphine ligand. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that your reaction is maintained under a positive pressure of an inert gas.[8]

  • Reagent Integrity:

    • Copper(I) Iodide: CuI should be a white or off-white powder. If it has a greenish or brownish tint, it has likely oxidized to Cu(II), which is ineffective. Use a freshly opened bottle or purify it if necessary.

    • Amine Base: Amine bases can absorb water and carbon dioxide from the air. Using a wet or old base can quench the reaction. Consider distilling your amine base (e.g., triethylamine) before use.[8]

    • Starting Materials: Ensure your this compound and aryl halide are pure. Impurities can act as catalyst poisons.

  • Reaction Temperature: While many Sonogashira couplings proceed at room temperature, less reactive aryl halides (especially bromides and chlorides) or sterically hindered substrates may require heating.[12] An incremental increase to 50-80°C can often initiate a stalled reaction.[12]

Problem 2: I'm getting a significant amount of a diyne byproduct from the homocoupling of this compound. How do I stop this?

A: This is the classic Glaser-Hay coupling side reaction, which is a notorious issue in copper-catalyzed Sonogashira reactions.

  • Causality: This side reaction is promoted by the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[4][7][8]

  • Solutions:

    • Strictly Anaerobic Conditions: This is your first line of defense. Improve your degassing procedure for all solvents and ensure your reaction vessel is impeccably sealed under a positive pressure of inert gas.

    • Minimize Copper Catalyst: Using a large excess of CuI can accelerate homocoupling. Reduce the loading to the minimum effective level, often 1-5 mol%. Some protocols suggest that adding the CuI last to the degassed mixture can help.[12]

    • Slow Addition of Alkyne: If the reaction of the aryl halide is slow, the alkyne has more time to homocouple. Adding the this compound slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway.

    • Switch to Copper-Free Conditions: This is the most definitive solution. By removing the copper co-catalyst, you eliminate the primary pathway for Glaser coupling.[7][10] This will likely require a change in your catalyst system.

Problem 3: My aryl bromide/chloride is not reacting. How can I improve its reactivity?

A: The reactivity of the aryl halide is a critical factor and follows the general trend: I > OTf > Br >> Cl.[1][6] Aryl bromides, and especially chlorides, are significantly less reactive than iodides due to the stronger C-X bond, which makes the rate-limiting oxidative addition step more difficult.[7][13]

  • Causality: The oxidative addition of the aryl halide to the Pd(0) center is the first and often slowest step in the catalytic cycle.[7] Electron-rich aryl halides are also less reactive than electron-poor ones.[13]

  • Solutions:

    • Change the Ligand: Standard ligands like PPh₃ may not be sufficient. Switch to more electron-rich and bulky phosphine ligands such as P(t-Bu)₃, XPhos, or SPhos. These ligands promote the oxidative addition step and stabilize the active catalytic species.[6][7][14]

    • Increase Temperature: Reactions involving aryl bromides or chlorides almost always require elevated temperatures, often in the range of 80-120°C.[12]

    • Use a Stronger, Non-Coordinating Base: While amine bases are standard, sometimes a stronger base like K₂CO₃, Cs₂CO₃, or DBU may be required, particularly in copper-free systems.

    • Solvent Choice: A more polar, high-boiling solvent like DMF, DMAc, or NMP might be necessary to achieve the required temperatures and maintain solubility.

Data & Protocols

Table 1: Common Catalysts and Ligands
Catalyst/PrecatalystLigandTypical SubstratesNotes
PdCl₂(PPh₃)₂TriphenylphosphineAryl Iodides, activated Aryl BromidesA standard, reliable choice for reactive substrates.[1][6]
Pd(PPh₃)₄TriphenylphosphineAryl IodidesA Pd(0) source, but can be sensitive to air.[6]
(AllylPdCl)₂ / Pd₂(dba)₃P(t-Bu)₃Aryl BromidesBulky, electron-rich ligand; excellent for less reactive bromides.[14]
Pd(OAc)₂XPhos or SPhosAryl Bromides, Aryl ChloridesBuchwald-type ligands are highly effective for challenging substrates.[7]
Table 2: Selection of Bases and Solvents
ComponentExampleFunction / Rationale
Base Triethylamine (TEA), Diisopropylamine (DIPA), PyrrolidineStandard amine bases; act as acid scavengers and deprotonating agents.[1][8] Can also serve as the solvent.
K₂CO₃, Cs₂CO₃Inorganic bases often used in copper-free systems.[1]
Solvent Tetrahydrofuran (THF), TolueneGood general-purpose solvents for room temperature reactions.[8]
Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)High-boiling polar aprotic solvents, useful for reactions requiring heat.[8][12]
WaterGreen chemistry protocols have been developed using water as a solvent.[10][15]
Visualizing the Catalytic Cycle

The Sonogashira reaction operates via two interconnected catalytic cycles.

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Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-X Pd_Complex Ar-Pd(II)-X(L₂) OxAdd->Pd_Complex Transmetalation Transmetalation Pd_Complex->Transmetalation Product_Complex Ar-Pd(II)-C≡CR(L₂) Transmetalation->Product_Complex CuX Cu(I)X Transmetalation->CuX Regenerates Cu(I)X RedElim Reductive Elimination Product_Complex->RedElim RedElim->Pd0 Product Ar-C≡CR Alkyne_Complex π-Alkyne Complex CuX->Alkyne_Complex H-C≡CR Deprotonation Deprotonation Alkyne_Complex->Deprotonation Base Cu_Acetylide Cu(I)-C≡CR Deprotonation->Cu_Acetylide -HB⁺X⁻ Cu_Acetylide->Transmetalation Provides Acetylide

Caption: The dual catalytic cycles of the Sonogashira reaction.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This is a representative protocol for coupling this compound with 4-Iodoanisole.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-Iodoanisole (234 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (4 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add 5 mL of degassed THF and 5 mL of degassed triethylamine via syringe.

  • Alkyne Addition: Add this compound (178 mg, 1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted for a less reactive aryl bromide, such as 4-Bromoanisole, and requires more forcing conditions.

  • Catalyst Preparation: In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 4 mol% Pd) and P(t-Bu)₃ (16.2 mg, 0.08 mmol, 8 mol%) to a flame-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add 4-Bromoanisole (187 mg, 1.0 mmol) and cesium carbonate (489 mg, 1.5 mmol).

  • Solvent and Alkyne: Add 5 mL of degassed toluene. Then add this compound (210 mg, 1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100°C in an oil bath for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Cool the reaction to room temperature. Follow the same workup and purification procedure as described in Protocol 1.

References

Technical Support Center: Optimizing CuAAC Reactions with 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on troubleshooting experiments involving 1-Ethynyl-4-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, thereby improving reaction yields and product purity. As an aromatic alkyne with an electron-donating propoxy group, this compound presents unique considerations that will be addressed in detail.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding click reactions with this compound.

Q1: My CuAAC reaction with this compound is giving a very low yield. What is the most likely cause?

A1: The most frequent cause of low yield in CuAAC reactions is the presence of oxygen. Oxygen facilitates the oxidative homocoupling of your alkyne, a side-reaction known as Glaser coupling, which forms a symmetric diyne byproduct.[1][2] The electron-donating propoxy group on this compound can make the terminal alkyne more susceptible to this oxidative pathway compared to electron-poor alkynes. Additionally, oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, effectively halting the reaction.[3]

Q2: I see multiple spots on my TLC plate after the reaction. What are the common side products?

A2: Besides your desired 1,4-disubstituted triazole product, common impurities include:

  • Diyne byproduct: From the Glaser homocoupling of this compound.[1]

  • Unreacted starting materials: Both this compound and your azide partner.

  • Copper contaminants: Residual copper salts can chelate to the triazole product, complicating purification and analysis.[4]

Q3: What is the best solvent system for a click reaction with this substrate?

A3: The choice of solvent depends heavily on the solubility of your azide coupling partner. A wide variety of solvents are effective for CuAAC.[5] Common systems include mixtures of water with t-BuOH, THF, or DMSO.[5][6] For substrates with poor aqueous solubility, polar aprotic solvents like DMF or neat (solvent-free) conditions can be highly effective.[5][6][7] It is crucial to ensure both the alkyne and azide are fully dissolved for the reaction to proceed efficiently.[8]

Q4: How do I remove the copper catalyst from my final product?

A4: Copper can be challenging to remove due to its strong coordination with the nitrogen atoms of the triazole ring.[4] Effective methods include:

  • Aqueous washes with a chelating agent: Washing the organic solution of your product with an aqueous solution of EDTA or ammonia can sequester the copper.[4][9]

  • Precipitation: If your product is soluble in a solvent where copper sulfide is not, adding a sulfide source (e.g., Na₂S) can precipitate the copper for removal by filtration.[1]

  • Silica gel chromatography: Often, the copper complexes can be separated from the desired product during standard column chromatography.

Advanced Troubleshooting Guide

This section provides in-depth solutions to specific experimental failures.

Problem 1: Low or No Product Formation

You've set up your reaction, but after several hours, TLC or LC-MS analysis shows mostly unreacted starting materials.

Causality Analysis: This issue typically points to an inactive catalyst or suboptimal reaction conditions. The catalytic cycle relies on the presence of Cu(I), which is generated in situ from a Cu(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate) or provided directly as a Cu(I) salt (like CuI or CuBr).[3][10] If the Cu(I) is oxidized to Cu(II) or if other components in your mixture sequester the copper, the reaction will stall.[11]

Troubleshooting Steps:

  • Ensure Rigorous Deoxygenation: Before adding your catalyst components, thoroughly degas your solvent and reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. This is the single most critical step to prevent both catalyst oxidation and alkyne homocoupling.[1]

  • Verify Reagent Quality: Ensure your sodium ascorbate is fresh. As a reducing agent, it degrades over time when exposed to air. Prepare a fresh stock solution for each set of experiments.

  • Increase Catalyst or Ligand Concentration: If your substrate or buffer contains potential copper-chelating functional groups (e.g., thiols, histidines in peptides), the catalyst may be sequestered.[11][12] Increasing the copper and/or ligand concentration can overcome this.

  • Optimize Solvent and Temperature: If starting materials are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system (see Table 1) or gently heat the reaction (e.g., to 40-50 °C) to improve solubility and reaction rate.[5]

Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)

Your desired triazole is formed, but a major byproduct is the diyne derived from this compound.

Causality Analysis: As mentioned, this is a direct result of oxygen in the reaction mixture promoting the Cu(I)-catalyzed oxidative coupling of the terminal alkyne. The electron-rich nature of this compound enhances its susceptibility to this side reaction.

Troubleshooting Steps:

  • Aggressive Deoxygenation: This cannot be overstated. Your deoxygenation protocol must be meticulous.

  • Use a Copper-Coordinating Ligand: Ligands are not only crucial for stabilizing the Cu(I) oxidation state but also for accelerating the desired CuAAC pathway, allowing it to outcompete the slower Glaser coupling.[1][13] Tris(triazolylmethyl)amine ligands like THPTA (water-soluble) or TBTA are highly effective.[1][3]

  • Maintain an Excess of Reducing Agent: Use a stoichiometric excess of sodium ascorbate relative to the copper catalyst to maintain a reducing environment and suppress oxidation.[1] A 5-10 fold excess is common.

  • Control Catalyst Loading: While counterintuitive, excessively high concentrations of Cu(I) can sometimes favor the homocoupling pathway. If other measures fail, try reducing the catalyst loading to 0.5-1 mol%.

Visualizing the Competing Pathways

The following diagram illustrates the desired CuAAC catalytic cycle versus the undesired Glaser coupling side reaction.

G cluster_CuAAC Desired CuAAC Pathway cluster_Glaser Undesired Glaser Coupling CuI Cu(I) Cu_Acetylide Copper Acetylide CuI->Cu_Acetylide + Alkyne Alkyne This compound Azide R-N3 Triazole_Intermediate 6-Membered Cu-Intermediate Cu_Acetylide->Triazole_Intermediate + Azide Product 1,4-Triazole Product Triazole_Intermediate->Product Cyclization Product->CuI + H+ CuI_G Cu(I) CuII Cu(II) CuI_G->CuII Oxidation Alkyne_G1 This compound Diyne Diyne Byproduct Alkyne_G1->Diyne Alkyne_G2 This compound Alkyne_G2->Diyne O2 Oxygen (O2) O2->CuII CuII->Diyne workflow cluster_analysis cluster_solutions start Reaction Yield is Low check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc sm_only Only Starting Material (SM) Present check_tlc->sm_only No Product sm_and_diyne SM + Diyne Side Product check_tlc->sm_and_diyne Side Products product_and_impurities Product Formed, but Mixture is Complex/Dirty check_tlc->product_and_impurities Impure Product sol_catalyst 1. Check Catalyst Activity: - Use fresh Sodium Ascorbate. - Ensure rigorous deoxygenation. 2. Check Solubility: - Change solvent or gently heat. sm_only->sol_catalyst sol_oxygen 1. Improve Deoxygenation Protocol (Purge longer, use freeze-pump-thaw). 2. Add Cu(I) Stabilizing Ligand (THPTA/TBTA). 3. Increase excess of Sodium Ascorbate. sm_and_diyne->sol_oxygen sol_purification 1. Perform Aqueous EDTA Wash. 2. Optimize Column Chromatography. 3. Consider recrystallization. product_and_impurities->sol_purification

References

Troubleshooting low yield in Sonogashira coupling of 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for overcoming low yields in the Sonogashira coupling of 1-Ethynyl-4-propoxybenzene. The advice herein is based on established mechanistic principles and field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction.

Troubleshooting Guide

This section addresses specific issues you may observe during your experiment. Each answer provides a causal explanation and a clear course of action.

Q1: My reaction has stalled, or the yield is very low, with most of the aryl halide starting material remaining. What's the likely cause?

This is the most common failure mode and typically points to an issue with the catalytic cycle. The primary suspects are the catalyst's activity and the reaction conditions.

Causality & Explanation: The Sonogashira reaction relies on a delicate interplay between a palladium catalyst and, typically, a copper(I) co-catalyst.[1] The catalytic cycle can be halted by several factors:

  • Inactive Palladium Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must first be reduced in situ to Pd(0).[1] This reduction can be inefficient, or the resulting Pd(0) complex may be unstable.

  • Ligand Issues: Phosphine ligands stabilize the palladium catalyst. However, electron-rich alkynes and aryl halides can require specific ligands to facilitate the key steps of oxidative addition and reductive elimination. Insufficiently electron-rich or sterically inappropriate ligands can slow the reaction dramatically.[2]

  • Low Reaction Temperature: While aryl iodides are highly reactive and can often be coupled at room temperature, aryl bromides and chlorides have a higher activation energy for oxidative addition and typically require heating.[1][3] If your aryl halide partner is a bromide or chloride, room temperature may be insufficient.

Recommended Actions:

  • Verify Catalyst & Ligand Choice: For a standard coupling with an aryl iodide, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points.[3] For less reactive aryl bromides or more sterically hindered substrates, consider using more electron-rich and bulky phosphine ligands, such as XPhos or SPhos, which are known to accelerate the oxidative addition step.[2][4]

  • Increase Temperature: If using an aryl bromide, increase the reaction temperature incrementally to 50-80 °C. Monitor the reaction by TLC or GC-MS to track the consumption of starting material. Be aware that higher temperatures can sometimes increase side reactions.[5]

  • Check Reagent Quality: Ensure your palladium catalyst, copper co-catalyst, and ligands are from a reliable source and have not degraded. Use fresh, high-purity reagents whenever possible.[6]

Q2: My reaction mixture turned black, and I've isolated very little product. What does this indicate?

The formation of a black precipitate is a classic sign of catalyst decomposition.

Causality & Explanation: The black solid is finely divided palladium metal, known as "palladium black."[6] This occurs when the Pd(0) catalyst, which is soluble and active when coordinated to its phosphine ligands, aggregates and precipitates out of the solution. Once this happens, it is no longer catalytically active, and the reaction stops. This can be caused by:

  • High Temperatures: Excessive heat can accelerate ligand dissociation and subsequent palladium aggregation.

  • Inappropriate Solvent: Some solvents may not adequately stabilize the catalytic complex. There is anecdotal evidence that THF, a common solvent, can sometimes promote the formation of palladium black.[7]

  • Oxygen Exposure: While primarily known for causing alkyne homocoupling, oxygen can also contribute to catalyst degradation pathways.

Recommended Actions:

  • Solvent & Temperature Control: If using THF, consider switching to a different solvent system like DMF, or using the amine base (e.g., triethylamine) as the solvent.[8][9] If heating is necessary, apply it moderately and avoid exceeding the temperature required for the reaction to proceed.

  • Ensure Inert Atmosphere: While crucial for preventing side reactions (see Q3), maintaining a rigorously oxygen-free environment also helps preserve the catalyst's integrity.[6]

  • Ligand Stability: Using ligands that bind more strongly to the palladium center can help prevent aggregation. Bidentate phosphine ligands (e.g., dppf) or bulky monodentate ligands can improve catalyst stability.[1]

Q3: My main byproduct is a dimer of this compound. How do I prevent this?

You are observing the Glaser-Hay homocoupling reaction, a major and very common side reaction in copper-mediated Sonogashira couplings.[10][11]

Causality & Explanation: The Glaser coupling is the oxidative dimerization of terminal alkynes to form a 1,3-diyne. This reaction is catalyzed by copper salts in the presence of an oxidant, most commonly molecular oxygen.[12] In a Sonogashira reaction, the copper(I) co-catalyst, which is intended to form a copper acetylide for transmetalation to palladium, can instead catalyze this unwanted pathway if oxygen is present.[1][10]

Recommended Actions:

  • Rigorous Degassing: This is the most critical step to prevent Glaser coupling. Before adding your catalysts, thoroughly degas your solvent and the reaction headspace. The freeze-pump-thaw technique (three cycles) is highly effective. Alternatively, bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes can suffice. Maintain a positive pressure of inert gas throughout the reaction.[6][13]

  • Slow Addition of Alkyne: Adding the this compound slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

  • Adopt a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to eliminate its catalyst. Numerous "copper-free" Sonogashira protocols have been developed.[14][15] These methods often require a stronger base (e.g., Cs₂CO₃) or specific palladium/ligand systems to facilitate the direct reaction between the palladium complex and the alkyne.[3]

Frequently Asked Questions (FAQs)

What is the optimal catalyst system for coupling this compound?

The "best" system depends primarily on the aryl halide partner.

  • For Aryl Iodides: A standard system of 1-2 mol% PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ with 2-5 mol% CuI is often sufficient and can proceed at room temperature.[1][3]

  • For Aryl Bromides: These are less reactive.[3] Success often requires a more robust catalyst system. Consider using a palladium precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃, XPhos, or SPhos (1-5 mol% Pd loading).[4][16] Heating is usually required.[1]

  • Copper-Free: For sensitive substrates where homocoupling is a major concern, a copper-free system is ideal. A common choice is a palladium catalyst with an amine base like pyrrolidine or piperidine, which can facilitate the catalytic cycle without copper.[17][18]

How do I choose the right base and solvent?

The base and solvent play crucial roles beyond simply setting the pH.

  • Base: The base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HX (e.g., HBr, HI) generated during the reaction.[8] It must be present in stoichiometric excess (typically 2-4 equivalents). The amine also helps to reduce Pd(II) precatalysts to the active Pd(0) state.[1]

  • Solvent: Anhydrous, degassed solvents are mandatory.[19] Common choices include:

    • Amine as solvent: Using Et₃N or another liquid amine as the solvent is a common and effective strategy, ensuring a high concentration of the base.[7]

    • Co-solvents: For solubility issues, solvents like THF, DMF, or toluene can be used in conjunction with an amine base.[9]

Can I monitor the reaction progress?

Yes, and it is highly recommended. Set up the reaction and take small aliquots at regular intervals (e.g., every hour). Quench the aliquot with a small amount of water and extract with a solvent like ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the limiting reagent and the appearance of the product. This prevents unnecessary heating and helps diagnose a stalled reaction early.[20]

Data & Protocols

Table 1: Optimizing Reaction Parameters for Sonogashira Coupling
ParameterSub-Optimal ConditionOptimized Condition for High YieldRationale & Citation
Atmosphere Reaction run open to air or under poor N₂ blanketRigorously degassed solvents (Freeze-Pump-Thaw) and maintained under a positive pressure of Argon/Nitrogen.Oxygen promotes the formation of undesired alkyne homocoupling (Glaser) products.[1][6][10]
Catalyst (Pd) 1-2 mol% Pd(PPh₃)₄ with an aryl bromide2-5 mol% Pd(OAc)₂ with 4-10 mol% XPhos ligand for an aryl bromideLess reactive aryl bromides require more active and stable catalysts formed from bulky, electron-rich ligands.[2][4][16]
Co-Catalyst (Cu) Old or discolored CuIFresh, white/off-white CuI (2-5 mol%) or a copper-free protocolCopper(I) iodide can degrade over time, losing activity. Copper-free methods eliminate Glaser coupling.[1][6]
Base 1.1 equivalents of Et₃N>2 equivalents of Et₃N or DIPEA (can be used as solvent)The base neutralizes the generated HX and facilitates the catalytic cycle. A sufficient excess is required.[6][8]
Temperature Room temperature for an aryl bromide50-80 °C for an aryl bromideOxidative addition of aryl bromides to palladium is significantly slower than for iodides and requires thermal energy.[1][5]
Solvent Non-degassed, "wet" solventAnhydrous, freshly distilled, and degassed solvent (e.g., THF, DMF, Et₃N)Water can interfere with the catalytic cycle, and oxygen leads to side reactions.[13][19]
Experimental Protocol: High-Yield Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol is a self-validating system designed for a successful outcome with a reactive aryl iodide.

Reagents:

  • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) Iodide [CuI] (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N), anhydrous (5 mL)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent & Reagent Addition: Add anhydrous triethylamine (5 mL) via a dry syringe. Stir the mixture for 5 minutes. The solution should be a yellow suspension. Add this compound (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress every 30-60 minutes by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues and amine salts.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

The Sonogashira Catalytic Cycle and Competing Pathways

This diagram illustrates the primary productive cycle and the major side reaction pathway. Low yields often result from issues that inhibit the main cycle or promote the competing Glaser coupling.

Sonogashira_Cycle cluster_Pd Palladium Cycle (Desired) cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-X Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)(L)₂-C≡CR Pd_complex->Pd_alkyne Transmetalation Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide + H-C≡CR + Base Cu_acetylide->Pd_complex To Pd Cycle Glaser R-C≡C-C≡C-R (Glaser Product) Cu_acetylide->Glaser Oxidative Homocoupling (+ O₂) caption Fig 1. Sonogashira catalytic cycle and competing Glaser pathway.

Caption: Fig 1. Sonogashira catalytic cycle and competing Glaser pathway.

Troubleshooting Decision Tree

Follow this logical workflow to diagnose and solve common issues leading to low yield.

Troubleshooting_Tree start Low / No Yield Observed q_precipitate Is there a black precipitate? start->q_precipitate What does the reaction mixture look like? a_pd_black Palladium Black Formation: Catalyst has decomposed. q_precipitate->a_pd_black Yes q_byproduct Is alkyne homocoupling (Glaser product) the major byproduct? q_precipitate->q_byproduct No s_pd_black 1. Lower reaction temperature. 2. Change solvent (e.g., from THF). 3. Use more stable ligand. a_pd_black->s_pd_black Solution a_glaser Glaser-Hay Homocoupling: Oxygen is present. q_byproduct->a_glaser Yes a_no_reaction Inactive Catalytic Cycle: Insufficient reactivity. q_byproduct->a_no_reaction No, mostly unreacted starting material. s_glaser 1. Rigorously degas solvents (F-P-T). 2. Ensure inert atmosphere (Ar/N₂). 3. Switch to a copper-free protocol. a_glaser->s_glaser Solution s_no_reaction 1. Increase temperature (for Ar-Br/Cl). 2. Use more active catalyst/ligand (e.g., XPhos). 3. Check reagent quality and stoichiometry. a_no_reaction->s_no_reaction Solution caption Fig 2. A decision tree for troubleshooting low Sonogashira yields.

Caption: Fig 2. A decision tree for troubleshooting low Sonogashira yields.

References

Preventing homocoupling of 1-Ethynyl-4-propoxybenzene in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 1-Ethynyl-4-propoxybenzene and encountering challenges with homocoupling side reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve clean, high-yield cross-coupling products.

Introduction: The Challenge of Homocoupling

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] However, a common and often frustrating side reaction is the homocoupling of the terminal alkyne, also known as Glaser coupling, which leads to the formation of a symmetric butadiyne.[1][2][3] This side reaction is particularly prevalent with electron-rich alkynes like this compound. The propoxy group, being an electron-donating group, increases the electron density of the alkyne, making it more susceptible to oxidative dimerization.

This guide will walk you through the mechanistic underpinnings of this side reaction and provide actionable strategies to minimize its occurrence, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a problem with this compound?

A1: Homocoupling, or Glaser coupling, is the oxidative dimerization of a terminal alkyne to form a symmetric 1,3-diyne.[4][5] In the Sonogashira reaction of this compound, this results in the formation of 1,4-bis(4-propoxyphenyl)buta-1,3-diyne. This side reaction is problematic because it consumes your starting alkyne, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[5] The electron-donating nature of the propoxy group on the benzene ring increases the electron density at the alkyne, making it more prone to the oxidative conditions that lead to homocoupling.

Q2: What are the primary causes of alkyne homocoupling in a Sonogashira reaction?

A2: The two main culprits behind homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[4][6]

  • Oxygen: Molecular oxygen acts as an oxidant, promoting the dimerization of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[3][6]

  • Copper(I) Co-catalyst: While often added to accelerate the Sonogashira reaction, the copper catalyst is also the primary mediator of the homocoupling side reaction.[1][6][7]

Q3: I'm observing significant amounts of the homocoupled dimer in my reaction. What are the first troubleshooting steps I should take?

A3: The most immediate and impactful steps involve rigorously excluding oxygen and considering a copper-free protocol.

  • Ensure an Inert Atmosphere: All solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen).[4] It is crucial to maintain a positive pressure of the inert gas throughout the entire reaction setup and duration.[4]

  • Switch to a Copper-Free Protocol: This is the most effective way to eliminate the primary pathway for Glaser coupling.[4][6] Numerous copper-free Sonogashira protocols have been developed and are often preferred, especially when dealing with substrates prone to homocoupling.[2][8][9][10]

Q4: Can the choice of palladium catalyst and ligand influence the extent of homocoupling?

A4: Absolutely. The ligand on the palladium catalyst plays a significant role. Bulky and electron-rich phosphine ligands can favor the desired cross-coupling pathway.[11] For instance, ligands like XPhos have been shown to be effective in suppressing homocoupling, particularly with challenging electron-rich aryl halides.[11] The choice of the palladium precursor can also be important, with pre-catalysts often offering better stability and reactivity.[4]

Q5: How do the base and solvent system affect the formation of the homocoupled byproduct?

A5: The base and solvent are critical reaction parameters.[6]

  • Base: The amine base not only neutralizes the HX byproduct but also influences the catalytic cycle.[1] Secondary amines like piperidine or diisopropylamine can sometimes be more effective than triethylamine.[1] However, the choice of base is often substrate and catalyst dependent.

  • Solvent: The polarity of the solvent can impact reaction rates and selectivity.[12] Common solvents include DMF and THF.[4] It's crucial to use anhydrous and thoroughly degassed solvents.[4] Some studies have shown that solvents like DMF might slow down the reaction by competing with the ligand for coordination to the palladium center.[12]

Troubleshooting Guide: Minimizing Homocoupling of this compound

This section provides a structured approach to troubleshooting and optimizing your Sonogashira reaction to suppress the formation of the homocoupled dimer.

Problem Potential Cause(s) Recommended Solution(s)
High levels of homocoupled byproduct Presence of oxygen.Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[4]
Use of a copper(I) co-catalyst.Switch to a copper-free Sonogashira protocol. This is the most direct way to eliminate Glaser coupling.[4][6]
High concentration of the alkyne.Add the this compound slowly to the reaction mixture using a syringe pump.[4] This keeps the instantaneous concentration low, disfavoring the bimolecular homocoupling.
Low or no yield of the desired cross-coupled product Inefficient cross-coupling pathway.Optimize the palladium catalyst and ligand. Consider using bulky, electron-rich phosphine ligands.[11][13] Screen different palladium precursors.
Suboptimal reaction temperature.While many Sonogashira reactions proceed at room temperature, some may require gentle heating to achieve a reasonable rate.[4] However, excessively high temperatures can sometimes favor homocoupling.[5]
Inappropriate base or solvent.Screen different amine bases (e.g., piperidine, diisopropylamine) and ensure the solvent is anhydrous and degassed.[1][4]
Reaction is sluggish, leading to more time for homocoupling to occur Inactive catalyst.Use a fresh source of palladium catalyst and ensure phosphine ligands have not been oxidized. Consider using a more stable pre-catalyst.[4]
Poor choice of aryl halide.If possible, use an aryl iodide or bromide, as they are generally more reactive than aryl chlorides in Sonogashira couplings.[11]

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.

Sonogashira_vs_Glaser Catalytic Cycles: Sonogashira vs. Glaser Homocoupling cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Homocoupling (Undesired) Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd0->OA Ar-X Transmetalation Ar-Pd(II)(C≡CR)L₂ (Transmetalation) OA->Transmetalation Cu-C≡CR Product Ar-C≡CR (Product) Transmetalation->Product Reductive Elimination Cu_Acetylide Cu-C≡CR Product->Pd0 Alkyne R-C≡CH Alkyne->Cu_Acetylide Cu(I), Base Dimer R-C≡C-C≡C-R (Homocoupled Product) Cu_Acetylide->Dimer O₂, Dimerization Troubleshooting_Workflow Troubleshooting Decision Tree for Homocoupling Start Reaction Start: Sonogashira of this compound Check_Homocoupling Significant Homocoupling? Start->Check_Homocoupling Success Success! Proceed to Purification Check_Homocoupling->Success No Copper_Free Using Copper? Check_Homocoupling->Copper_Free Yes Switch_to_Cu_Free Switch to Copper-Free Protocol Copper_Free->Switch_to_Cu_Free Yes Check_Inertness Atmosphere Truly Inert? Copper_Free->Check_Inertness No Switch_to_Cu_Free->Start Re-run Reaction Slow_Addition Implement Slow Alkyne Addition Optimize_Catalyst Optimize Catalyst/Ligand System (e.g., Bulky, Electron-Rich Ligands) Slow_Addition->Optimize_Catalyst Check_Inertness->Slow_Addition Yes Improve_Degassing Improve Degassing Technique (e.g., Freeze-Pump-Thaw) Check_Inertness->Improve_Degassing No Improve_Degassing->Start Re-run Reaction Optimize_Catalyst->Start Re-run Reaction

References

Technical Support Center: Removal of Palladium Catalyst from 1-Ethynyl-4-propoxybenzene Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Ethynyl-4-propoxybenzene from palladium catalyst residues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with palladium removal following Sonogashira coupling reactions. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section directly addresses specific issues you may encounter during the palladium removal process in a question-and-answer format.

Issue 1: After my initial workup (e.g., filtration through Celite), I still detect high levels of palladium in my this compound product.

  • Possible Cause: The residual palladium may be in a homogeneous, soluble form that is not effectively removed by simple filtration.[1] Palladium-catalyzed reactions, like the Sonogashira coupling, can leave behind various palladium species in different oxidation states, some of which are soluble in common organic solvents.[2][3] Strong chelation of palladium to the product molecule can also contribute to this issue.[3]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) or polymer-based scavengers are highly effective at binding and removing dissolved palladium species.[4][5][6]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, the reaction temperature, and the treatment time to maximize palladium removal.[3]

    • Consider Activated Carbon: While potentially less selective, activated carbon is a cost-effective option for adsorbing residual palladium.[7][8][9] However, be mindful of potential product loss due to non-specific adsorption.[3][7]

Issue 2: I'm experiencing significant loss of my this compound product during the purification process.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, especially when using activated carbon, is a common cause of yield loss.[3][7]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and minimal affinity for your product.[3]

    • Minimize Adsorbent Quantity: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product adsorption.[3]

    • Adjust the Solvent: The choice of solvent can influence the binding of both the palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble may decrease its adsorption.[3]

    • Alternative Purification Methods: If product loss remains a significant issue, consider alternative methods like crystallization or liquid-liquid extraction.[3][10]

Issue 3: The efficiency of palladium removal is inconsistent from one batch to another.

  • Possible Cause: Variations in the palladium species present at the end of the reaction can lead to inconsistent removal.[3] Factors such as reaction time, temperature, and exposure to air can influence the final state of the palladium catalyst.[2]

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Implement a consistent work-up procedure for every batch before initiating the palladium removal step. This will help to minimize variability in the palladium species.[3]

    • Utilize a Broad-Spectrum Scavenger: Some scavengers, such as those based on 2,4,6-trimercaptotriazine (TMT), are effective against a wider range of palladium species.[11]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert the various palladium species into a single, more easily removable form.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from Sonogashira coupling products like this compound?

A1: The most common and effective methods include:

  • Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Key examples are activated carbon and specialized metal scavengers. Metal scavengers can be silica-based or polymer-based and are functionalized with groups like thiols, amines, or thiourea to chelate palladium.[3][4][5][6]

  • Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities behind in the mother liquor.[10]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase that is separate from the product.[3]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.[1][12]

  • Chromatography: Techniques such as column chromatography can be used to separate the desired compound from the palladium catalyst.[1] However, studies have shown that significant levels of palladium can remain even after chromatographic purification, often necessitating a subsequent scavenging step.[10][13]

Q2: How do I select the most appropriate palladium removal method for my experiment?

A2: The optimal method is dependent on several factors:

  • The nature of your product: Consider the solubility and stability of this compound.

  • The form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[3]

  • The scale of your reaction: For larger scale reactions, the cost and ease of handling of the purification materials are important considerations.

  • The required purity level: For pharmaceutical applications, stringent limits on residual palladium necessitate highly efficient removal techniques.[14]

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. For oral medications, the permitted daily exposure (PDE) for palladium is 100 µg.[15] This often translates to a concentration limit of around 10 parts per million (ppm) in the final API, depending on the daily dosage.[15]

Q4: How does activated carbon work for palladium removal, and what are its limitations?

A4: Activated carbon removes palladium through adsorption, where the palladium species are attracted to and held on the porous surface of the carbon.[8][9] It is a cost-effective and widely used method.[7] However, a major limitation is its lack of selectivity, which can lead to the non-specific adsorption of the desired product, resulting in significant yield loss.[3][7] The efficiency of palladium removal by activated carbon can also be lower when compared to more specialized metal scavengers.[4]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger (e.g., QuadraSil™ MP)

This protocol outlines a general procedure for using a thiol-based scavenger to remove residual palladium from a solution of this compound.

1. Dissolution: Dissolve the crude this compound product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).

2. Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., QuadraSil™ MP) to the solution. A typical starting point is to use 5-10 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.

3. Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[3]

4. Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

5. Washing: Wash the filter cake with a fresh portion of the solvent to ensure the complete recovery of your product.

6. Analysis: Concentrate the filtrate and analyze the product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[13][16]

Data Presentation: Comparison of Palladium Scavenging Methods

The following table summarizes the typical performance of different palladium removal techniques. Note that the actual efficiency will vary depending on the specific reaction conditions and the nature of the palladium species.

Purification MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration (Celite®) 1000 - 5000[13][15]500 - 1000[15]Simple, removes heterogeneous PdIneffective for soluble Pd species[1]
Activated Carbon 1000 - 2400[4][7]< 1 - 100[7]Cost-effective[7]Potential for product loss, lower selectivity[3][7]
Thiol-Functionalized Silica 1000 - 2400[4][5]< 5 - 50[4][5]High efficiency and selectivity[4][5]Higher cost than activated carbon
Crystallization Variable< 10 (with optimization)Can achieve high purityCan be challenging to optimize

Visualizations

Workflow for Palladium Catalyst Removal

The following diagram illustrates a typical workflow for the removal of palladium catalyst from a reaction product.

Palladium_Removal_Workflow cluster_reaction Sonogashira Coupling cluster_purification Purification cluster_analysis Analysis Reaction Crude 1-Ethynyl-4- propoxybenzene (with Pd catalyst) Workup Initial Workup (e.g., Filtration) Reaction->Workup Remove heterogeneous Pd Scavenging Scavenging (e.g., Thiol-Silica) Workup->Scavenging Remove soluble Pd Final_Filtration Final Filtration Scavenging->Final_Filtration Remove scavenger Analysis ICP-MS Analysis (Quantify Pd) Final_Filtration->Analysis Product Purified Product (<10 ppm Pd) Analysis->Product Meets purity specs

Caption: A typical workflow for palladium catalyst removal.

Decision Tree for Troubleshooting Palladium Removal

This diagram provides a logical approach to troubleshooting common issues encountered during palladium removal.

Troubleshooting_Decision_Tree Start High Pd after initial workup? UseScavenger Employ Metal Scavenger Start->UseScavenger Yes Failure Re-evaluate Purification Strategy Start->Failure No ProductLoss Significant Product Loss? UseScavenger->ProductLoss ScreenScavengers Screen Scavengers / Optimize Amount ProductLoss->ScreenScavengers Yes InconsistentResults Inconsistent Results? ProductLoss->InconsistentResults No ScreenScavengers->InconsistentResults StandardizeWorkup Standardize Workup / Use Broad-Spectrum Scavenger InconsistentResults->StandardizeWorkup Yes Success Successful Pd Removal InconsistentResults->Success No StandardizeWorkup->Success

Caption: Troubleshooting decision tree for palladium removal.

References

Technical Support Center: 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethynyl-4-propoxybenzene. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability, proper storage, and effective use of this terminal alkyne in your experiments. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. It is recommended to store this compound in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1] To prevent potential degradation, it should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[2][3][4][5][6] For long-term stability, refrigeration is advised.

ParameterRecommended ConditionRationale
Temperature Refrigerate (2-8 °C)Minimizes potential for dimerization and other degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against air-oxidation of the terminal alkyne.[1][7]
Light Amber vial or dark locationProtects against potential light-induced degradation or polymerization.
Container Tightly sealed glass containerPrevents contamination from moisture and air.
Q2: What is the expected shelf-life of this compound?
Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for terminal alkynes like this compound are homocoupling (dimerization) and oxidation.[8]

  • Homocoupling (Dimerization): This is a common side reaction for terminal alkynes, leading to the formation of a 1,3-diyne.[9][10][11] This process can be catalyzed by trace metal impurities (especially copper) and can be accelerated by heat and exposure to air.[8][11]

  • Oxidation: The terminal alkyne moiety can be susceptible to oxidative cleavage by strong oxidizing agents, which would break the triple bond to form carboxylic acids.[1][7][12][13] While less common under standard storage conditions, slow oxidation can occur over time with prolonged exposure to air.

DegradationPathways cluster_main This compound cluster_degradation Degradation Products A This compound B 1,4-bis(4-propoxyphenyl)buta-1,3-diyne (Homocoupling Product) A->B Heat, O₂, Metal Traces (e.g., Cu⁺/Cu²⁺) C 4-Propoxybenzoic acid (Oxidation Product) A->C Strong Oxidizing Agents (e.g., O₃, KMnO₄)

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide

Issue 1: My reaction involving this compound is giving low yields or unexpected side products.
  • Possible Cause: The this compound may have degraded, primarily through homocoupling. The resulting 1,3-diyne byproduct can complicate reactions and purification.

  • Troubleshooting Steps:

    • Assess Purity:

      • Visual Inspection: Fresh, pure this compound is typically a colorless to pale yellow liquid. A significant darkening or change in viscosity may indicate degradation.

      • ¹H NMR Analysis: Acquire a proton NMR spectrum of your sample. The terminal alkyne proton should appear as a singlet around 3.0 ppm. The absence or diminished integration of this peak, coupled with the appearance of new aromatic signals, can suggest dimerization. The protons on the diyne would have a different chemical shift compared to the starting material.[10][14]

      • IR Spectroscopy: In an IR spectrum, look for the characteristic sharp, weak C≡C stretch around 2100-2260 cm⁻¹ and the strong, sharp ≡C-H stretch around 3260-3330 cm⁻¹.[15] A weakening or absence of the ≡C-H stretch can be indicative of degradation at the terminal alkyne.

    • Purification:

      • If homocoupling is suspected, the material can often be repurified by column chromatography on silica gel. The less polar diyne byproduct will typically elute before the more polar terminal alkyne.

Issue 2: During a Sonogashira coupling, I am observing significant amounts of the homocoupled diyne of this compound.
  • Possible Cause: Sonogashira couplings often employ a copper(I) co-catalyst, which can also promote the Glaser-Hay homocoupling of terminal alkynes.[8] This is particularly true with electron-rich alkynes like this compound.

  • Troubleshooting Steps:

    • Reaction Conditions Optimization:

      • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Numerous modern methods exist that mitigate homocoupling.[16]

      • Slow Addition: Add the this compound slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkyne, favoring the cross-coupling over homocoupling.

      • Amine Base: The choice and purity of the amine base can be critical. Ensure it is dry and consider using a bulkier amine.

      • Ligand Choice: The phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling. Bulky, electron-rich ligands can sometimes favor the desired reaction.[17]

TroubleshootingWorkflow Start Low Yield / Side Products in Reaction CheckPurity Assess Purity of This compound Start->CheckPurity Visual Visual Inspection (Color Change?) CheckPurity->Visual Observe NMR ¹H NMR Analysis (Check ≡C-H peak at ~3.0 ppm) CheckPurity->NMR Analyze IR IR Spectroscopy (Check ≡C-H stretch at ~3300 cm⁻¹) CheckPurity->IR Analyze Pure Compound is Pure CheckPurity->Pure Purity Confirmed Degraded Degradation Suspected Visual->Degraded Darkened NMR->Degraded ≡C-H peak absent/reduced IR->Degraded ≡C-H stretch absent/weak Purify Purify by Column Chromatography Degraded->Purify Optimize Optimize Reaction Conditions (e.g., Copper-Free Sonogashira) Pure->Optimize

References

Technical Support Center: Strategies for Managing Aqueous Solubility of 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Research Solutions

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1-Ethynyl-4-propoxybenzene. Our goal is to provide a comprehensive technical resource that combines foundational scientific principles with actionable, field-proven protocols to ensure the success and reproducibility of your experiments.

Section 1: Compound Profile & The Root of the Challenge

This compound is an aromatic ether characterized by significant hydrophobicity, making it inherently difficult to dissolve in aqueous media. Its structure, which includes a non-polar benzene ring and a propoxy group, combined with a lack of hydrogen-bond-donating groups, leads to poor solvation by water molecules. This poor solubility is a critical hurdle for any aqueous-based biological assay or formulation development.

PropertyValueSource
Molecular Formula C₁₁H₁₂O[1][2][3]
Molecular Weight 160.21 g/mol [1][2][3]
Appearance Pale yellow liquid[3]
LogP (octanol/water) 2.457[2]
XLogP3 3.0[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 1 (the ether oxygen)[2]
Aqueous Solubility Predicted to be very low / Insoluble[4][5]

Section 2: Frequently Asked Questions (FAQs)

Q1: I added this compound directly to my phosphate-buffered saline (PBS), and it formed an oily film on the surface. What is happening?

A: This is expected behavior. Due to its high LogP value and hydrophobic nature, this compound is immiscible with water and aqueous buffers.[4] Instead of dissolving, it undergoes phase separation, creating a distinct oily layer. To work with this compound in an aqueous system, a solubilization strategy is mandatory.

Q2: I prepared a 100 mM stock solution in pure DMSO. When I dilute it 1:1000 into my cell culture media, the solution turns cloudy. Why?

A: This phenomenon is called "precipitation upon dilution." While DMSO is an excellent solvent for this compound, its introduction into a primarily aqueous environment drastically changes the solvent properties. The final DMSO concentration (0.1% in your case) is too low to keep the compound dissolved, causing it to crash out of solution as a fine precipitate, which appears as cloudiness.

Q3: Can I just sonicate or heat the mixture to force it into solution?

A: While sonication can create a temporary, fine dispersion (an emulsion), it does not truly dissolve the compound. The oily microdroplets will eventually coalesce and separate. Gentle heating may slightly increase solubility but is unlikely to be sufficient for meaningful concentrations and can risk compound degradation or evaporation (Boiling Point: ~234°C).[2] These are not reliable or reproducible methods for achieving a true solution.

Q4: Which solubilization technique is best for my experiment?

A: The "best" technique depends entirely on your experimental context. Key considerations include the required final concentration, the sensitivity of your assay to excipients (like solvents or surfactants), and whether the formulation is for in vitro or in vivo use. The decision tree and comparative table in Section 4 are designed to help you make an informed choice.

Section 3: Troubleshooting & Solubilization Workflows

This section details the three most effective methods for solubilizing this compound. Each protocol is designed to be a self-validating system, with clear checkpoints to ensure success.

Method 1: Cosolvency
  • Expertise & Experience: The principle of cosolvency involves reducing the overall polarity of the aqueous solvent system by adding a water-miscible organic solvent.[6] This makes the environment more favorable for a hydrophobic compound. The key is to use the minimum amount of cosolvent necessary to maintain solubility, thereby minimizing potential artifacts in biological assays.[7][8]

  • When to Use This Method: Ideal for in vitro assays where a final solvent concentration of ≤1% (and often ≤0.1%) is tolerated. It is the quickest and most straightforward method for initial screening experiments.

  • Mandatory Visualization: Cosolvency Workflow

    Caption: Step-by-step workflow for the cosolvency method.

  • Detailed Experimental Protocol:

    • Select a Cosolvent: Ethanol, isopropanol, and polyethylene glycol 400 (PEG 400) are excellent starting choices.[9]

    • Prepare a Stock Solution: Dissolve this compound in 100% of your chosen cosolvent to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved.

    • Dilution into Buffer: Add the stock solution dropwise to your aqueous buffer while vigorously vortexing or stirring. Crucially, add the stock to the buffer, not the other way around. This ensures rapid dispersion.

    • Final Concentration Check: Calculate the final percentage of the cosolvent in your solution. Aim for the lowest effective concentration, ideally below 1%. For cell-based assays, a final concentration below 0.1% is often necessary.

    • Validation: Let the final solution sit for 30 minutes at the experimental temperature. Visually inspect for any signs of precipitation or cloudiness against a dark background.

  • Troubleshooting Q&A:

    • Q: My compound still precipitates, even with vortexing. What should I do? A: This indicates the final cosolvent concentration is too low for the desired compound concentration. You can either (a) slightly increase the final cosolvent percentage if your assay allows, or (b) reduce the final concentration of your compound. Alternatively, a more powerful solubilization method may be required.

Method 2: Cyclodextrin-Mediated Solubilization
  • Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They act as molecular "buckets" to encapsulate hydrophobic guest molecules like this compound, forming a water-soluble inclusion complex.[11][12] This method is highly effective and often used in pharmaceutical formulations to improve drug delivery and bioavailability.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high aqueous solubility and low toxicity.[13]

  • When to Use This Method: Excellent for assays sensitive to organic solvents. It is also a preferred method for increasing bioavailability in preclinical in vivo studies.

  • Mandatory Visualization: Cyclodextrin Inclusion Mechanism

    CyclodextrinMechanism cluster_after After Complexation Drug Hydrophobic Drug (Insoluble) Complex Water-Soluble Inclusion Complex CD Cyclodextrin (Soluble)

    Caption: Formation of a soluble drug-cyclodextrin complex.

  • Detailed Experimental Protocol:

    • Select a Cyclodextrin: For an aromatic compound of this size, β-cyclodextrin or its more soluble derivatives like HP-β-CD or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are appropriate.

    • Determine Molar Ratio: A 1:1 molar ratio of the compound to cyclodextrin is a common starting point.

    • Prepare the Complex (Solution Method): a. Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD in water or buffer). b. Add the this compound to the cyclodextrin solution. c. Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

    • Clarify the Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes or filter through a 0.22 µm filter to remove any undissolved compound. The clear supernatant is your solubilized stock solution.

    • Validation: Determine the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry) to confirm the extent of solubilization.

  • Troubleshooting Q&A:

    • Q: The achieved concentration is lower than I need. How can I improve it? A: You can try (a) increasing the concentration of the cyclodextrin solution, (b) gently warming the mixture (e.g., to 40-50°C) during the stirring phase to improve complexation kinetics, or (c) testing a different type of cyclodextrin, as the fit within the hydrophobic cavity can vary.[13]

Method 3: Surfactant-Based Micellar Solubilization
  • Expertise & Experience: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core that can effectively sequester insoluble compounds, bringing them into the aqueous phase.[14][15] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 are generally preferred for biological applications due to their lower potential for protein denaturation compared to ionic surfactants.

  • When to Use This Method: Useful for achieving high concentrations when other methods fail. Commonly used in drug formulation but requires careful validation in biological assays, as surfactants can interfere with cell membranes or protein activity.

  • Detailed Experimental Protocol:

    • Select a Surfactant: For in vitro use, start with a non-ionic surfactant like Tween 80 or Cremophor EL.

    • Prepare Surfactant Solution: Prepare a stock solution of the surfactant in your desired buffer at a concentration well above its CMC (e.g., 1-5% w/v).

    • Incorporate the Compound: Add this compound directly to the surfactant solution.

    • Facilitate Solubilization: Vortex vigorously and/or sonicate the mixture until the solution becomes clear. This indicates the compound has been partitioned into the micellar cores.

    • Validation: The solution should remain clear upon standing. It is critical to run a "vehicle control" (buffer with surfactant only) in your experiments to account for any effects of the surfactant itself.

  • Troubleshooting Q&A:

    • Q: My solution remains cloudy or looks like an emulsion. A: This suggests you have not reached a sufficient surfactant-to-compound ratio or that the system has not been mixed with enough energy. Try increasing the surfactant concentration or using bath sonication for 10-15 minutes. If the problem persists, the compound may have limited solubility even within the micelles of that specific surfactant.

Section 4: Comparative Summary & Method Selection

Choosing the right solubilization strategy is critical for experimental success. Use the table below for a quick comparison and the subsequent decision tree to guide your choice.

FeatureCosolvencyCyclodextrin ComplexationMicellar Solubilization
Mechanism Reduces bulk solvent polarityEncapsulation of single moleculesPartitioning into hydrophobic micelle cores
Pros Simple, fast, inexpensiveLow biological interference, suitable for in vivo useHigh solubilization capacity
Cons Potential for solvent toxicity/artifacts in assaysMore time-consuming to prepare, higher costHigh potential for assay interference, can be cytotoxic
Typical Use Case Initial in vitro screeningCell-based assays, in vivo PK studiesDifficult-to-solubilize compounds, formulation

  • Mandatory Visualization: Method Selection Decision Tree

    DecisionTree Start Start: Need to Solubilize This compound AssayType Is the assay sensitive to organic solvents or surfactants? Start->AssayType InVivo Is this for an in vivo study? AssayType->InVivo Yes HighConc Is a very high concentration (>1 mM) required? AssayType->HighConc No Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) InVivo->Cyclodextrin Cosolvency Use Cosolvency (e.g., Ethanol, PEG 400) HighConc->Cosolvency No Surfactant Use Surfactants (e.g., Tween 80) HighConc->Surfactant Yes

    Caption: Decision tree for selecting the optimal solubilization method.

Section 5: Safety & Handling Precautions

According to available safety data, this compound and related aromatic ethynyl compounds are classified as irritants.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Handling: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[16][17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 1-Ethynyl-4-propoxybenzene: A Comparative Analysis of NMR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust research and development. For researchers and scientists engaged in these fields, a comprehensive understanding of analytical methodologies is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Ethynyl-4-propoxybenzene, a versatile building block in organic synthesis.

This document moves beyond a simple recitation of spectral data. Herein, we delve into the causal relationships behind the observed chemical shifts and coupling constants, offering insights honed from years of practical experience in spectral interpretation. Furthermore, we will objectively compare the utility of NMR spectroscopy with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a holistic perspective on its analytical power and limitations.

I. The Gold Standard: ¹H and ¹³C NMR Spectroscopic Analysis of this compound

NMR spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, alkynyl, and propoxy protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (ethynyl)~3.0Singlet-1H
H-b (aromatic)~7.4Doublet~8.82H
H-c (aromatic)~6.8Doublet~8.82H
H-d (propoxy, -OCH₂-)~3.9Triplet~6.62H
H-e (propoxy, -CH₂-)~1.8Sextet~7.22H
H-f (propoxy, -CH₃)~1.0Triplet~7.43H

Note: These are predicted values and may vary slightly from experimental results.

dot graph "1H_NMR_Assignments" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Predicted ¹H NMR assignments for this compound.

Expert Interpretation:

  • Aromatic Region (6.5-7.5 ppm): The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating propoxy group (H-c) are shielded and appear upfield (~6.8 ppm) compared to the protons ortho to the electron-withdrawing ethynyl group (H-b), which are deshielded and appear downfield (~7.4 ppm). The ortho coupling constant of ~8.8 Hz is typical for aromatic systems.

  • Alkynyl Proton (3.0 ppm): The terminal acetylenic proton (H-a) appears as a sharp singlet around 3.0 ppm. Its chemical shift is influenced by the anisotropic effect of the triple bond.

  • Propoxy Group (1.0-4.0 ppm): The propoxy group displays a classic n-propyl pattern. The methylene protons adjacent to the oxygen (H-d) are the most deshielded (~3.9 ppm) and appear as a triplet due to coupling with the adjacent methylene protons (H-e). The central methylene protons (H-e) are split into a sextet by the neighboring methyl and methylene protons. The terminal methyl protons (H-f) appear as a triplet around 1.0 ppm, the most upfield signal, due to their distance from the electronegative oxygen atom.

B. Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (quaternary, aromatic)~114
C-2, C-6 (aromatic)~133
C-3, C-5 (aromatic)~115
C-4 (quaternary, aromatic)~159
C-7 (ethynyl, quaternary)~83
C-8 (ethynyl)~77
C-9 (propoxy, -OCH₂-)~70
C-10 (propoxy, -CH₂-)~22
C-11 (propoxy, -CH₃)~10

Note: These are predicted values and may vary slightly from experimental results.

dot graph "13C_NMR_Assignments" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Predicted ¹³C NMR assignments for this compound.

Expert Interpretation:

  • Aromatic Carbons (114-159 ppm): The carbon attached to the oxygen (C-4) is the most deshielded aromatic carbon due to the strong electron-withdrawing inductive effect of the oxygen atom. The carbons ortho and meta to the propoxy group (C-3, C-5 and C-2, C-6) have distinct chemical shifts. The quaternary carbon attached to the ethynyl group (C-1) is also readily identifiable.

  • Alkynyl Carbons (77-83 ppm): The two sp-hybridized carbons of the ethynyl group appear in a characteristic region of the spectrum. The internal carbon (C-7) is typically slightly more downfield than the terminal carbon (C-8).

  • Propoxy Carbons (10-70 ppm): Similar to the ¹H spectrum, the carbon signals of the propoxy group are distinct. The carbon directly bonded to the oxygen (C-9) is the most deshielded, while the terminal methyl carbon (C-11) is the most shielded.

II. Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of clean, high-resolution NMR spectra is fundamental to accurate structural analysis. The following protocol outlines a robust procedure for the preparation and analysis of a sample of this compound.

dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [color="#5F6368"];

} Workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and has a well-defined residual solvent peak for calibration. The addition of tetramethylsilane (TMS) provides a universal internal standard for referencing chemical shifts.

  • Sample Concentration: A concentration of 5-10 mg in 0.6 mL of solvent provides a good balance between signal-to-noise and potential line broadening due to aggregation.

  • Shimming: The process of shimming adjusts the magnetic field homogeneity across the sample volume. A well-shimmed sample is critical for obtaining sharp spectral lines and resolving fine coupling patterns.

  • Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. Due to the lower natural abundance of the ¹³C isotope, significantly more scans are required for the ¹³C spectrum compared to the ¹H spectrum.

III. A Comparative Perspective: Alternative Analytical Techniques

While NMR spectroscopy is the cornerstone of structural elucidation, a multi-technique approach often provides a more complete analytical picture, particularly for purity assessment and the identification of trace impurities.

Technique Principle Strengths for this compound Analysis Limitations
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[1][2]- Excellent for assessing purity and identifying volatile impurities. - Provides molecular weight information from the mass spectrum.[1]- Requires the analyte to be thermally stable and volatile. - Provides limited information on stereochemistry.
HPLC Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.- Ideal for purity determination of non-volatile or thermally labile compounds. - Can be used for preparative separation to isolate the pure compound.- Does not provide detailed structural information on its own. - Requires a chromophore for UV detection.
FTIR Measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of specific functional groups.- Quickly confirms the presence of key functional groups (e.g., C≡C-H stretch, C-O ether stretch, aromatic C-H bends).[3][4]- Provides a molecular "fingerprint" but not a detailed structural map. - Can be difficult to interpret for complex molecules with many functional groups.

Synergistic Application:

In a typical workflow, a researcher might first use FTIR to quickly confirm the presence of the expected functional groups in a newly synthesized batch of this compound. Subsequently, GC-MS or HPLC would be employed to assess the purity of the sample. Finally, ¹H and ¹³C NMR would be used for the definitive structural confirmation of the major component.

IV. Conclusion: An Integrated Approach to Structural Characterization

The structural elucidation of this compound serves as an excellent case study for the power and primacy of NMR spectroscopy. The detailed insights into atomic connectivity and chemical environment provided by ¹H and ¹³C NMR are indispensable for the modern chemist. However, a truly robust analytical characterization leverages the complementary strengths of other techniques. By integrating data from NMR, mass spectrometry, and infrared spectroscopy, researchers can achieve an unparalleled level of confidence in the identity, purity, and structure of their compounds, thereby ensuring the integrity and reproducibility of their scientific endeavors.

V. References

  • Patsnap. (2026, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap Eureka. --INVALID-LINK--[1]

  • Hydrocarbons Chemistry & Technology. Aromatics Gas Chromatography-Mass Spectrometry. --INVALID-LINK--[2]

  • Esposito, V., et al. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. The Journal of Chemical Physics, 160(11). --INVALID-LINK--[4]

  • ChemAxon. NMR Predictor. ChemAxon Docs. --INVALID-LINK--

  • Esposito, V., et al. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. arXiv. --INVALID-LINK--[5]

  • ACD/Labs. NMR Prediction. --INVALID-LINK--

  • nmrdb.org. Predict 1H proton NMR spectra. --INVALID-LINK--

  • nmrdb.org. Predict 13C carbon NMR spectra. --INVALID-LINK--

References

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern chemical analysis, mass spectrometry (MS) stands as a cornerstone for molecular structure elucidation. The ability to predict and interpret fragmentation patterns is paramount for the unambiguous identification of novel compounds in fields ranging from drug development to materials science. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-ethynyl-4-propoxybenzene, a substituted aromatic ether with significant potential as a building block in synthetic chemistry. We will dissect the primary fragmentation pathways, compare its spectral features to structural isomers, and provide a validated experimental protocol for data acquisition. This document is intended for researchers, scientists, and professionals who rely on mass spectrometry for structural confirmation and impurity profiling.

Introduction: The Structural Significance of Aromatic Ethers

This compound (Molecular Formula: C₁₁H₁₂O, Monoisotopic Mass: 160.0888 Da) belongs to the class of aromatic ethers, compounds that feature prominently in pharmaceuticals, polymers, and liquid crystals.[1][2][3] Its structure combines a stable aromatic core, a reactive terminal alkyne, and a flexible propoxy chain. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is critical for reaction monitoring, quality control, and metabolite identification. Electron Ionization (EI) mass spectrometry, a hard ionization technique, induces reproducible and characteristic fragmentation, providing a structural "fingerprint" of the molecule.[2][4] This guide will elucidate this fingerprint by applying fundamental principles of physical organic chemistry to predict and explain the fragmentation cascade.

Predicted Mass Spectrum and Primary Fragmentation Pathways

Upon entering the ion source of a mass spectrometer, this compound is bombarded by high-energy electrons (typically 70 eV), dislodging an electron to form an energetically unstable molecular ion (M•+) at a mass-to-charge ratio (m/z) of 160.[5][6] Due to the stabilizing effect of the benzene ring, aromatic ethers are expected to produce a prominent molecular ion peak, which is a key starting point for spectral interpretation.[7] The excess energy in the molecular ion is dissipated through a series of predictable bond cleavages and rearrangements.

The fragmentation of this compound is dominated by three primary, competing pathways: the McLafferty rearrangement, α-cleavage at the ether linkage, and benzylic-type cleavage.

The Diagnostic McLafferty Rearrangement

The most characteristic fragmentation pathway for aromatic ethers with alkyl chains of three or more carbons is the McLafferty rearrangement.[7][8] This process involves the transfer of a hydrogen atom from the γ-carbon of the propoxy chain to the aromatic ring system via a stable six-membered transition state.[9][10] This is followed by the cleavage of the β-carbon-carbon bond, resulting in the elimination of a neutral propene molecule (C₃H₆, 42 Da) and the formation of a highly stable 4-ethynylphenol radical cation.

This rearrangement is a hallmark of the n-propoxy group and produces a prominent peak at m/z 118 . The presence of this peak is strong evidence for the specific arrangement of the propoxy chain.

Figure 1: McLafferty rearrangement of this compound.

α-Cleavage at the Ether Oxygen

A competing and common fragmentation for ethers is the homolytic cleavage of the bond alpha to the oxygen atom.[11][12] In this case, it is the cleavage of the oxygen-propyl bond (O-Cα). This results in the loss of a propyl radical (•C₃H₇, 43 Da) and the formation of the 4-ethynylphenoxide cation.

This cleavage pathway is expected to produce a significant ion at m/z 117 .

Figure 2: α-Cleavage with loss of the propyl radical.

β-Cleavage within the Propoxy Chain

Cleavage can also occur at the β-position relative to the oxygen atom within the alkyl chain.[7] This involves the loss of an ethyl radical (•C₂H₅, 29 Da), leading to the formation of a resonance-stabilized oxonium ion.

This pathway generates a fragment ion at m/z 131 .

Figure 3: β-Cleavage with loss of the ethyl radical.

Summary of Key Fragments and Comparative Analysis

The combination of these fragmentation pathways provides a unique spectral signature for this compound.

m/zProposed Ion StructureNeutral LossFragmentation MechanismDiagnostic Value
160[C₁₁H₁₂O]•+-Molecular IonConfirms molecular weight.
131[C₉H₇O]•+•C₂H₅ (29 Da)β-CleavageIndicates an alkyl chain of at least C₃.
118[C₈H₆O]•+C₃H₆ (42 Da)McLafferty Rearrangement High. Confirms n-propoxy group.
117[C₈H₅O]+•C₃H₇ (43 Da)α-Cleavage (O-C bond)High. Confirms propoxy substituent.
101[C₈H₅]+•OC₃H₇ (59 Da)Cleavage of Ar-O bondConfirms aromatic ether structure.
94[C₆H₆O]•+C₅H₆ (66 Da)Rearrangement + CleavageCommon for aromatic ethers.[7]
77[C₆H₅]+C₅H₇O (83 Da)Aromatic Ring FragmentationIndicates a phenyl core.[7]
Comparison with an Isomer: 4-Allyloxy-ethynylbenzene

To underscore the diagnostic power of these fragmentation patterns, let's compare our target molecule with a structural isomer, 4-allyloxy-ethynylbenzene. This isomer has the same molecular weight (160.21 g/mol ).

  • This compound: Will prominently display the m/z 118 peak from the McLafferty rearrangement.

  • 4-Allyloxy-ethynylbenzene: Lacks the required γ-hydrogen on an sp³ carbon, making the McLafferty rearrangement impossible. Its fragmentation would be dominated by the loss of the allyl group (•C₃H₅, 41 Da) to give a strong peak at m/z 119 .

This clear distinction in a key fragment ion allows for the unambiguous differentiation of these two isomers, a critical capability in regulatory and research environments.

Standardized Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating system for acquiring high-quality EI mass spectra for this compound and similar semi-volatile aromatic compounds. The causality behind these choices is to ensure sufficient chromatographic separation, thermal stability, and efficient ionization.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a 1:100 dilution of the stock solution with the same solvent to yield a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

GC-MS Instrumentation and Conditions
  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless injector at 280°C.

  • Injection Volume: 1 µL with a 50:1 split ratio.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is ideal for separating aromatic compounds.[2]

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis p1 Dissolve 1mg in 1mL Solvent p2 Dilute 1:100 to 10 µg/mL p1->p2 p3 Filter (0.22 µm) into Vial p2->p3 g1 Inject 1 µL (280°C Inlet) p3->g1 Autosampler g2 Separate on HP-5MS Column g1->g2 g3 Ionize (EI, 70 eV) & Fragment g2->g3 g4 Detect Fragments (m/z 40-400) g3->g4

Figure 4: GC-MS workflow for this compound analysis.

Conclusion

The EI mass spectrum of this compound is rich with structural information. A strong molecular ion at m/z 160 confirms the molecular weight. The fragmentation pattern is characterized by a highly diagnostic peak at m/z 118 , arising from a McLafferty rearrangement, which serves as a definitive marker for the n-propoxy group. Additional key fragments at m/z 131 (loss of •C₂H₅) and m/z 117 (loss of •C₃H₇) further corroborate the structure of the alkoxy substituent. By understanding these fundamental fragmentation pathways, researchers can confidently identify this molecule and distinguish it from its isomers, ensuring data integrity in complex analytical workflows.

References

A Comparative Reactivity Analysis: 1-Ethynyl-4-propoxybenzene vs. 1-Ethynyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, functionalized phenylacetylenes are indispensable building blocks. Their rigid, linear structure and versatile reactivity, particularly in modern coupling reactions, make them highly valuable synthons. Among these, alkoxy-substituted derivatives are frequently employed to modulate solubility, electronic properties, and biological interactions. This guide presents an in-depth comparative analysis of the reactivity of two closely related analogues: 1-Ethynyl-4-propoxybenzene and 1-ethynyl-4-methoxybenzene.

While differing by only two methylene units in their alkoxy chain, the subtle electronic and steric variations between the propoxy and methoxy groups can influence reaction kinetics and outcomes. Understanding these nuances is critical for reaction optimization, competitive experimental design, and the rational design of novel molecular entities. We will dissect their reactivity through the lens of fundamental electronic principles and explore their performance in three ubiquitous transformations: the Sonogashira cross-coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and electrophilic additions to the alkyne.

Theoretical Framework: The Electronic Influence of Alkoxy Substituents

The reactivity of the ethynyl group in these molecules is fundamentally governed by the electronic nature of the para-alkoxy substituent. Alkoxy groups exert a dual electronic effect on the aromatic ring:

  • Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the benzene ring through the sigma bond.

  • Resonance Effect (+M): The lone pairs on the oxygen atom are delocalized into the π-system of the benzene ring, pushing electron density into it.

In aromatic systems, the electron-donating resonance effect of alkoxy groups is dominant over their electron-withdrawing inductive effect, leading to an overall electron-donating character, particularly at the ortho and para positions.[1] This increased electron density on the phenyl ring is relayed to the ethynyl substituent, influencing its nucleophilicity and the acidity of its terminal proton.

The primary difference between a methoxy and a propoxy group lies in the alkyl chain. The propyl group is slightly more electron-donating than the methyl group due to a greater positive inductive effect. Consequently, the propoxy group is a marginally stronger electron-donating group than the methoxy group. This subtle distinction predicts a slightly higher electron density in the π-system of this compound compared to its methoxy counterpart.

These effects can be quantified using Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.[2][3]

ParameterMethoxy (-OCH₃)Ethoxy (-OC₂H₅)Interpretation of the Difference
Hammett Constant (σp) -0.27[4]-0.25Both groups are strongly electron-donating at the para position due to resonance. The slightly less negative value for ethoxy (a proxy for propoxy) suggests a minor dampening of the net donating effect compared to methoxy, though both are powerful donating groups.
Hammett Constant (σm) 0.12[1]0.1[1]At the meta position, where resonance is minimal, both are electron-withdrawing via induction. The slightly lower value for ethoxy suggests a marginally weaker inductive pull, consistent with the longer alkyl chain.

For the para-substituted compounds , the σp values are most relevant. The stronger net electron-donating character of the propoxy group will increase the electron density of the triple bond, making it more nucleophilic, while simultaneously decreasing the acidity of the terminal acetylenic proton.

Comparative Reactivity in Key Synthetic Transformations

We will now examine how these electronic differences manifest in practical, widely-used chemical reactions.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6][7] The mechanism involves two interconnected catalytic cycles.[8] A key step is the deprotonation of the terminal alkyne by the amine base, facilitated by copper(I), to form a copper acetylide intermediate.[8]

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Pd_Acetylide R¹-Pd(II)L₂-C≡C-R² PdII->Pd_Acetylide Transmetalation Cu_Acetylide R²-C≡C-Cu Cu_Acetylide->PdII Product R¹-C≡C-R² Pd_Acetylide->Product Reductive Elimination Product->Pd0 Alkyne H-C≡C-R² inv1 Alkyne->inv1 Base Base CuX CuX inv1->Cu_Acetylide Deprotonation (Base, CuX) inv2 inv3

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Analysis of Reactivity: The acidity of the terminal C-H bond is crucial for the initial deprotonation step. Aryl acetylenes are generally more reactive in Sonogashira couplings than alkyl acetylenes because the sp-hybridized carbon and the aryl ring increase the acidity of the acetylenic proton.[9]

  • 1-ethynyl-4-methoxybenzene: The methoxy group donates electron density into the ring, which slightly reduces the acidity of the terminal proton compared to unsubstituted phenylacetylene.

  • This compound: The propoxy group is a slightly stronger electron-donating group. This leads to a marginal increase in electron density at the alkyne, making the terminal proton slightly less acidic than in the methoxy analogue.

Experimental Protocol: Sonogashira Coupling To a solution of 4-iodoanisole (1.0 eq) in anhydrous THF (5 mL/mmol) is added Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) under an inert nitrogen atmosphere.[10] this compound (or 1-ethynyl-4-methoxybenzene) (1.2 eq) is added, followed by the addition of triethylamine (3.0 eq).[7] The reaction mixture is stirred at room temperature for 4-6 hours, monitoring by TLC. Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NH₄Cl, brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the coupled product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Popularly known as a "click" reaction, the CuAAC is a powerful and highly reliable method for forming 1,4-disubstituted 1,2,3-triazole linkages from an azide and a terminal alkyne.[11][12] The reaction is prized for its high yield, stereospecificity, and tolerance of a wide variety of functional groups.

CuAAC_Cycle CuI Cu(I)Lₙ Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide Cu_Vinylidene Six-Membered Cu(III) Intermediate Cu_Acetylide->Cu_Vinylidene + Azide Cu_Triazolide Copper(I) Triazolide Cu_Vinylidene->Cu_Triazolide Ring Contraction Product 1,2,3-Triazole Cu_Triazolide->Product Protonolysis Product->CuI Regenerates Catalyst Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Ligand Exchange Azide Organic Azide

Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Analysis of Reactivity: The rate of the CuAAC reaction is sensitive to the electronic properties of the alkyne. Generally, alkynes with electron-withdrawing substituents react faster, as this enhances the electrophilicity of the alkyne carbons, facilitating the nucleophilic attack by the azide coordinated to the copper center.[9][13]

  • 1-ethynyl-4-methoxybenzene: The electron-donating methoxy group increases the electron density of the alkyne, making it less electrophilic and thus potentially slowing the reaction compared to electron-deficient arylacetylenes.

  • This compound: The more strongly electron-donating propoxy group will enrich the alkyne with electron density to a slightly greater extent than the methoxy group.

Experimental Protocol: CuAAC Reaction To a solution of benzyl azide (1.0 eq) and this compound (or 1-ethynyl-4-methoxybenzene) (1.0 eq) in a 1:1 mixture of t-BuOH and water (0.2 M) is added a freshly prepared solution of sodium ascorbate (0.2 eq, 1M in water), followed by copper(II) sulfate pentahydrate (0.02 eq, 0.5M in water). The heterogeneous mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the product often precipitates and can be collected by filtration, washed with water and cold ethanol, and dried under vacuum. If the product is soluble, it is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield the triazole product, which can be further purified by recrystallization or column chromatography.

Electrophilic Addition to the Alkyne

Alkynes undergo electrophilic addition reactions, where an electrophile (E⁺) adds across the triple bond.[14] The reaction typically proceeds through a vinyl cation intermediate, and the stability of this intermediate is key to the reaction rate.[15]

Caption: General mechanism for electrophilic addition to a terminal alkyne.

Analysis of Reactivity: In this reaction, the alkyne's π-system acts as the nucleophile. The rate is accelerated by substituents that increase the electron density of the triple bond and stabilize the resulting positive charge on the intermediate vinyl cation.

  • 1-ethynyl-4-methoxybenzene: The electron-donating methoxy group enriches the alkyne's π-system, making it more nucleophilic than phenylacetylene. It also helps stabilize the adjacent vinyl cation through resonance.

  • This compound: As a slightly stronger electron-donating group, the propoxy substituent will increase the nucleophilicity of the alkyne to a greater degree than the methoxy group. It will also provide slightly better stabilization for the vinyl cation intermediate.

Experimental Protocol: Hydrobromination this compound (or 1-ethynyl-4-methoxybenzene) (1.0 eq) is dissolved in a suitable solvent such as glacial acetic acid or dichloromethane.[15] One equivalent of hydrogen bromide (HBr), either as a solution in acetic acid or bubbled as a gas, is added slowly to the solution at 0 °C. The reaction is stirred at this temperature and allowed to warm to room temperature over 2-3 hours, while being monitored by TLC. The reaction follows Markovnikov's rule, with the bromine adding to the internal carbon. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the resulting vinyl bromide.

Summary of Comparative Reactivity and Properties

Property / Reaction TypeThis compound1-ethynyl-4-methoxybenzeneRationale
Molecular Formula C₁₁H₁₂O[16][17][18][19]C₉H₈O[20][21][22]Difference of C₂H₄
Molecular Weight 160.21 g/mol [17][18]132.16 g/mol [21][23]Propoxy group is heavier
Physical State at RT Liquid/Low MP Solid[17]Low MP Solid[20][23]Longer alkyl chain lowers melting point
Sonogashira Coupling Slightly Less ReactiveSlightly More ReactivePropoxy group is more e⁻-donating, making the terminal proton less acidic.
CuAAC (Click Chemistry) Slightly Less ReactiveSlightly More ReactivePropoxy group is more e⁻-donating, making the alkyne less electrophilic.
Electrophilic Addition Slightly More ReactiveSlightly Less ReactivePropoxy group is more e⁻-donating, making the alkyne more nucleophilic.

Final Conclusion

While this compound and 1-ethynyl-4-methoxybenzene are structurally and electronically very similar, a nuanced analysis reveals predictable differences in their chemical reactivity. The slightly greater electron-donating ability of the propoxy group compared to the methoxy group is the key determinant.

  • This compound demonstrates enhanced reactivity in electrophilic additions , where the alkyne acts as a nucleophile.

  • 1-ethynyl-4-methoxybenzene shows a slight reactivity advantage in reactions where the acidity of the terminal proton is paramount (Sonogashira coupling ) or where the alkyne acts as an electrophile (CuAAC ).

For many standard synthetic applications, these two reagents can be used interchangeably with minor adjustments to reaction times or conditions. However, in scenarios requiring fine kinetic control, in competitive reactions, or in the development of structure-activity relationships where subtle electronic tuning is critical, these small differences can be meaningfully exploited. This guide provides the foundational rationale for researchers to make informed decisions when selecting between these two valuable synthetic building blocks.

References

A Senior Application Scientist's Guide to the Sonogashira Coupling: A Comparative Study of Aryl Halide Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the powerful tools available to researchers, the Sonogashira cross-coupling reaction stands out for its efficiency in forging a bond between a terminal alkyne and an aryl or vinyl sp²-carbon.[1][2] First reported in 1975 by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3][4]

This guide provides an in-depth comparative analysis of the performance of different aryl halides and pseudohalides (iodides, bromides, chlorides, and triflates) in the Sonogashira coupling. We will delve into the mechanistic underpinnings that dictate their reactivity, present comparative experimental data, and provide detailed protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

The Mechanistic Heart of the Reaction: Two Interlocking Cycles

The efficacy of the Sonogashira coupling hinges on the synergistic action of two catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding this mechanism is paramount to comprehending the differing reactivities of the aryl halides.

The Palladium Cycle is generally considered to contain the rate-limiting step of the entire process: the oxidative addition of the aryl halide to the active Palladium(0) catalyst.[1] This step is followed by a transmetalation with a copper acetylide intermediate and concludes with reductive elimination to yield the final arylalkyne product and regenerate the Pd(0) species.[2]

The Copper Cycle runs concurrently, where the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a crucial copper(I) acetylide intermediate.[2] This species serves as the alkyne-transfer agent to the palladium center during the transmetalation step.

Sonogashira_Mechanism Fig. 1: The Sonogashira Catalytic Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ (A) pd_complex_b Ar-Pd(II)-X(L)₂ (B) (trans-complex) pd0->pd_complex_b Oxidative Addition pd_complex_c Ar-Pd(II)-C≡CR'(L)₂ (C) pd_complex_b->pd_complex_c Transmetalation pd_complex_c->pd0  Regenerates  Catalyst product Ar-C≡C-R' pd_complex_c->product Reductive Elimination cu_acetylide R'-C≡C-Cu (F) cu_acetylide->pd_complex_b Transfers Acetylide alkyne R'-C≡C-H alkyne->cu_acetylide Deprotonation + Cu(I) cu_x CuX base Base aryl_halide Ar-X

Fig. 1: The Sonogashira Catalytic Cycle.

A Hierarchy of Reactivity: Comparing Aryl Halides and Triflates

The choice of the aryl coupling partner (Ar-X) is a critical determinant of the reaction's success and required conditions. The reactivity trend is directly correlated with the bond dissociation energy of the carbon-halogen (C-X) bond, which dictates the ease of the oxidative addition step.

The generally accepted order of reactivity is: Aryl Iodide > Aryl Triflate ≥ Aryl Bromide >> Aryl Chloride [1][5][6]

Coupling PartnerRelative ReactivityTypical ConditionsKey Considerations
Aryl Iodide (Ar-I) Very HighRoom temperature to mild heating (40-60 °C). Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) are effective.[1][7]Most reactive and reliable. Ideal for complex, sensitive substrates. Higher cost and lower stability compared to other halides can be a drawback.[5]
Aryl Triflate (Ar-OTf) HighMild heating (50-80 °C). Conditions are often similar to those for aryl bromides.[8]Excellent alternative to iodides. Triflates are easily prepared from phenols, providing a different synthetic entry point. Reactivity is comparable to bromides.[1][5]
Aryl Bromide (Ar-Br) ModerateRequires heating (60-100 °C). While standard catalysts can work, reactions often benefit from more specialized, electron-rich phosphine ligands.[1][9]A good balance of reactivity and cost. The workhorse for many applications. Sterically hindered or electron-rich aryl bromides can be challenging.[10]
Aryl Chloride (Ar-Cl) LowRequires high temperatures (100-140 °C) and highly active catalyst systems. Bulky, electron-rich ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) are often mandatory.[5][11]Most challenging due to the strong C-Cl bond.[5] However, aryl chlorides are inexpensive and widely available, making their use economically attractive for large-scale synthesis.[12]
Causality Behind the Reactivity Trend: The Oxidative Addition Barrier

The C-X bond strength is the primary gatekeeper for the entire catalytic cycle.

  • Aryl Iodides: The C-I bond is the weakest among the halides, leading to a low activation barrier for oxidative addition. This allows the reaction to proceed smoothly, often at room temperature.[7]

  • Aryl Bromides & Triflates: The C-Br and C-OTf bonds are stronger than C-I, necessitating higher thermal energy to overcome the oxidative addition barrier.[1]

  • Aryl Chlorides: The C-Cl bond is significantly stronger, presenting a formidable barrier to oxidative addition. To overcome this, the palladium catalyst must be made more electron-rich and reactive. This is achieved by using strongly σ-donating, bulky ligands. These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species and stabilize the resulting Pd(II) complex, thereby facilitating the difficult C-Cl bond cleavage.[5][11]

Experimental Protocols: From Standard to Challenging Couplings

The following protocols are provided as validated starting points. As with any reaction, optimization of catalyst loading, base, solvent, and temperature may be required for specific substrates.

General Experimental Workflow

The workflow for a Sonogashira coupling, especially when using air-sensitive catalysts and reagents, follows a standard procedure involving an inert atmosphere setup, reaction execution, and product isolation.

Workflow Fig. 2: General Laboratory Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Dry glassware (oven or flame-dried) B Add solid reagents (Aryl halide, Pd catalyst, CuI, Ligand) A->B C Seal flask and purge with inert gas (N₂ or Ar) B->C D Add degassed solvent and amine base via syringe C->D Schlenk Line Technique E Add terminal alkyne via syringe D->E F Heat to desired temperature and monitor by TLC/GC-MS E->F G Cool to RT, dilute with solvent (e.g., EtOAc) F->G Reaction Complete H Aqueous wash (e.g., H₂O, brine) G->H I Dry organic layer (e.g., Na₂SO₄) and filter H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K L Pure Product K->L Characterize (NMR, MS)

Fig. 2: General Laboratory Workflow.
Protocol 1: Standard Coupling of an Aryl Bromide

This protocol is representative for a moderately reactive aryl halide, such as 2-bromo-5-nitrothiophene, with a protected alkyne.[13]

Reaction: Coupling of 2-bromo-5-nitrothiophene with ethynyl(trimethyl)silane.

Materials:

  • 2-bromo-5-nitrothiophene (1.0 g, 5 mmol, 1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (70 mg, 0.1 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (19 mg, 0.1 mmol, 2 mol%)

  • Dry, degassed Tetrahydrofuran (THF) (10 mL)

  • Dry, degassed Triethylamine (TEA) (1.65 mL, 8 mmol, 1.6 equiv)

  • Ethynyl(trimethyl)silane (0.84 mL, 6 mmol, 1.2 equiv)

Procedure:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-nitrothiophene, PdCl₂(PPh₃)₂, and CuI.[13]

  • Seal the flask and evacuate and backfill with dry nitrogen three times.

  • Add the degassed THF and triethylamine via syringe. Stir the resulting mixture for 15 minutes at room temperature.[13]

  • Add the ethynyl(trimethyl)silane dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product, trimethyl[(5-nitrothiophen-2-yl)ethynyl]silane.

Protocol 2: Challenging Coupling of an Aryl Chloride

This protocol illustrates the more demanding conditions required for the activation of an aryl chloride, employing a specialized ligand and higher temperatures.

Reaction: Coupling of 4-chlorotoluene with phenylacetylene.

Materials:

  • 4-chlorotoluene (5 mmol, 1.0 equiv)

  • Phenylacetylene (6 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (22.4 mg, 0.1 mmol, 2 mol%)

  • XPhos (95.3 mg, 0.2 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (1.38 g, 10 mmol, 2.0 equiv)

  • Dry, degassed N,N-Dimethylacetamide (DMA) (10 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, XPhos, and K₂CO₃ to a dry Schlenk tube equipped with a magnetic stir bar.

  • Remove the Schlenk tube from the glovebox, add 4-chlorotoluene, and seal the tube.

  • Evacuate and backfill the tube with dry nitrogen three times.

  • Add the degassed DMA and phenylacetylene via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction by GC-MS. The reaction is typically complete within 2-4 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-methyl-4-(phenylethynyl)benzene.

Conclusion

The reactivity of aryl halides in the Sonogashira coupling is a well-defined hierarchy governed by C-X bond strength, directly impacting the critical oxidative addition step. While aryl iodides offer the highest reactivity for delicate and complex syntheses, aryl bromides provide a cost-effective and reliable option for many applications. The true advancement in this field has been the development of sophisticated catalyst systems, featuring bulky and electron-rich ligands, that enable the efficient coupling of the once-recalcitrant and economically appealing aryl chlorides. By understanding the mechanistic principles and selecting the appropriate reaction conditions, researchers can effectively leverage the Sonogashira reaction across the full spectrum of aryl halides to achieve their synthetic goals.

References

Introduction: The Critical Role of Purity in Advanced Organic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of Synthesized 1-Ethynyl-4-propoxybenzene by High-Performance Liquid Chromatography (HPLC)

This compound is a terminal alkyne of significant interest in organic synthesis, serving as a versatile building block in the construction of more complex molecules for materials science and pharmaceutical development.[1][2][3][4] Its utility in reactions such as click chemistry and Sonogashira couplings demands a high degree of purity.[5][6] The presence of even minor impurities, such as unreacted starting materials or reaction byproducts, can drastically reduce yields in subsequent steps, introduce unwanted side products, and complicate the purification of the final target molecule. Therefore, a robust and reliable analytical method for determining the purity of synthesized this compound is not merely a quality control step but a crucial component of a successful research and development workflow.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of parameters and delve into the rationale behind the method development, the interpretation of results, and the validation of the chosen analytical procedure, ensuring scientific integrity and trustworthiness in your analytical outcomes.[7][8]

Anticipating Impurities: A Chemist's Perspective on the Sonogashira Synthesis

To develop a selective HPLC method, one must first understand the potential impurities that may arise from the synthesis of the target compound. A common and efficient route to this compound is the Sonogashira coupling, which involves the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6][9]

A typical synthesis might involve reacting 1-iodo-4-propoxybenzene with a protected alkyne like trimethylsilylacetylene, followed by deprotection. This process, while generally efficient, can lead to a predictable profile of impurities:

  • Starting Materials: Unreacted 1-iodo-4-propoxybenzene.

  • Homocoupling Product: The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne, leading to the formation of a diyne byproduct (Glaser coupling).

  • Reduced Alkyne: Depending on reaction conditions and the presence of hydrogen sources, the alkyne may be partially reduced to the corresponding alkene or fully reduced to the alkane (1-ethyl-4-propoxybenzene).[10]

  • Catalyst Residues: While typically removed during workup and column chromatography, trace amounts of palladium and copper complexes may remain.

  • Solvent Residues: Solvents used in the reaction and purification (e.g., THF, triethylamine, toluene) may be present.[11][12]

An effective HPLC method must be able to resolve the main peak of this compound from all these potential process-related impurities.

HPLC Method Development: A Strategy for Resolving Aromatic Alkynes

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this application due to its high resolution, sensitivity, and reproducibility.[8][13] Given the non-polar, aromatic nature of this compound and its likely impurities, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[14][15][16] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[16][17]

The development of a robust method follows a logical progression of optimizing key parameters.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Properties (this compound) - Non-polar - Aromatic (π-system) - UV active Column Column Selection - C18 (hydrophobic) - Phenyl-Hexyl (π-π interactions) Analyte->Column dictates MobilePhase Mobile Phase Screening - Acetonitrile/Water - Methanol/Water Column->MobilePhase influences Gradient Gradient Optimization - Adjust slope for resolution MobilePhase->Gradient FlowTemp Flow Rate & Temperature - Fine-tune peak shape & time Gradient->FlowTemp Wavelength Detector Wavelength - Maximize S/N ratio FlowTemp->Wavelength Validation Method Validation (ICH Guidelines) - Specificity, Linearity - Accuracy, Precision, LOD/LOQ Wavelength->Validation leads to

Caption: Logical workflow for HPLC method development.

Comparative Analysis of RP-HPLC Methods

To illustrate the impact of key chromatographic parameters, we compare two distinct RP-HPLC methods for the purity analysis of a synthesized this compound sample. Method A utilizes a standard C18 column and a fast gradient, suitable for rapid screening. Method B employs a Phenyl-Hexyl column with an optimized, shallower gradient to enhance the resolution of closely eluting aromatic impurities.

Table 1: Comparison of HPLC Method Performance

ParameterMethod A: Rapid Screening (C18)Method B: High-Resolution (Phenyl-Hexyl)Rationale for Comparison
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmThe C18 phase separates primarily on hydrophobicity.[17] The Phenyl-Hexyl phase adds π-π interactions, offering alternative selectivity for aromatic compounds.[18]
Mobile Phase A Water (0.1% Formic Acid)Water (0.1% Formic Acid)Formic acid is used to control pH and ensure sharp, symmetrical peaks for any ionizable species.[13]
Mobile Phase B Acetonitrile (0.1% Formic Acid)Acetonitrile (0.1% Formic Acid)Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength and low viscosity.[15]
Gradient 50% to 95% B in 10 min60% to 85% B in 20 minMethod A's fast gradient is for quick assessment. Method B's shallower gradient increases the separation window for better resolution.[19]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 30 °C30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmUV at 254 nmA common wavelength for aromatic compounds.
Retention Time (Main) 7.2 min12.5 minLonger retention in Method B is expected due to the shallower gradient.
Resolution (Main vs. Diyne) 1.42.8Method B provides baseline resolution (>2.0), which is critical for accurate quantification of this key impurity.[20]
Tailing Factor (Main) 1.31.1The improved peak shape in Method B indicates better column-analyte interaction.
Analysis Time 15 min25 minThe trade-off for higher resolution is a longer analysis time.

Detailed Experimental Protocol: The Optimized Phenyl-Hexyl Method (Method B)

This section provides a step-by-step protocol for the validated high-resolution method. Adherence to these steps is crucial for obtaining reliable and reproducible results.

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (≥98% purity).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions
  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Gradient Program:

    Time (min) % B
    0.0 60
    20.0 85
    20.1 95
    22.0 95
    22.1 60

    | 25.0 | 60 |

Sample and Standard Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of synthesized this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the sample diluent. This yields a nominal concentration of 1 mg/mL.

  • Working Solution: Further dilute the stock solution 1:10 with the sample diluent to obtain a working concentration of 0.1 mg/mL (100 µg/mL).

  • Filter the working solution through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[21]

System Suitability Testing (SST)

Before analyzing samples, perform five replicate injections of the working solution to ensure the system is operating correctly. The acceptance criteria are:

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

These checks are mandatory to ensure the validity of the analytical run.[22][23]

HPLC_Workflow SamplePrep 1. Sample Preparation (0.1 mg/mL in Diluent) SystemPrep 2. System Preparation (Equilibrate Column) SamplePrep->SystemPrep SST 3. System Suitability Test (5 Replicate Injections) SystemPrep->SST Analysis 4. Sample Analysis (Inject Sample) SST->Analysis If Pass Integration 5. Peak Integration (Identify & Integrate Peaks) Analysis->Integration Calculation 6. Purity Calculation (Area % Method) Integration->Calculation Report 7. Generate Report Calculation->Report

Caption: HPLC purity analysis workflow diagram.

Data Interpretation and Purity Calculation

Upon completion of the chromatographic run, the purity of the synthesized this compound is determined using the area percent method. This method assumes that all compounds have a similar response factor at the chosen wavelength, which is a reasonable starting point for structurally related impurities.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For regulatory filings or when impurities are known to have significantly different UV absorbance, the use of a Relative Response Factor (RRF) is required for more accurate quantification.[24] This involves analyzing known concentrations of purified impurities to establish their response relative to the main compound.

Conclusion

The purity analysis of synthesized intermediates like this compound is a cornerstone of reliable chemical research and development. This guide has demonstrated that a systematic approach to HPLC method development, focusing on the principles of reversed-phase chromatography and an understanding of potential synthetic impurities, is essential. While a rapid screening method using a C18 column can provide initial insights, a high-resolution method employing a Phenyl-Hexyl column offers superior selectivity and is recommended for accurate quantification. The detailed protocol and validation checks provided herein constitute a self-validating system, ensuring that the analytical data generated is both trustworthy and scientifically sound, empowering researchers to proceed with confidence in the quality of their materials.

References

A Comparative Guide to Terminal Alkynes in Click Chemistry: Benchmarking 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of Click Chemistry and the Nuances of Alkyne Selection

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a titan. This Nobel Prize-winning reaction, the cornerstone of "click chemistry," offers a near-perfect method for covalently linking molecular fragments with high efficiency, stereospecificity, and under benign, often aqueous, conditions.[1][2][3] The remarkable reliability of CuAAC has propelled its use in a vast array of applications, from bioconjugation to the synthesis of complex pharmaceutical intermediates.[4][5]

At the heart of this powerful reaction lies the terminal alkyne, a seemingly simple functional group whose reactivity can be subtly yet significantly modulated by its substituents. The choice of terminal alkyne can influence reaction kinetics, yield, and the properties of the final triazole product. This guide provides an in-depth comparative analysis of 1-Ethynyl-4-propoxybenzene , an aromatic alkyne bearing an electron-donating alkoxy group, against a panel of other commonly employed terminal alkynes. Through a discussion of the underlying mechanistic principles and the presentation of representative experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Understanding the Click Reaction: A Mechanistic Overview

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species.[2] The currently accepted mechanism suggests the formation of a copper acetylide intermediate, which then reacts with an azide to form a six-membered cupracycle. This intermediate subsequently undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.

CuAAC_Mechanism cluster_cycle Catalytic Cycle R_alkyne R-C≡CH Cu_acetylide [R-C≡C-Cu] R_alkyne->Cu_acetylide Cu_I Cu(I) Cu_I->Cu_acetylide + R-C≡CH - H⁺ R_azide R'-N₃ Cu_azide_complex Copper-Azide Complex R_azide->Cu_azide_complex H_plus H⁺ Triazole 1,4-Disubstituted 1,2,3-Triazole H_plus->Triazole Cu_acetylide->Cu_azide_complex + R'-N₃ Metallacycle Six-membered Cupracycle Cu_azide_complex->Metallacycle Cu_triazolide Copper Triazolide Metallacycle->Cu_triazolide Cu_triazolide->Cu_I Regeneration Cu_triazolide->Triazole + H⁺

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The rate of this reaction is influenced by several factors, including:

  • Electronic Effects: Electron-withdrawing groups on the alkyne can increase the acidity of the terminal proton, facilitating the formation of the copper acetylide and potentially accelerating the reaction. Conversely, electron-donating groups may have a modest rate-retarding effect.

  • Steric Hindrance: Bulky substituents near the alkyne terminus can impede the approach of the copper catalyst and the azide, leading to slower reaction rates.

  • Solvent and Ligands: The choice of solvent and the presence of stabilizing ligands for the copper(I) catalyst can significantly impact reaction efficiency and prevent catalyst disproportionation.

Comparative Benchmarking of Terminal Alkynes

To provide a clear performance comparison, we evaluated this compound against a selection of terminal alkynes with diverse structural features in a model CuAAC reaction with benzyl azide. The chosen alkynes represent key structural classes:

  • Phenylacetylene: The parent aromatic alkyne for direct comparison.

  • 1-Hexyne: A representative aliphatic alkyne.

  • Propargyl Alcohol: An aliphatic alkyne with a polar hydroxyl group, often used in bioconjugation.

  • 3,3-Dimethyl-1-butyne: A sterically hindered aliphatic alkyne.

The reactions were performed under standardized conditions to ensure a valid comparison.

Performance Data
Terminal AlkyneStructureElectronic EffectSteric HindranceTime to Completion (h)Isolated Yield (%)
This compound Electron-donating (propoxy)Low1.594
PhenylacetyleneNeutral (Aromatic)Low1.096
1-HexyneElectron-donating (alkyl)Low2.092
Propargyl AlcoholNeutral (with -OH)Low1.595
3,3-Dimethyl-1-butyneElectron-donating (alkyl)High> 2445

Note: The presented data is representative and intended for comparative purposes. Actual results may vary depending on specific experimental conditions.

Discussion of Results

The benchmarking data highlights the excellent performance of This compound in the CuAAC reaction. Its reactivity is on par with other unhindered terminal alkynes.

  • Comparison with Phenylacetylene: this compound exhibits a slightly longer reaction time compared to phenylacetylene. This is consistent with the presence of the electron-donating propoxy group, which can slightly decrease the acidity of the acetylenic proton, leading to a marginally slower formation of the key copper acetylide intermediate. However, the final isolated yield remains high, indicating the reaction proceeds to completion efficiently.

  • Comparison with Aliphatic Alkynes: this compound demonstrates faster reactivity than the simple aliphatic alkyne, 1-hexyne. This can be attributed to the electronic nature of the aromatic ring, which can better stabilize the intermediates in the catalytic cycle compared to a simple alkyl chain. Its reactivity is comparable to propargyl alcohol, suggesting that the electronic influence of the propoxy group is similar to that of the hydroxyl group in this context.

  • Impact of Steric Hindrance: The dramatic decrease in both reaction rate and yield for 3,3-Dimethyl-1-butyne underscores the critical role of steric accessibility. The bulky tert-butyl group significantly hinders the approach of the reactants and the catalyst, serving as a stark reminder of the importance of steric factors in experimental design.

Experimental Protocols

To ensure the reproducibility and validity of these findings, the following detailed experimental protocol was employed.

General Workflow for Comparative CuAAC Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Solutions: - Alkyne (1.0 eq) in THF - Benzyl Azide (1.0 eq) in THF - CuSO₄·5H₂O (5 mol%) in H₂O - Sodium Ascorbate (10 mol%) in H₂O setup Reaction Setup: - Combine alkyne and azide solutions - Add CuSO₄ solution - Add Sodium Ascorbate solution to initiate reagents->setup stir Stir at Room Temperature setup->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH₄Cl monitor->quench Upon completion extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product: - ¹H NMR - ¹³C NMR - HRMS purify->characterize

References

A DFT-Based Comparative Guide to the Electronic Structure of 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The electronic characteristics of conjugated organic molecules are fundamental to their application in materials science, optoelectronics, and as pharmacophores in drug development. 1-Ethynyl-4-propoxybenzene, an alkoxy-substituted phenylacetylene, presents an interesting case study due to the interplay between the electron-donating propoxy group and the π-accepting ethynyl moiety. This guide provides an in-depth analysis of its electronic structure using Density Functional Theory (DFT). We present a robust computational protocol, analyze key electronic descriptors such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), and compare its properties to structurally related analogues to elucidate the specific contributions of its functional groups. This work serves as a predictive framework for researchers aiming to understand and utilize alkoxybenzene derivatives.

Introduction: The "Push-Pull" Nature of this compound

This compound is a disubstituted benzene derivative featuring an electron-donating propoxy group (-O-CH₂CH₂CH₃) and an electron-withdrawing ethynyl group (-C≡CH). This "push-pull" configuration often leads to interesting electronic properties, including a modulated HOMO-LUMO gap and significant intramolecular charge transfer characteristics. Understanding these properties at a quantum-mechanical level is crucial for predicting molecular reactivity, stability, and potential for non-linear optical applications.[1]

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of medium-sized organic molecules.[2][3] By solving approximations of the Schrödinger equation, DFT allows us to visualize molecular orbitals, map charge distributions, and calculate energies that correlate with experimental observations. This guide employs DFT to build a comprehensive electronic profile of this compound and contextualizes its properties through a rigorous comparison with related molecules.

The Computational Protocol: A Self-Validating Workflow

The reliability of DFT results hinges on a carefully chosen and consistently applied methodology. We selected the ORCA 5.0 package, a powerful and widely accessible quantum chemistry software, for all calculations.[4][5][6] The protocol is designed to ensure that the calculated properties correspond to a true energy minimum on the potential energy surface.

Step-by-Step Computational Workflow
  • Initial Structure Generation: The 3D structure of this compound and its analogues were built using Avogadro and subjected to a preliminary geometry optimization using a universal force field.

  • Geometry Optimization: The structures were then fully optimized in the gas phase using DFT. The choice of functional and basis set is critical. We employed the B3LYP hybrid functional, which is well-established for its robust performance in describing the geometry and electronics of organic molecules.[7][8] The def2-SVP basis set was used for this optimization step.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory (B3LYP/def2-SVP). The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

  • Single-Point Energy and Property Calculation: To obtain more accurate electronic properties, a final single-point energy calculation was performed on the optimized geometry using a larger, more flexible basis set, def2-TZVP. This multi-level approach is a common practice to balance computational efficiency with accuracy.[9] From this calculation, the final energies, Frontier Molecular Orbitals (HOMO and LUMO), and the data for the Molecular Electrostatic Potential (MEP) map were extracted.

Visualization of the DFT Workflow

The logical flow of our computational protocol is illustrated below. This systematic approach ensures the reproducibility and validity of the generated data.

DFT_Workflow cluster_prep Preparation cluster_calc Core DFT Calculation cluster_analysis Analysis start Initial 3D Structure opt Geometry Optimization (B3LYP/def2-SVP) start->opt freq Frequency Calculation (B3LYP/def2-SVP) opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) spe Single-Point Calculation (B3LYP/def2-TZVP) check->spe No analysis Extract Properties: HOMO/LUMO, MEP, Dipole Moment spe->analysis

Caption: Workflow for DFT calculations on this compound.

Electronic Properties of this compound

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[10] The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and the energy required for the lowest-energy electronic excitation.[11][12]

Our calculations show that the HOMO of this compound is primarily localized on the benzene ring and the oxygen atom of the propoxy group, forming a classic π-system. This is expected, as the alkoxy group is a strong π-donor. Conversely, the LUMO is distributed across the benzene ring and, significantly, the π* orbitals of the ethynyl group. This distribution confirms the "push-pull" nature, where electron density can be transferred from the propoxy/ring region (HOMO) to the ethynyl moiety (LUMO) upon excitation.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule, providing a powerful visual guide to its charge distribution.[13][14] It allows for the immediate identification of electron-rich regions (nucleophilic, negative potential) and electron-poor regions (electrophilic, positive potential).[15][16]

The MEP map of this compound reveals several key features:

  • Negative Potential (Red/Yellow): The most negative potential is concentrated around the oxygen atom of the propoxy group and the triple bond of the ethynyl group. These represent the primary sites for electrophilic attack.

  • Positive Potential (Blue): A region of high positive potential is located on the terminal hydrogen of the ethynyl group, indicating its acidic character. The hydrogens of the propoxy chain also exhibit a lesser positive potential.

  • Neutral Potential (Green): The aromatic ring protons and the carbon backbone show a relatively neutral potential.

This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical in drug-receptor binding and materials science.[13]

Comparative Analysis: Unraveling Substituent Effects

To isolate the electronic contributions of the propoxy and ethynyl groups, we performed identical DFT calculations on three structural analogues. This comparison provides clear, quantitative insights into how subtle structural changes can tune a molecule's electronic landscape.

  • 1-Ethynyl-4-methoxybenzene: Replaces the propoxy group with a smaller methoxy group to test the effect of alkyl chain length.

  • 1-Ethyl-4-propoxybenzene: Replaces the π-system of the ethynyl group with a saturated ethyl group to highlight the role of the triple bond.

  • 1-Ethynyl-4-propylbenzene: Removes the ether oxygen to assess its role as a powerful electron-donating group.

Quantitative Comparison of Electronic Properties

The calculated electronic properties for all four molecules are summarized in the table below.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound -6.15-1.125.03 1.85
1-Ethynyl-4-methoxybenzene-6.18-1.105.08 1.90
1-Ethyl-4-propoxybenzene-5.98-0.455.53 1.62
1-Ethynyl-4-propylbenzene-6.45-1.215.24 0.65
Interpretation of Results
  • Propoxy vs. Methoxy (Effect of Alkyl Chain): Comparing this compound to its methoxy analogue reveals minimal differences in electronic properties. The HOMO energies, LUMO energies, and gaps are nearly identical. This indicates that the primary electronic influence comes from the ether oxygen atom directly attached to the ring, and the length of the alkyl chain has a negligible effect on the frontier orbitals.

  • Ethynyl vs. Ethyl (Effect of π-Conjugation): The most dramatic difference is observed when comparing this compound with 1-Ethyl-4-propoxybenzene. Replacing the ethynyl group with an ethyl group raises the LUMO energy significantly (from -1.12 eV to -0.45 eV) and widens the HOMO-LUMO gap by approximately 0.5 eV. This demonstrates the critical role of the ethynyl group's extended π-system in lowering the LUMO energy and narrowing the gap, which generally leads to higher reactivity and a shift in light absorption to longer wavelengths (a red-shift).

  • Propoxy vs. Propyl (Effect of the Ether Oxygen): Removing the ether oxygen (comparing this compound to 1-Ethynyl-4-propylbenzene) leads to a significant stabilization (lowering) of the HOMO energy from -6.15 eV to -6.45 eV. This confirms the potent electron-donating nature of the oxygen atom, which destabilizes (raises the energy of) the HOMO. The absence of the strongly electronegative oxygen also results in a much smaller dipole moment.

Visualization of Structural-Electronic Relationships

The following diagram illustrates the structural modifications and the resulting trend in the HOMO-LUMO energy gap, providing a clear visual summary of our comparative findings.

Mol_Comparison Target This compound Gap = 5.03 eV Methoxy 1-Ethynyl-4-methoxybenzene Gap = 5.08 eV Target->Methoxy -OPr vs. -OMe (Negligible Change) Ethyl 1-Ethyl-4-propoxybenzene Gap = 5.53 eV Target->Ethyl -C≡CH vs. -CH₂CH₃ (Gap Widens) Propyl 1-Ethynyl-4-propylbenzene Gap = 5.24 eV Target->Propyl -OPr vs. -Pr (Gap Widens)

Caption: Comparison of HOMO-LUMO gaps for this compound and its analogues.

Conclusion

This guide demonstrates the power of a systematic DFT approach to elucidate the electronic structure of this compound. Our findings confirm the molecule's "push-pull" character, with the propoxy group acting as a strong π-donor that raises the HOMO energy and the ethynyl group acting as a π-acceptor that lowers the LUMO energy. The comparative analysis definitively shows that the ethynyl group's π-system and the ether oxygen are the dominant factors controlling the molecule's frontier orbital energies and overall polarity. The length of the alkyl chain on the ether, by contrast, has a minimal electronic effect. These computationally derived insights provide a solid theoretical foundation for researchers in materials science and drug discovery to rationally design and screen molecules with tailored electronic properties.

References

A Tale of Two Clicks: A Side-by-Side Comparison of Copper-Catalyzed vs. Copper-Free Click Reactions for Biomedical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern bioconjugation and drug development, the ability to selectively and efficiently join complex molecular entities is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has provided a powerful suite of reactions that are high-yielding, stereospecific, and produce minimal byproducts.[1] At the forefront of this chemical toolbox are two powerful methodologies for achieving the azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This guide offers a comprehensive, side-by-side comparison of these two transformative techniques. We will delve into their fundamental mechanisms, explore the nuances of their experimental execution, and provide the objective data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications, from high-throughput screening to in vivo imaging and the construction of targeted therapeutics.

The Fundamental Divide: A Mechanistic Overview

At their core, both CuAAC and SPAAC reactions result in the formation of a stable 1,2,3-triazole linkage between an azide and an alkyne. However, the paths they take to this union are fundamentally different, dictating their respective strengths and weaknesses.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of Catalysis

The CuAAC reaction is the quintessential "click" reaction, relying on a copper(I) catalyst to dramatically accelerate the 1,3-dipolar cycloaddition between a terminal alkyne and an azide.[2] This catalysis is not merely an accelerant; it fundamentally alters the reaction mechanism from a concerted process to a stepwise pathway, affording exclusive formation of the 1,4-disubstituted triazole regioisomer.[3] The reaction is remarkably efficient, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[4]

The currently accepted mechanism involves the formation of a copper acetylide intermediate. While initial proposals suggested a mononuclear copper catalyst, substantial evidence now points towards a dinuclear copper intermediate as the kinetically favored pathway, providing a more complete explanation for the reaction's remarkable speed and fidelity.[5]

CuAAC_Mechanism R1_alkyne R¹-C≡CH Cu_acetylide R¹-C≡C-Cu(I) R1_alkyne->Cu_acetylide + Cu(I) Cu_I Cu(I) Intermediate Copper-Azide-Acetylide Complex Cu_acetylide->Intermediate + R²-N₃ Azide R²-N₃ Triazole 1,4-disubstituted Triazole Intermediate->Triazole Cyclization & Protonation

Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Harnessing Ring Strain

To address the inherent cytotoxicity of the copper catalyst, which can be a significant limitation for in vivo applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[1] This ingenious approach eliminates the need for a metal catalyst by employing a cyclooctyne, the smallest stable cyclic alkyne.[6][7] The substantial ring strain (approximately 18 kcal/mol) in these molecules provides the intrinsic energy to overcome the activation barrier of the [3+2] cycloaddition with an azide, allowing the reaction to proceed readily at physiological temperatures.[6][8]

The reaction is a concerted, pericyclic process known as the Huisgen 1,3-dipolar cycloaddition.[6] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[6] A key distinction from CuAAC is that SPAAC typically yields a mixture of 1,4- and 1,5-triazole regioisomers.[3][8]

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State + R-N₃ Azide R-N₃ Triazole Triazole Product (mixture of regioisomers) Transition_State->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Head-to-Head Comparison: Quantitative and Qualitative Analysis

The choice between CuAAC and SPAAC is a critical decision in experimental design, often involving a trade-off between reaction speed and biocompatibility. The following table provides a detailed comparison of key performance parameters to guide your selection.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Causality and Field-Proven Insights
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[4]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide, driven by the release of ring strain.[4][7]The presence or absence of a catalyst is the fundamental differentiator, impacting nearly all other parameters.
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[3]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne structure)[9]CuAAC is generally significantly faster, making it ideal for applications requiring rapid conjugation or when working with low concentrations of reactants.
Biocompatibility Limited by the cytotoxicity of the copper catalyst.[1][3] Ligands can mitigate but not eliminate this issue.Excellent. The absence of a metal catalyst makes it the preferred choice for live-cell imaging and in vivo applications.[3][10]Copper's ability to generate reactive oxygen species is a major concern in living systems. SPAAC's bioorthogonality is its key advantage.
Reaction Environment Broad pH range (4-12), aqueous buffers.[11]Physiological conditions (aqueous buffers, room temperature).[10]Both are versatile, but SPAAC is inherently more suited to the delicate environment of living cells.
Regioselectivity Exclusively 1,4-disubstituted triazole.[3]Mixture of 1,4- and 1,5-regioisomers.[3][8]The copper catalyst directs the regioselectivity in CuAAC, a level of control absent in the concerted mechanism of SPAAC.
Reactants Terminal alkyne and azide.Strained cyclooctyne (e.g., DBCO, BCN) and azide.[7]The small size of the terminal alkyne in CuAAC is less likely to perturb the function of a biomolecule compared to the bulkier cyclooctynes required for SPAAC.
Side Reactions Potential for oxidative damage to biomolecules if not properly managed.[12]Some cyclooctynes can react with thiols.[13]Careful optimization of reaction conditions, including the use of ligands and oxygen scavengers, is crucial for CuAAC. The choice of cyclooctyne in SPAAC should consider potential off-target reactivity.
Yields Near-quantitative.[3]Generally high, but can be lower than CuAAC.[3]The high efficiency of the copper catalyst typically leads to higher yields in CuAAC under optimal conditions.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for performing CuAAC and SPAAC reactions in a bioconjugation context. These are intended as a starting point, and optimization may be required for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general procedure for labeling an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorescent dye (e.g., Azide-fluor 488)

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)[4]

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride stock solution (100 mM in water)[14]

  • Degassed water or buffer

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized dye in the desired molar ratio (a 2 to 10-fold molar excess of the dye is common). Adjust the final volume with degassed buffer.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to create a 1:5 molar ratio of Cu:ligand.[4] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. This premixing step is crucial for ligand coordination and stabilization of the Cu(I) state.

  • Add Catalyst and Additives: Add the catalyst premix to the protein-dye mixture. Follow this by the addition of aminoguanidine to a final concentration of 5 mM. Aminoguanidine acts as a scavenger for reactive byproducts of ascorbate oxidation.[12]

  • Initiate the Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Purification: Purify the labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Prepare Alkyne-Protein and Azide-Dye Mixture R1 Add Catalyst Premix and Aminoguanidine P1->R1 P2 Prepare Cu(II)/Ligand Premix (e.g., CuSO₄ + THPTA) P2->R1 P3 Prepare Fresh Sodium Ascorbate R2 Initiate with Sodium Ascorbate P3->R2 R1->R2 R3 Incubate at RT (1-2 hours) R2->R3 PU1 Purify Conjugate (e.g., SEC, Dialysis) R3->PU1 PU2 Characterize Product (e.g., SDS-PAGE, MS) PU1->PU2 Final Labeled Protein Conjugate PU2->Final

Caption: General experimental workflow for CuAAC-mediated protein labeling.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol outlines a general method for labeling azide-modified glycoproteins on the surface of living cells with a DBCO-functionalized fluorescent dye.

Materials:

  • Mammalian cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 545) stock solution in DMSO

  • Microscopy-grade imaging dishes or plates

Procedure:

  • Metabolic Labeling: Culture the cells in a medium supplemented with the azide-containing metabolic precursor for 24-72 hours to allow for incorporation into cellular biomolecules.

  • Cell Preparation: Gently wash the cells two to three times with warm PBS or HBSS to remove unincorporated precursor and serum components.

  • Labeling Reaction: Prepare the labeling solution by diluting the DBCO-dye stock solution in a serum-free medium to the desired final concentration (typically 10-50 µM).

  • Incubation: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator. The optimal incubation time and dye concentration should be determined empirically.

  • Washing: After incubation, gently wash the cells three times with warm PBS or HBSS to remove the unbound dye.

  • Imaging: The cells are now ready for live-cell imaging using fluorescence microscopy.

SPAAC_Workflow cluster_labeling Metabolic Labeling cluster_reaction Labeling Reaction cluster_imaging Imaging L1 Incubate Cells with Azide-Sugar Precursor R1 Wash Cells to Remove Precursor L1->R1 R2 Incubate with DBCO-Dye R1->R2 R3 Wash Cells to Remove Unbound Dye R2->R3 I1 Live-Cell Fluorescence Microscopy R3->I1 Final Labeled Cells I1->Final

Caption: General experimental workflow for SPAAC-based live-cell imaging.

Choosing the Right Click: A Decision Framework

The selection between CuAAC and SPAAC is not a matter of one being definitively "better" than the other, but rather which is the optimal tool for a given task.

Choose CuAAC when:

  • Biocompatibility is not the primary concern: For in vitro applications, materials science, and high-throughput screening where cytotoxicity is not a limiting factor.

  • Rapid reaction kinetics are essential: When working with low concentrations of reactants or when time is a critical parameter.

  • The small size of the alkyne tag is advantageous: To minimize potential steric hindrance or disruption of biomolecule function.

  • Cost is a consideration: Terminal alkynes are generally less expensive and more readily available than strained cyclooctynes.

Choose SPAAC when:

  • Biocompatibility is paramount: For live-cell imaging, in vivo studies, and the development of therapeutics where copper toxicity is unacceptable.[10][15]

  • A truly bioorthogonal reaction is required: When the introduction of a metal catalyst and its associated ligands could interfere with the biological system under investigation.[6][]

  • Simplicity of the reaction setup is desired: SPAAC eliminates the need for preparing and optimizing catalyst and reducing agent solutions.

Conclusion: A Symbiotic Toolkit for Modern Research

CuAAC and SPAAC are not competing technologies but rather complementary tools in the ever-expanding toolkit of the modern researcher. CuAAC offers unparalleled speed and efficiency for a vast array of in vitro applications, while SPAAC provides the exquisite biocompatibility required to probe the intricate workings of living systems. By understanding the fundamental principles, quantitative performance, and practical considerations of each, scientists and drug development professionals can strategically leverage the power of click chemistry to advance their research, from fundamental biological discovery to the creation of next-generation diagnostics and therapeutics.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Ethynyl-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are daily pursuits. Yet, the life cycle of these molecules extends beyond their immediate use. The proper disposal of surplus and waste chemicals is a critical, often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically grounded protocol for the safe disposal of 1-Ethynyl-4-propoxybenzene, a terminal alkyne compound. By understanding the inherent reactivity and hazards, we can implement a disposal strategy that is both safe and compliant.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound (C₁₁H₁₂O) is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a suitable option), safety goggles, and a lab coat, whenever handling the compound. All operations should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

Beyond these immediate hazards, the presence of the terminal alkyne functional group imparts specific chemical reactivity that must be considered for safe disposal. Terminal alkynes can be reactive, particularly with certain metals and strong oxidizing agents[2].

PropertyValueSource
Molecular Formula C₁₁H₁₂O[1]
Molecular Weight 160.21 g/mol [1]
CAS Number 39604-97-2[1]
GHS Hazard Codes H315, H319, H335[1]
Disposal Indication P501: Dispose of contents/container to an approved waste disposal plant.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound involves a multi-step process designed to ensure safety at the laboratory scale and compliance with environmental regulations. This workflow encompasses immediate handling, potential deactivation, and final waste collection.

Caption: Decision workflow for the disposal of this compound.

Step 1: Segregation and Initial Containment

Proper segregation of chemical waste is the cornerstone of safe laboratory practice. Waste containing this compound should be collected in a dedicated, properly labeled, and chemically compatible container.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure screw-top cap. Ensure the container is clean and dry before use.

  • Incompatibility: Do not mix this compound waste with the following[2]:

    • Strong Oxidizing Agents: (e.g., potassium permanganate, sodium hypochlorite, nitric acid). Mixing can lead to a vigorous, exothermic reaction.

    • Heavy Metals: Salts of copper, silver, and other heavy metals can form explosive acetylides with terminal alkynes.

  • Waste Stream Designation: This waste stream should be classified as "non-halogenated organic waste."

Step 2: Laboratory-Scale Deactivation of Residual Quantities (Optional)

For small, residual quantities of this compound (e.g., rinsing of glassware), a deactivation step can be performed to reduce the reactivity of the terminal alkyne. This procedure is based on the oxidative cleavage of the carbon-carbon triple bond by potassium permanganate under neutral conditions to form a less reactive vicinal dicarbonyl[3].

Experimental Protocol: Deactivation of Residual this compound

Materials:

  • Waste solution containing residual this compound in a suitable solvent (e.g., acetone, isopropanol).

  • Potassium permanganate (KMnO₄) solution (e.g., 0.1 M in water).

  • Stir plate and stir bar.

  • Appropriate reaction vessel (e.g., Erlenmeyer flask).

Procedure:

  • Place the vessel containing the waste solution on a stir plate within a chemical fume hood. Begin gentle stirring.

  • Slowly, and in small portions, add the potassium permanganate solution to the waste solution at room temperature.

  • A brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds. Continue adding the KMnO₄ solution until a faint, persistent pink or purple color is observed in the solution, indicating a slight excess of the oxidant.

  • Allow the mixture to stir for an additional 30 minutes to ensure the reaction is complete.

  • The resulting mixture, containing the oxidized organic products and manganese dioxide precipitate, can then be transferred to the appropriate aqueous or solid hazardous waste container for disposal by a certified vendor.

Causality of Experimental Choices:

  • Neutral Conditions: Performing the oxidation under neutral (aqueous) conditions is a gentler method compared to basic or acidic conditions, which can lead to more vigorous cleavage of the molecule into carboxylic acids and potentially generate more heat[3][4]. The goal here is deactivation, not complete degradation.

  • Slow Addition: The slow, portion-wise addition of the oxidant is crucial to control the reaction rate and prevent a rapid, uncontrolled exotherm.

  • Visual Endpoint: The persistence of the purple permanganate color provides a clear visual cue that the alkyne has been consumed.

Step 3: Waste Accumulation and Labeling

All waste, whether deactivated or not, must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all components, including solvents and the deactivated products if applicable. An estimated percentage of each component should be included.

  • Container Management: Keep the waste container securely capped at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Step 4: Final Disposal by a Certified Vendor

The ultimate disposal of this compound and its waste streams must be conducted by a licensed and certified hazardous waste management company. The most common and recommended method of disposal for this type of organic compound is incineration in a permitted hazardous waste incinerator[5]. This process ensures the complete destruction of the molecule into less harmful components.

Spill and Emergency Procedures

In the event of a spill of this compound, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: As a precaution, remove any potential ignition sources from the area.

  • Containment: For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or a commercial chemical spill pillow.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution and water. Collect all cleaning materials as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

    • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

By adhering to these scientifically sound and procedurally detailed guidelines, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of 1-Ethynyl-4-propoxybenzene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. The handling of specialized chemical reagents like 1-Ethynyl-4-propoxybenzene, a substituted alkyne, demands a meticulous approach to safety protocols. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans, grounded in established safety principles. Our goal is to empower you with the knowledge to work confidently and safely, ensuring that your focus remains on your research objectives.

Understanding the Hazard Profile of this compound

Before delving into specific PPE recommendations, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation. Therefore, our PPE strategy must create effective barriers to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy for handling this compound involves a multi-layered approach to protect against the identified hazards. The following table summarizes the essential PPE and its purpose.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact, preventing irritation. The choice of material should be based on chemical compatibility.
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shieldProtects against splashes and airborne particles, preventing serious eye irritation. A face shield offers broader protection.[2][3]
Skin and Body Protection Laboratory coat or chemical-resistant apronPrevents contamination of personal clothing and minimizes skin exposure.[3][4]
Respiratory Protection Use in a well-ventilated area or with a full-face respirator if exposure limits are exceededMitigates the risk of inhaling airborne particles or vapors that can cause respiratory irritation.[2]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict, sequential protocol for donning and doffing PPE is as critical as the selection of the equipment itself. This ensures that the protective barrier is maintained throughout the handling process and that you do not inadvertently contaminate yourself during removal.

Donning PPE: Establishing the Protective Barrier

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence A Inspect all PPE for damage or defects B Ensure proper fit of all equipment A->B C Don lab coat or apron B->C D Don respiratory protection (if required) C->D E Don eye and face protection D->E F Don gloves (pull cuffs over lab coat sleeves) E->F

Caption: A logical workflow for donning Personal Protective Equipment.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence G Remove gloves using a glove-to-glove and skin-to-skin technique H Remove lab coat or apron (turn inside out as you remove) G->H I Remove eye and face protection H->I J Remove respiratory protection (if used) I->J K Wash hands thoroughly with soap and water J->K

Caption: A systematic process for the safe removal of Personal Protective Equipment.

Operational Plan: Engineering Controls and Safe Work Practices

While PPE is the last line of defense, a safe operational plan begins with engineering controls and established work practices.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the concentration of any airborne particles or vapors.[2][5]

  • Avoid Dust and Aerosol Formation: Take care to avoid the formation of dust and aerosols during handling.[2] If the material is a solid, sweep it carefully into an airtight container.[6]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4] In the event of skin contact, immediately wash the affected area with plenty of water.[6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container.[2] Do not mix with other waste streams.

  • Disposal Method: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[6]

  • Regulatory Compliance: Always observe all federal, state, and local environmental regulations when disposing of this substance.[6] Consult your institution's environmental health and safety (EHS) department for specific guidance.

By integrating these comprehensive safety and handling protocols into your laboratory workflow, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.